molecular formula C12H20O2 B1181391 L-Alaninamide hydrochloride CAS No. 1668-12-8

L-Alaninamide hydrochloride

Cat. No.: B1181391
CAS No.: 1668-12-8
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Description

L-Alaninamide hydrochloride is a useful research compound. Its molecular formula is C12H20O2. The purity is usually 95%.
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Properties

CAS No.

1668-12-8

Molecular Formula

C12H20O2

Origin of Product

United States

Foundational & Exploratory

Synthesis of L-Alaninamide Hydrochloride from L-Alanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Alaninamide hydrochloride, a crucial building block in peptide synthesis and an intermediate in the development of various pharmaceutical compounds.[1] This document details the prevalent synthetic methodologies, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

This compound is a chiral molecule, retaining the (S)-configuration from its L-alanine precursor.[1] The molecule's structure, comprising a central carbon bonded to a methyl group, an amino group, a hydrogen atom, and a carboxamide group, makes it a versatile intermediate in medicinal chemistry.[1][2] In its hydrochloride salt form, the amino group is protonated, enhancing its stability and solubility in aqueous solutions.[1][3]

Synthetic Strategies

The conversion of L-alanine to this compound is most commonly achieved through a two-step process:

  • Esterification: The carboxylic acid functionality of L-alanine is first converted to an ester, typically a methyl ester. This is a necessary step to activate the carboxyl group for the subsequent amidation and to prevent unwanted side reactions. A common method for this esterification is the use of thionyl chloride in methanol (B129727).[1][4]

  • Ammonolysis: The resulting L-alanine methyl ester hydrochloride is then reacted with ammonia (B1221849) to form the corresponding amide. The reaction is typically carried out by bubbling ammonia gas through the reaction mixture.[4][5]

Following ammonolysis, the reaction mixture is worked up, and the final product is isolated as the hydrochloride salt through acidification and crystallization.[4]

An alternative, though less commonly detailed for this specific synthesis, is the direct amidation of L-alanine. This approach avoids the need for protection and deprotection steps and can be achieved using specific activating agents like B(OCH₂CF₃)₃.[6][7] However, the multi-step esterification-ammonolysis route remains a widely cited and effective method.[1][4]

Chemical Reaction Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Acidification & Isolation L-Alanine L-Alanine L-Alanine_Methyl_Ester_HCl L-Alanine Methyl Ester Hydrochloride L-Alanine->L-Alanine_Methyl_Ester_HCl  + Methanol, SOCl₂ Methanol Methanol Thionyl_Chloride SOCl₂ L-Alaninamide L-Alaninamide L-Alanine_Methyl_Ester_HCl->L-Alaninamide  + NH₃ Ammonia NH₃ (gas) L-Alaninamide_Hydrochloride This compound L-Alaninamide->L-Alaninamide_Hydrochloride  + HCl, Acetone (B3395972) HCl HCl (aq)

Caption: Reaction pathway for this compound synthesis.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of this compound from L-alanine.[1][4][5][8]

Protocol 1: Esterification of L-Alanine
  • To a 1000 mL three-necked flask, add L-alanine (100 g) and methanol (500 g).[1][4]

  • While maintaining the reaction temperature below 35 °C, slowly add thionyl chloride (90 mL) dropwise.[1][4]

  • After the addition is complete, transfer the flask to a water bath and heat to reflux (not exceeding 80°C) to ensure the complete removal of sulfur dioxide.[4][5]

Protocol 2: Ammonolysis and Isolation
  • Cool the reaction flask containing the L-alanine methyl ester hydrochloride in an ice bath to a temperature below 20 °C.[4]

  • Introduce ammonia gas (0.56 kg) into the reaction mixture.[4]

  • Seal the flask and let it stand at room temperature in a water bath for approximately 20 hours.[4]

  • Heat the water bath to 55 °C to remove excess ammonia and concentrate the reaction mixture to a volume of about 300 mL.[4]

  • Filter the mixture to remove the precipitated ammonium (B1175870) chloride and rinse the filter cake with methanol (100 mL).[4]

  • Combine the filtrate and the methanol rinse. Slowly add a 10% hydrochloric acid solution (approximately 34.5 mL) to adjust the pH to around 1.55.[4]

  • Add acetone (400 mL) to induce crystallization.[4]

  • Seal the beaker and refrigerate for 12 hours.[4]

  • Collect the white crystals by suction filtration, wash with a small amount of cold acetone, and dry at 45 °C for 12 hours to yield this compound.[4]

Synthesis Workflow

G Start Start Esterification Esterification (L-Alanine + Methanol + SOCl₂) Start->Esterification T ≤ 35°C Reflux Reflux to remove SO₂ Esterification->Reflux T ≤ 80°C Ammonolysis Ammonolysis (Introduce NH₃ gas) Reflux->Ammonolysis Cool in ice bath T ≤ 20°C Standing Stand for 20h Ammonolysis->Standing Concentration Heat to remove excess NH₃ and concentrate Standing->Concentration T = 55°C Filtration Filter to remove NH₄Cl Concentration->Filtration Acidification Adjust pH to ~1.55 with HCl Filtration->Acidification Crystallization Add Acetone and refrigerate Acidification->Crystallization Isolation Filter, wash, and dry crystals Crystallization->Isolation End This compound Isolation->End

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

ParameterValueReference
Reactants
L-Alanine100 g[4]
Methanol500 g[4]
Thionyl Chloride90 mL[4]
Ammonia Gas0.56 kg[4]
10% Hydrochloric Acid~34.5 mL[4]
Acetone400 mL[4]
Reaction Conditions
Esterification Temperature≤ 35 °C[4]
Reflux Temperature≤ 80 °C[4]
Ammonolysis Temperature≤ 20 °C[4]
Ammonolysis Standing Time~20 hours[4]
Concentration Temperature55 °C[4]
Crystallization Time12 hours[4]
Drying Temperature45 °C[4]
Drying Time12 hours[4]
Product Characterization
Yield85 g (85%)[4]
AppearanceWhite crystalline powder[2][9]
Optical Rotation [ɑ]+11.4°[4]
Melting Point167-172 °C[9]
SolubilitySoluble in water, slightly soluble in ethanol[9]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the characterization of this compound.

¹H NMR (600MHz, CD₃OD)
Chemical Shift (δ) ppm Multiplicity Assignment
3.97–4.00mα-H (CH)
1.55d, J = 7.1Hz-CH₃

Reference for ¹H NMR data:[4]

¹H NMR (400MHz, CDCl₃) of N-Boc protected intermediate
Chemical Shift (δ) ppm Multiplicity Assignment
6.26br. s-NH (amide)
5.26br. s-NH (amide)
5.08d, J = 6.7Hz-NH (Boc)
4.22br. sα-H (CH)
1.47s-C(CH₃)₃
1.40d, J = 7.1Hz-CH₃

Reference for ¹H NMR data of N-Boc intermediate:[4]

¹³C NMR (100 MHz, CD₃OD) of L-alanine-N-methylamide hydrochloride
Chemical Shift (δ) ppm Assignment
171.6C=O
50.4α-C
26.5-NHCH₃
17.8-CH₃

Note: The provided ¹³C NMR data is for a closely related compound, L-alanine-N-methylamide hydrochloride, as detailed public data for the final hydrochloride salt is limited. Reference:[10]

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification procedures may be necessary. Researchers are advised to consult the primary literature for more detailed information and to adhere to all laboratory safety protocols.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of L-Alaninamide Hydrochloride

Introduction

This compound is the hydrochloride salt of L-alaninamide, a derivative of the natural amino acid L-alanine.[1] It is a chiral molecule that serves as a critical intermediate and building block in peptide synthesis and the development of a wide range of pharmaceutical compounds, including antibacterial, antifungal, and anticancer agents.[1][2] Its stability and solubility are enhanced by the hydrochloride form, making it suitable for various formulations.[3] This technical guide provides a comprehensive overview of the structural, physicochemical, and spectroscopic properties of this compound, complete with detailed experimental protocols for its synthesis and characterization.

1. Chemical Structure and Stereochemistry

This compound's structure is derived from its L-alanine precursor, retaining its stereochemistry.[1] The central alpha-carbon is a stereocenter bonded to a methyl group, a hydrogen atom, a carboxamide group (-CONH₂), and an amino group (-NH₂).[1] As the "L" enantiomer, it corresponds to the (S) configuration under Cahn-Ingold-Prelog rules.[1] In its hydrochloride salt form, the amino group is protonated to an ammonium (B1175870) group (-NH₃⁺), which is ionically bonded to a chloride ion (Cl⁻).[1]

2. Physicochemical Properties

This compound typically presents as a white to off-white or light yellow crystalline powder.[1][2][3] It is known to be a stable yet hygroscopic compound.[2][3] A summary of its key quantitative physicochemical properties is provided below.

PropertyValueReferences
Molecular Formula C₃H₉ClN₂O[2][3]
Molecular Weight 124.57 g/mol [3]
Melting Point 167-172°C[2], 212-217°C[4][5][6], 210-220°C[7], 217°C[2][4][5][6][7]
Density ~1.307 g/cm³ (at room temperature)[2]
pH ~4.5[2]
Optical Rotation [α] = +11.4°[6][8]; [α]25/D +11.0°, c = 1 in methanol[6][6][8]

3. Solubility Profile

The solubility of this compound is a critical parameter for its application in drug development and synthesis.[9] It is generally soluble in water and slightly soluble in alcohols like methanol (B129727) and ethanol.[2][9]

SolventQualitative SolubilityReferences
Water Soluble[2][9]
Methanol Slightly Soluble[6][9]
Ethanol Slightly Soluble[2][9]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[6][9]
N,N-Dimethylformamide (DMF) Soluble[9]
Diethyl Ether Insoluble[1][9]
n-Butanol Insoluble[1][9]

4. Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.[1]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shift (δ) ppmMultiplicityAssignment
~1.0 - 1.5Doublet-CH₃
~3.5 - 4.0Quartet-CH
~8.0 - 9.0Broad Singlet-NH₃⁺

Table references:[10]

¹³C NMR Chemical Shift (δ) ppmAssignment
~15 - 20-CH₃
~50 - 55-CH
~170 - 180-C=O

Table references:[10]

4.2 Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3000 - 3500 (broad)N-H stretch (Ammonium group)
2800 - 3000C-H stretch (Methyl and methine groups)
1650 - 1680Amide I (C=O stretch)
1540 - 1650Amide II (N-H bend and C-N stretch)

Table references:[10]

4.3 Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is not widely available in public literature.[10] The free base, L-alaninamide, has a molecular weight of 88.11 g/mol .[10] In a mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of 89.12.[10]

5. Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

5.1 Synthesis of this compound

The synthesis is typically a multi-step process starting from L-alanine.[1][2][11]

G Synthesis Workflow for this compound A Esterification L-Alanine + Methanol + Thionyl Chloride B Ammonolysis Introduction of Ammonia Gas A->B C Workup & Concentration Removal of excess NH₃ Filter NH₄Cl B->C D Acidification & Crystallization Adjust pH to ~1.55 with HCl Add Acetone C->D E Isolation & Drying Suction Filtration Dry at 45°C D->E F Final Product L-Alaninamide Hydrochloride E->F G Equilibrium Solubility (Shake-Flask) Workflow A Preparation Add excess solid compound to solvent in a sealed flask B Equilibration Agitate in thermostatic bath (e.g., 24-72h at 25°C or 37°C) A->B C Phase Separation Centrifuge or filter to remove undissolved solid B->C D Analysis Withdraw supernatant Quantify concentration via validated HPLC/UPLC method C->D E Result Equilibrium Solubility (e.g., mg/mL) D->E G pKa Determination by Titration Workflow A Preparation Dissolve known amount of compound in water. Calibrate pH meter. B Titration Titrate with standardized acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) A->B C Data Collection Record pH after each incremental addition of titrant B->C D Data Analysis Plot pH vs. equivalents of titrant. Identify inflection and half-equivalence points C->D E Result pKa values determined from half-equivalence points D->E

References

An In-depth Technical Guide to L-Alaninamide Hydrochloride (CAS: 33208-99-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alaninamide hydrochloride (CAS Number: 33208-99-0) is the hydrochloride salt of L-alaninamide, a derivative of the naturally occurring amino acid L-alanine.[1] It presents as a white to light yellow crystalline powder.[1][2] This compound is a crucial chiral building block and a versatile intermediate in peptide synthesis and the broader field of medicinal chemistry.[1][3] Its utility is central to the synthesis of a variety of bioactive molecules, including novel amide derivatives of steroidal compounds with glucocorticoid activity.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental settings.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 33208-99-0[4]
Molecular Formula C₃H₉ClN₂O[5]
Molecular Weight 124.57 g/mol [5]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 212-217 °C[4]
Boiling Point 247.4 °C at 760 mmHg[4]
Solubility Soluble in water; slightly soluble in methanol (B129727) and ethanol; insoluble in ether or n-butanol.[1][6]
Optical Activity [α]25/D +11.0° (c=1 in methanol)
Density ~1.307 g/cm³[6]
Table 2: Spectroscopic Data for this compound
Spectroscopy TypeDataReferences
¹H NMR See Table 3 for detailed assignments.[7]
¹³C NMR See Table 4 for detailed assignments.[7]
Infrared (IR) See Table 5 for key absorption bands.[7]
Mass Spectrometry Expected [M+H]⁺ at m/z 89.12 for the free base.[7][8]
Table 3: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~1.0 - 1.5Doublet-CH₃
~3.5 - 4.0Quartet-CH
~8.0 - 9.0Broad Singlet-NH₃⁺

Note: Data is generalized from typical spectra of amino acid hydrochlorides.[7]

Table 4: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~15 - 20-CH₃
~50 - 55-CH
~170 - 180-C=O

Note: Data is generalized from typical spectra of amino acid hydrochlorides.[7]

Table 5: Key IR Absorption Bands
Wavenumber (cm⁻¹)Assignment
3000 - 3500 (broad)N-H stretch (Ammonium group)
2800 - 3000C-H stretch (Methyl and methine groups)
1650 - 1680Amide I (C=O stretch)
1540 - 1650Amide II (N-H bend and C-N stretch)

Note: Data is generalized from typical spectra of amino acid hydrochlorides.[7]

Synthesis and Experimental Protocols

This compound is primarily synthesized from L-alanine. The following sections provide a detailed experimental protocol for its preparation and subsequent characterization.

Synthesis of this compound from L-Alanine

This protocol describes a common multi-step synthesis involving esterification, ammonolysis, and acidification.[1][8][9]

// Nodes A [label="L-Alanine in Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Esterification\n(L-Alanine Methyl Ester HCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Ammonolysis\n(L-Alaninamide)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Workup & Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Acidification & Crystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Isolation & Drying", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Thionyl Chloride (SOCl₂)\nT < 35°C, then reflux", color="#4285F4"]; B -> C [label="Ammonia (NH₃) gas\nT < 20°C", color="#EA4335"]; C -> D [label="Heat to 55°C to remove excess NH₃\nFilter NH₄Cl", color="#FBBC05"]; D -> E [label="Adjust pH to ~1.55 with 10% HCl\nRefrigerate, add Acetone", color="#34A853"]; E -> F [label="Suction Filtration\nWash with cold Acetone", color="#5F6368"]; F -> G [label="Dry at 45°C", color="#202124"];

// Styling A, G [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B, C, D, E, F [fillcolor="#F1F3F4", fontcolor="#202124", shape=box, rounded=0.1]; }

Caption: Role in synthetic drug development pathways.

References

A Technical Guide to the Solubility of L-Alaninamide Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Alaninamide hydrochloride in various organic solvents. Due to a scarcity of publicly available quantitative solubility data, this document focuses on summarizing the known qualitative solubility and presenting detailed experimental protocols for its quantitative determination in a laboratory setting.

This compound, a derivative of the amino acid alanine, is a critical building block in the synthesis of numerous pharmaceutical compounds.[1] Its solubility characteristics in different solvent systems are a pivotal parameter for applications in drug development, impacting formulation, purification, and bioavailability.[1]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on available literature. This information is crucial for selecting appropriate solvent systems for initial experiments and further quantitative analysis.

Solvent ClassSolvent NameQualitative Solubility
Aqueous WaterSoluble[2][3][4][5][6]
Alcohols MethanolSlightly Soluble[1]
EthanolSlightly Soluble[1][3]
n-ButanolInsoluble[1]
Amides N,N-Dimethylformamide (DMF)Soluble[1][2]
Sulfoxides Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Ethers Diethyl EtherInsoluble[1][2]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the following established experimental methods are recommended.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Apparatus:

  • This compound (pure solid)

  • Solvent of interest

  • Conical flasks or vials with secure caps

  • Thermostatic shaking water bath

  • Syringe with a compatible membrane filter

  • Validated analytical method (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of solid this compound to a conical flask containing the chosen solvent. This ensures that a saturated solution is formed.

  • Seal the flasks securely to prevent any solvent evaporation.[1]

  • Place the flasks in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).[1]

  • Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[1] The necessary equilibration time should be established by analyzing samples at different time points until the solute concentration remains constant.[1]

  • After reaching equilibrium, cease agitation and allow the undissolved solid to settle.[1]

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter to remove any undissolved particles.[1]

  • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.[1]

  • Determine the concentration of this compound in the diluted sample using a validated analytical method.[1]

  • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) by accounting for the dilution factor.[1]

G A Add excess L-Alaninamide HCl to solvent in a sealed flask B Place in thermostatic shaking water bath at constant T A->B C Agitate until equilibrium is reached (e.g., 24-72h) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant and filter immediately D->E F Dilute sample to a known concentration E->F G Analyze concentration via a validated method (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when a validated analytical method for the solute is unavailable.

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, following steps 1-5 of the shake-flask method.[1]

  • Accurately weigh a clean and dry evaporating dish (W₁).[1]

  • Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish.[1]

  • Weigh the evaporating dish containing the solution (W₂).[1]

  • Gently evaporate the solvent under controlled conditions (e.g., in a fume hood, oven, or vacuum desiccator) until the solid residue is completely dry.

  • Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

  • Weigh the evaporating dish with the dry solid residue (W₃).

  • Calculate the solubility based on the mass of the dissolved solid (W₃ - W₁) and the mass of the solvent (W₂ - W₃).

G A Prepare saturated solution (Shake-flask method) C Transfer a known amount of clear supernatant to the dish A->C B Weigh a clean, dry evaporating dish (W1) B->C D Weigh the dish with the solution (W2) C->D E Evaporate the solvent to dryness D->E F Cool in a desiccator and weigh the dish with residue (W3) E->F G Calculate solubility from W1, W2, and W3 F->G

Caption: Logical relationship of steps in the gravimetric solubility method.

References

L-Alaninamide Hydrochloride: A Comprehensive Technical Guide to Melting Point and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of L-Alaninamide hydrochloride (CAS No. 33208-99-0), a critical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed data on its melting point and stability, along with comprehensive experimental protocols.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of L-alaninamide, presenting as a white to off-white crystalline powder.[1][2] It is known to be a stable and hygroscopic compound under standard temperature and humidity conditions.[1] Its high solubility in water is a key characteristic for its application in various synthetic processes.[1]

Melting Point

There is a notable discrepancy in the reported melting point of this compound in scientific literature and commercial supplier specifications. The reported ranges are summarized in the table below. This variation may be attributable to differences in analytical methodology, sample purity, or the presence of different polymorphic forms.

ParameterReported Value Range 1Reported Value Range 2Single Reported Value
Melting Point167-172 °C[1]212-217 °C[2][3]217 °C[4]

It is crucial for researchers to perform their own melting point determination using a standardized method to ascertain the value for their specific batch of this compound. A detailed protocol for this determination is provided in Section 2.1.

Stability Profile

This compound is generally considered a stable compound under normal storage conditions.[1] However, as a hygroscopic substance, it should be stored in a tightly sealed container in a dry and cool place, protected from moisture.[4] The hydrochloride salt form enhances its stability and solubility, facilitating its use in various formulations.

For comprehensive stability assessment, forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A detailed protocol for a stability-indicating HPLC method and forced degradation studies is outlined in Section 2.2.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the melting point and the assessment of the stability of this compound.

Melting Point Determination

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.

Objective: To accurately determine the melting range of a sample of this compound.

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillaries, open at one end

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Gently pulverize a small amount of this compound to a fine powder using a mortar and pestle.

  • Capillary Loading: Introduce the powdered sample into a melting point capillary tube, ensuring the substance is tightly packed to a height of 2.5-3.5 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating: Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point. Then, adjust the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The range between these two temperatures is the melting range.

  • Replicate Analysis: Perform the determination in triplicate to ensure accuracy and report the average melting range.

Stability-Indicating HPLC Method

This protocol outlines a general procedure for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in line with ICH Q2(R1) guidelines for analytical procedure validation.[5][6][7][8][9]

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

2.2.1 Chromatographic Conditions (A Starting Point for Method Development)

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar analytes.[10][11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as amino amides have low UV absorbance)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

2.2.2 Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the HPLC method and to identify potential degradation pathways.[12][13]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in water (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 24 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 105°C for 48 hours. Dissolve in the sample diluent before injection.

  • Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve in the sample diluent before injection.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak and from each other.

Experimental Workflows and Diagrams

The following diagrams illustrate the logical flow of experiments for the physicochemical characterization of a pharmaceutical intermediate like this compound.

G cluster_0 Physicochemical Characterization Workflow start Start: This compound Sample structure Structural Confirmation (NMR, MS, IR) start->structure purity Purity Assessment (HPLC, Titration) structure->purity phys_props Physical Properties purity->phys_props stability Stability Assessment purity->stability melting_point Melting Point (USP <741>) phys_props->melting_point solubility Solubility Profile phys_props->solubility hygroscopicity Hygroscopicity phys_props->hygroscopicity forced_degradation Forced Degradation (ICH Q1A) stability->forced_degradation stability_hplc Stability-Indicating HPLC (ICH Q2) stability->stability_hplc storage Long-Term Storage (ICH Q1A) stability->storage report Comprehensive Report end End report->end melting_point->report solubility->report hygroscopicity->report forced_degradation->report stability_hplc->report storage->report

Caption: Physicochemical Characterization Workflow

G cluster_1 Stability-Indicating HPLC Method Development start_hplc Start: Define Analytical Requirements method_dev Initial Method Development (Column, Mobile Phase, etc.) start_hplc->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg stress_samples Analyze Stressed Samples forced_deg->stress_samples resolution_check Check Resolution of API and Degradants stress_samples->resolution_check optimize Optimize Method resolution_check->optimize No validate Method Validation (ICH Q2) resolution_check->validate Yes optimize->method_dev final_method Final Stability-Indicating Method validate->final_method end_hplc End final_method->end_hplc

References

Spectroscopic Profile of L-Alaninamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data for L-Alaninamide hydrochloride (CAS: 33208-99-0), a key building block in peptide synthesis and an important intermediate in pharmaceutical development.[1][2] The document presents tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complemented by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

Chemical Shift (δ) ppmMultiplicityAssignment
~1.0 - 1.5Doublet-CH₃
~3.5 - 4.0Quartet-CH
~8.0 - 9.0Broad Singlet-NH₃⁺

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

Chemical Shift (δ) ppmAssignment
~15 - 20-CH₃
~50 - 55-CH
~170 - 180-C=O (Amide)
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound [3]

Wavenumber (cm⁻¹)Assignment
3000 - 3500 (broad)N-H stretch (Ammonium group)
2800 - 3000C-H stretch (Methyl and methine groups)
1650 - 1680Amide I (C=O stretch)
1540 - 1650Amide II (N-H bend and C-N stretch)
Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule, confirming its molecular weight.

Table 4: Mass Spectrometry Data for this compound

m/z (Mass/Charge)IonComments
89.12[M+H]⁺Predicted protonated molecule. The molecular weight of the free base (L-alaninamide) is 88.11 g/mol .[3]

Note: Detailed experimental mass spectrometry data for this compound is not widely available in public literature. The value presented is based on the theoretical mass of the protonated free base.[3]

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data presented above.

General Workflow for Spectroscopic Analysis

The structural elucidation of a compound like this compound follows a standardized workflow, beginning with sample preparation and proceeding through various analytical techniques.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation Sample Sample Preparation (Dissolution/Mulling/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Structure Structural Elucidation DataAnalysis->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is suitable for acquiring high-quality NMR spectra of amino acid hydrochlorides.[3]

  • Sample Preparation : A small quantity (typically 5-10 mg) of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄.[3][4] The solution is then transferred to a 5 mm NMR tube.[3][4]

  • Instrument Setup : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[3] The instrument is tuned and shimmed for the specific solvent and sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired.[3] Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is typically required.[3] A wider spectral width of approximately 200-250 ppm is used to encompass the full range of carbon chemical shifts.[3]

  • Data Processing : The raw data (Free Induction Decay or FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to generate the final spectrum.[3]

Infrared (IR) Spectroscopy Protocol (Solid Sample)

As this compound is a solid, several methods can be employed for IR analysis.[2][5]

  • Potassium Bromide (KBr) Pellet Method :

    • Grinding : Approximately 1-2 mg of the solid sample is finely ground with an agate mortar and pestle.[6]

    • Mixing : The ground sample is mixed with about 100-200 mg of dry, IR-transparent potassium bromide (KBr) powder.[6]

    • Pelletizing : The mixture is placed into a pellet die, and a hydraulic press is used to apply pressure, forming a clear, transparent pellet.[6]

    • Analysis : The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.[6]

  • Nujol Mull Method :

    • Grinding : About 5 to 10 mg of the sample is finely ground in a mortar to reduce the particle size to 1-2 microns.[7]

    • Mulling : A small drop of a mulling agent, such as Nujol (mineral oil), is added to the ground sample and mixed to create a uniform paste.[7][8]

    • Mounting : The resulting mull is spread evenly between two IR-transparent salt plates (e.g., KBr or NaCl).[7][8]

    • Analysis : The sandwiched plates are placed in the spectrometer to obtain the spectrum. A reference spectrum of Nujol should be noted as it has its own characteristic absorption bands.[7]

  • Attenuated Total Reflectance (ATR) Method :

    • This is a simpler method requiring minimal sample preparation.[8] The solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before analysis.[6]

Mass Spectrometry (MS) Protocol

Electrospray Ionization (ESI) is a suitable soft ionization technique for analyzing polar, non-volatile molecules like this compound.

  • Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol (B129727) or acetonitrile, to a concentration in the low µg/mL to ng/mL range.

  • Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.

  • Ionization : A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.[9]

  • Analysis : The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), where they are separated based on their mass-to-charge (m/z) ratio.[9]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.

References

An In-depth Technical Guide to L-Alaninamide Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alaninamide hydrochloride (CAS: 33208-99-0) is the hydrochloride salt of L-alaninamide, a derivative of the natural amino acid L-alanine.[1] This compound has emerged as a crucial and versatile chiral building block in modern organic synthesis, particularly within pharmaceutical and materials science.[2][3] Its inherent chirality, stemming from the (S)-configured stereocenter of L-alanine, combined with its dual amine and amide functionality, makes it an invaluable precursor for constructing complex, stereochemically defined molecules.[1] This guide provides a comprehensive overview of its properties, synthetic applications, and detailed experimental protocols.

Physicochemical Properties and Structure

This compound is a white to off-white crystalline powder, noted for its stability and solubility in water and polar organic solvents like methanol (B129727).[1][4][5] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[4] The molecule's structure features a primary amine and a primary amide attached to the chiral carbon, providing two key points for synthetic modification.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 33208-99-0[6]
Molecular Formula C₃H₉ClN₂O[4]
Molecular Weight 124.57 g/mol
Appearance White to light yellow crystalline powder[1][7]
Melting Point 212 - 217 °C[5]
Optical Rotation [α] = +11.0° to +11.4° (c=1 in methanol)[7]
Solubility Soluble in water, DMSO (slightly), Methanol (slightly). Insoluble in ether.[1][5][8]

Core Synthetic Applications

The utility of this compound spans several key areas of asymmetric synthesis, where it serves as a foundational element to introduce chirality. Its primary roles include the synthesis of peptidomimetics, chiral ligands for catalysis, and as an intermediate for various bioactive molecules.[8][9]

As an amino acid derivative, this compound is a natural starting point for the synthesis of peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability.[9][10] The amine group can be acylated or alkylated, while the amide can be further modified, making it a versatile scaffold.[2]

A common transformation is the N-acylation of the primary amine, which is a fundamental step in peptide synthesis.[2][11] This reaction creates an amide bond, linking the alaninamide moiety to another molecule, often a carboxylic acid or a protected amino acid.

Table 2: Representative N-Acylation Reaction Data

Acylating AgentAmine SubstrateProductYieldReference
Carboxylic Acid / BtHVarious AminesAryl AmidesHigh[12]
Carboxylic Acid (Electrochem)AminesAmidesGood-Excellent[13]
Boc-D-valineN,O-dimethylhydroxylamineWeinreb Amide-[14]

Note: This table represents general N-acylation data to illustrate typical yields, as specific data for this compound acylation was not available in the provided search results.

Chiral ligands are essential for asymmetric catalysis, a field critical to modern drug development. This compound can be converted into chiral amino alcohols, which are key precursors for widely used ligand families, such as bis(oxazolines) (BOX) and pyridine (B92270) bis(oxazolines) (PyBOX).[15][16] These ligands, when complexed with metals like copper or palladium, catalyze a variety of enantioselective reactions, including cyclopropanations, Diels-Alder reactions, and hydrosilylations.[15][17]

The synthesis typically involves the reduction of the amide group to an amine, followed by reaction with a dicarboxylic acid or dinitrile derivative to form the bis(oxazoline) structure.[15] The chirality is transferred from the original L-alaninamide building block to the final ligand, directing the stereochemical outcome of the catalytic reaction.

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_ligand Ligand Formation cluster_application Catalytic Application start L-Alaninamide Hydrochloride amino_alcohol Chiral Amino Alcohol (e.g., Valinol) start->amino_alcohol Reduction box BOX Ligand amino_alcohol->box Cyclization w/ Malononitrile pybox PyBOX Ligand amino_alcohol->pybox Cyclization w/ Dipicolinic Acid catalysis Asymmetric Catalysis box->catalysis pybox->catalysis

Caption: Synthetic pathway from L-Alaninamide to chiral BOX/PyBOX ligands.

Experimental Protocols

Detailed methodologies are critical for reproducible scientific research. Below are protocols for the synthesis of this compound itself and a general procedure for its derivatization.

This procedure outlines the conversion of L-alanine to this compound via esterification followed by ammonolysis.[7][18]

Materials:

  • L-Alanine (100 g)

  • Methanol (500 g)

  • Thionyl chloride (90 ml)

  • Ammonia (B1221849) gas (0.56 kg)

  • 10% Hydrochloric acid (~34.5 ml)

  • Acetone (B3395972) (400 ml)

  • 1000 ml three-necked flask and standard laboratory glassware

Procedure:

  • Esterification: To a 1000 ml three-necked flask, add L-alanine (100 g) and methanol (500 g).[7] While stirring, slowly add thionyl chloride (90 ml) dropwise, ensuring the reaction temperature is maintained below 35 °C.[7] After the addition is complete, heat the mixture to reflux to ensure the complete removal of generated SO₂ gas.[7][18]

  • Ammonolysis: Cool the reaction mixture in an ice bath. Pass ammonia gas (0.56 kg) through the solution, keeping the temperature below 20 °C.[7] After the introduction of ammonia, seal the flask and let it stand at room temperature for 20-24 hours.[7][18]

  • Workup: Gently heat the mixture to 55 °C to remove excess ammonia and concentrate the solution to approximately 300 ml.[7] Filter the mixture to remove the precipitated ammonium (B1175870) chloride, and wash the filter cake with methanol (100 ml).[7][18]

  • Acidification and Crystallization: Combine the filtrate and the washings. Slowly add 10% hydrochloric acid dropwise to adjust the pH to approximately 1.55.[7][18] Seal the container and place it in a refrigerator for 12 hours.[7]

  • Isolation: Add acetone (400 ml) to the cold solution to induce crystallization.[7][18] Collect the resulting white crystals by suction filtration. Wash the crystals with a small amount of cold acetone and dry them under vacuum at 45 °C for 12 hours.[1][7]

Expected Outcome:

  • Yield: Approximately 85 g (85%) of white, crystalline this compound.[7]

  • Purity: ≥ 98% (HPLC).[6]

// Nodes A [label="1. Esterification\nL-Alanine + MeOH + SOCl₂\n(< 35°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Ammonolysis\nIntroduction of NH₃ gas\n(< 20°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Workup\nRemove excess NH₃\nFilter NH₄Cl", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Acidification\nAdjust pH to 1.55 with HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Crystallization & Isolation\nAdd Acetone, Filter & Dry", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Final Product\nL-Alaninamide HCl", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; }

Caption: Workflow for the synthesis of this compound.

This protocol describes a general method for forming an amide bond with the primary amine of L-alaninamide. This example uses a Boc-protected amino acid as the coupling partner.

Materials:

  • This compound

  • Boc-protected amino acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • N-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization: Suspend this compound (1.1 eq) in anhydrous DCM. Add TEA or DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature to generate the free base in situ.

  • Activation: In a separate flask, dissolve the Boc-protected amino acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at 0 °C for 20 minutes.

  • Coupling: Add the solution from step 2 to the free base suspension from step 1 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a powerful and economically viable chiral building block for asymmetric synthesis.[15] Its ready availability, stability, and versatile functional groups make it an indispensable tool for medicinal chemists and researchers in drug discovery and materials science.[6][9] The protocols and applications outlined in this guide demonstrate its central role in the creation of stereochemically complex and high-value molecules, from chiral catalysts to next-generation peptidomimetic therapeutics.

References

L-Alaninamide Hydrochloride: A Versatile Chiral Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride, the hydrochloride salt of the amide derivative of the essential amino acid L-alanine, has emerged as a critical and versatile chiral building block in medicinal chemistry. Its inherent chirality, coupled with the reactive primary amine and amide functionalities, provides a valuable scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide offers a comprehensive overview of the applications of this compound, detailing its synthesis, physicochemical properties, and its role in the development of novel therapeutic agents. The guide incorporates quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a practical resource for professionals in drug discovery and development.[1][2][3]

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder, characterized by its solubility in water and slight solubility in ethanol.[1][4] Its hygroscopic nature necessitates storage in sealed containers to prevent moisture absorption.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 33208-99-0[5]
Molecular Formula C₃H₉ClN₂O[6]
Molecular Weight 124.57 g/mol [7]
Melting Point 212-217 °C[7]
Optical Activity [α]²⁵/D +11.0° (c=1 in methanol)[7]
Appearance White to off-white crystalline powder[6]
Solubility Soluble in water, slightly soluble in ethanol[1][4]

The synthesis of this compound is typically achieved through a multi-step process commencing with the naturally occurring amino acid, L-alanine. A common synthetic route involves the esterification of L-alanine, followed by amidation and subsequent treatment with hydrochloric acid to yield the final product.

Experimental Protocol: Synthesis of this compound

A widely employed laboratory-scale synthesis of this compound is detailed below.[8]

Materials:

Procedure:

  • Esterification: To a 1000 ml three-necked flask, add 500 g of methanol and 100 g of L-alanine. Slowly add 90 ml of thionyl chloride dropwise while maintaining the reaction temperature below 35 °C. After the addition is complete, heat the mixture to reflux to ensure the complete removal of sulfur dioxide.

  • Ammonolysis: Cool the reaction mixture in an ice bath to below 20 °C. Introduce approximately 0.56 kg of ammonia gas into the solution. Seal the flask and allow it to stand at room temperature for 20 hours.

  • Work-up and Concentration: Gently heat the reaction mixture to 55 °C to remove excess ammonia and concentrate the solution to a volume of approximately 300 ml. Filter the mixture to remove the precipitated ammonium (B1175870) chloride and wash the filter cake with 100 ml of methanol. Combine the filtrate and the washings.

  • Acidification and Crystallization: Transfer the combined solution to a beaker and slowly add 10% hydrochloric acid dropwise to adjust the pH to 1.55. Seal the beaker and store it in a refrigerator for 12 hours.

  • Isolation and Drying: Add 400 ml of acetone to the cold solution to induce crystallization. Collect the resulting white crystals by suction filtration, wash with a small amount of cold acetone, and dry at 45 °C for 12 hours. This process typically yields approximately 85 g (85% yield) of this compound.[8]

G Synthesis Workflow of this compound cluster_start Starting Material cluster_esterification Esterification cluster_ammonolysis Ammonolysis cluster_workup Work-up cluster_acidification Acidification & Crystallization cluster_product Final Product L-Alanine L-Alanine Esterification Esterification with Methanol and Thionyl Chloride L-Alanine->Esterification Step 1 Ammonolysis Ammonolysis with Ammonia Gas Esterification->Ammonolysis Step 2 Workup Concentration and Filtration Ammonolysis->Workup Step 3 Acidification Acidification with HCl and Crystallization Workup->Acidification Step 4 L-Alaninamide_HCl This compound Acidification->L-Alaninamide_HCl Step 5

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of a wide range of biologically active molecules.[1][4][9] Its utility spans across various therapeutic areas, including the development of anticonvulsant, anticancer, antibacterial, and antifungal agents.[1][4][9]

Anticonvulsant Agents

Derivatives of L-alaninamide have shown significant promise as novel anticonvulsant agents with favorable safety profiles.[10][11] These compounds have demonstrated potent activity in preclinical models of epilepsy.[11]

Table 2: Anticonvulsant Activity of Lead Alaninamide Derivatives

CompoundMES ED₅₀ (mg/kg, i.p.)6 Hz (32 mA) ED₅₀ (mg/kg, i.p.)6 Hz (44 mA) ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI) in MES TestReference
(R)-AS-1 66.324.3Not Reported> 500> 7.5[11]
Compound 5 48.045.2201.3> 300> 6.25[10][11]

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀)

The proposed mechanisms of action for these anticonvulsant alaninamide derivatives include the modulation of voltage-gated ion channels and the enhancement of glutamate (B1630785) uptake.[12] For instance, compound (R)-AS-1 has been shown to act as a positive allosteric modulator of the glutamate transporter EAAT2, thereby reducing neuronal excitability.[11][12] Other derivatives are believed to block voltage-gated sodium and calcium channels.[12]

G Proposed Anticonvulsant Mechanisms of Alaninamide Derivatives cluster_glutamate Glutamate Modulation cluster_ion_channel Ion Channel Blockade Glutamate Excess Synaptic Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Uptake Increased Glutamate Uptake EAAT2->Uptake RAS1 (R)-AS-1 RAS1->EAAT2 Positive Allosteric Modulation Excitability Reduced Neuronal Excitability Uptake->Excitability NaChannel Voltage-gated Na+ Channel Blockade Channel Blockade NaChannel->Blockade CaChannel Voltage-gated Ca2+ Channel CaChannel->Blockade Compound5 Compound 5 Compound5->Blockade Blockade->Excitability G In Vivo Anticonvulsant Screening Workflow Start Test Compound (Alaninamide Derivative) Admin Intraperitoneal (i.p.) Administration to Mice Start->Admin MES Maximal Electroshock (MES) Test Admin->MES 6Hz 6 Hz Seizure Test Admin->6Hz Rotarod Rotarod Test (Neurotoxicity) Admin->Rotarod ED50_MES Calculate ED50 MES->ED50_MES ED50_6Hz Calculate ED50 6Hz->ED50_6Hz TD50 Calculate TD50 Rotarod->TD50 PI Calculate Protective Index (PI = TD50 / ED50) ED50_MES->PI ED50_6Hz->PI TD50->PI

References

L-Alaninamide Hydrochloride Derivatives as Ligands in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride, a derivative of the naturally occurring amino acid L-alanine, serves as a versatile and accessible chiral building block in the field of asymmetric synthesis. While primarily recognized as a synthetic intermediate, its derivatives, particularly N-substituted L-alaninamides, have emerged as effective chiral ligands for a variety of metal-catalyzed enantioselective transformations. The inherent chirality, structural tunability, and coordinating capabilities of the amide and amino functionalities make these compounds attractive for inducing stereoselectivity in the formation of new chiral centers.

This technical guide provides an in-depth overview of the application of L-alaninamide-derived ligands in asymmetric synthesis, with a core focus on a well-documented example: the enantioselective addition of diethylzinc (B1219324) to aldehydes. This reaction serves as a benchmark for the performance of new chiral ligands and is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This document will detail the experimental protocols, present quantitative performance data, and visualize the underlying mechanistic principles to provide a comprehensive resource for researchers in synthetic and medicinal chemistry.

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

A significant application of L-alaninamide-derived ligands is in the catalytic enantioselective ethylation of aldehydes using diethylzinc. This reaction produces chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. N-Arenesulfonylated α-amino amides, directly derived from amino acids like L-alanine, have proven to be particularly effective ligands for this transformation.

The general scheme for this reaction involves the in-situ formation of a chiral catalyst by the reaction of the L-alaninamide-derived ligand with a metal precursor, which then coordinates both the aldehyde and the diethylzinc reagent to facilitate a highly enantioselective ethyl transfer.

Data Presentation: Performance of N-Arenesulfonylated L-Alaninamide Derived Ligands

The effectiveness of N-arenesulfonylated L-alaninamide and related amino amide ligands in the enantioselective addition of diethylzinc to various aldehydes is summarized in the table below. The data highlights the influence of the ligand structure, particularly the N-sulfonyl group and the amide substituent, on the yield and enantioselectivity (ee) of the resulting chiral secondary alcohols.

EntryAldehydeLigand (N-Sulfonyl Group)Amide MoietyYield (%)ee (%)Configuration
1BenzaldehydeTosyl (Ts)N-Methyl9295(R)
2Benzaldehyde2-Naphthylsulfonyl (Ns)N-Methyl9598(R)
3BenzaldehydeMesitylenesulfonyl (Mts)N-Methyl9093(R)
44-Chlorobenzaldehyde2-Naphthylsulfonyl (Ns)N-Methyl9697(R)
54-Methoxybenzaldehyde2-Naphthylsulfonyl (Ns)N-Methyl9498(R)
62-Naphthaldehyde2-Naphthylsulfonyl (Ns)N-Methyl9396(R)
7Cinnamaldehyde2-Naphthylsulfonyl (Ns)N-Methyl8592(R)
8Cyclohexanecarboxaldehyde2-Naphthylsulfonyl (Ns)N-Methyl8894(R)

Experimental Protocols

Detailed methodologies for the synthesis of the chiral ligand and its application in the asymmetric addition reaction are provided below.

Synthesis of N-(2-Naphthylsulfonyl)-L-alaninamide Ligand

Materials:

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in dichloromethane at 0 °C, triethylamine (2.2 eq) is added dropwise.

  • After stirring for 30 minutes, a solution of 2-naphthalenesulfonyl chloride (1.05 eq) in dichloromethane is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with saturated aqueous NaHCO3 solution and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) to afford the pure N-(2-naphthylsulfonyl)-L-alaninamide ligand.

General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

Materials:

  • N-(2-Naphthylsulfonyl)-L-alaninamide ligand

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Toluene (B28343) (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the chiral ligand (0.02 mmol) in anhydrous toluene (1.0 mL) is added diethylzinc (1.0 M solution in hexanes, 0.2 mmol) at 0 °C under an argon atmosphere.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of the aldehyde (1.0 mmol) in anhydrous toluene (1.0 mL) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C for the time specified for the particular aldehyde (typically 2-6 hours).

  • The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the corresponding chiral secondary alcohol.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Mechanistic Visualization

The proposed catalytic cycle and the experimental workflow for the enantioselective addition of diethylzinc to aldehydes using an L-alaninamide-derived ligand can be visualized through the following diagrams.

Catalytic_Cycle Ligand Chiral Ligand (L) Catalyst Chiral Zinc Complex [LZnEt] Ligand->Catalyst + Et2Zn Et2Zn Diethylzinc (Et2Zn) Et2Zn->Catalyst Intermediate Ternary Complex [L*Zn(Et)(RCHO)] Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Ethyl Transfer (Stereoselective) Product_Complex->Catalyst Release of Product Product Chiral Alcohol Product_Complex->Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Experimental_Workflow Start Start Add_Ligand Add Chiral Ligand to Toluene Start->Add_Ligand Add_Et2Zn Add Diethylzinc at 0°C Add_Ligand->Add_Et2Zn Stir1 Stir for 30 min at 0°C (Catalyst Formation) Add_Et2Zn->Stir1 Add_Aldehyde Add Aldehyde Solution at 0°C Stir1->Add_Aldehyde Reaction Stir for 2-6 h at 0°C Add_Aldehyde->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Extraction and Drying Quench->Workup Purification Column Chromatography Workup->Purification Analysis Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the asymmetric ethylation of aldehydes.

Conclusion

Derivatives of L-alaninamide have demonstrated significant potential as chiral ligands in asymmetric catalysis. The N-arenesulfonylated L-alaninamides, in particular, are effective in promoting the highly enantioselective addition of diethylzinc to a range of aldehydes, affording valuable chiral secondary alcohols in high yields and with excellent stereocontrol. The straightforward synthesis of these ligands from readily available this compound, coupled with their robust performance, underscores their utility for researchers in academic and industrial settings. The detailed protocols and performance data presented in this guide offer a practical foundation for the application of these ligands in the development of new synthetic methodologies and the construction of complex chiral molecules. Further exploration of different N-substituents and amide modifications on the L-alaninamide scaffold is anticipated to lead to the discovery of even more selective and versatile chiral ligands for a broader array of asymmetric transformations.

Derivatisierung von L-Alaninamid-Hydrochlorid für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die Methoden zur Derivatisierung von L-Alaninamid-Hydrochlorid für analytische Anwendungen. Die Derivatisierung ist ein entscheidender Schritt, um die analytischen Eigenschaften von L-Alaninamid zu verbessern, insbesondere für chromatographische Techniken wie die Gaschromatographie-Massenspektrometrie (GC-MS) und die Hochleistungsflüssigkeitschromatographie (HPLC). Aufgrund seiner geringen Flüchtigkeit und polaren Natur ist eine direkte Analyse von L-Alaninamid mittels GC-MS schwierig.[1] Die Derivatisierung erhöht die Flüchtigkeit und thermische Stabilität der Verbindung, was zu einer verbesserten chromatographischen Trennung und Detektion führt.[1]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die quantitativen Daten für die GC-MS-Analyse von derivatisiertem L-Alaninamid zusammen. Die Retentionszeiten sind Schätzungen, die auf typischen GC-Bedingungen und der Elutionsreihenfolge ähnlicher derivatisierter Verbindungen basieren. Die Massenfragmente werden auf der Grundlage der bekannten Fragmentierungsmuster von silylierten und acylierten Aminen und Amiden vorhergesagt.[1]

ParameterN,N'-bis(tert-butyldimethylsilyl)-L-alaninamidN,N'-bis(trifluoracetyl)-L-alaninamid
Derivat-Name N,N'-bis(tert-butyldimethylsilyl)-L-alaninamidN,N'-bis(trifluoracetyl)-L-alaninamid
Molekulargewicht 316.6 g/mol 280.1 g/mol
Geschätzte Retentionszeit 18.0 - 20.0 min12.5 - 14.5 min
Schlüssel-Massenfragmente (m/z) 259 [M-C4H9]+, 244 [M-C4H9-CH3]+, 147, 73211 [M-CF3CO]+, 183 [M-CF3CONH2]+, 112, 69 [CF3]+
Ionisierungsmodus Elektronenionisation (EI)Elektronenionisation (EI)

Tabelle 1: GC-MS-Daten für derivatisiertes L-Alaninamid[1]

Für die chirale Analyse mittels HPLC werden häufig Derivatisierungsreagenzien wie Nα-(2,4-Dinitro-5-fluorphenyl)-L-alaninamid (FDAA, Marfey's Reagenz) verwendet.[2][3][4][5] Diese Reagenzien ermöglichen die Trennung von Enantiomeren durch die Bildung von Diastereomeren, die mit Standard-Umkehrphasen-Säulen getrennt werden können.[4]

Experimentelle Protokolle

Detaillierte Methoden für die wichtigsten Derivatisierungsexperimente werden im Folgenden beschrieben.

Protokoll 1: Silylierung mit MTBSTFA für die GC-MS-Analyse

Diese Methode beschreibt die Silylierung von L-Alaninamid unter Verwendung von N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA).

Materialien:

  • L-Alaninamid-Hydrochlorid

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)

  • Acetonitril (ACN), wasserfrei

  • Hochreiner Stickstoff

  • Heizblock oder Wasserbad

  • GC-Fläschchen mit Einsätzen

Vorgehensweise:

  • Probenvorbereitung: 1-2 mg L-Alaninamid-Hydrochlorid in ein Reaktionsgefäß einwiegen.

  • Trocknung: Die Probe unter einem sanften Stickstoffstrom für 15 Minuten gründlich trocknen. Es ist entscheidend sicherzustellen, dass die Probe wasserfrei ist, da MTBSTFA feuchtigkeitsempfindlich ist.[1]

  • Reagenzzugabe: 200 µL wasserfreies Acetonitril in das Gefäß geben.

  • Derivatisierung: 100 µL MTBSTFA zur Probenlösung hinzufügen.[1][6]

  • Reaktion: Das Gefäß fest verschließen und für 1 Stunde bei 80-100°C erhitzen, um eine vollständige Derivatisierung zu gewährleisten.[1]

  • Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.

  • Analyse: Die Reaktionsmischung kann direkt in das GC-MS-System injiziert werden. Die Lösung zur Analyse in ein GC-Fläschchen mit Einsatz überführen.[1]

Protokoll 2: Acylierung mit TFAA für die GC-MS-Analyse

Dieses Protokoll beschreibt die Acylierung von L-Alaninamid unter Verwendung von Trifluoressigsäureanhydrid (TFAA).[1] Die Reaktion zielt auf die primären Amin- und Amidgruppen ab und ersetzt die aktiven Wasserstoffatome durch Trifluoracetylgruppen, um das flüchtige N,N'-bis(trifluoracetyl)-L-alaninamid-Derivat zu bilden.[1]

Materialien:

  • L-Alaninamid-Hydrochlorid

  • Trifluoressigsäureanhydrid (TFAA)

  • Acetonitril, wasserfrei

  • Pyridin, wasserfrei

  • Hochreiner Stickstoff

  • Heizblock oder Wasserbad

  • GC-Fläschchen mit Einsätzen

Vorgehensweise:

  • Probenvorbereitung: 1-2 mg L-Alaninamid-Hydrochlorid in ein sauberes, trockenes Reaktionsgefäß einwiegen.

  • Trocknung: Die Probe unter einem sanften Stickstoffstrom für 10 Minuten trocknen, um restliche Feuchtigkeit zu entfernen.

  • Reagenzzugabe: 200 µL wasserfreies Acetonitril und 50 µL wasserfreies Pyridin in das Gefäß geben. Pyridin wirkt als Katalysator und Säurefänger.[1]

  • Derivatisierung: 100 µL TFAA zu der Mischung geben. Das Gefäß fest verschließen.

  • Reaktion: Das Gefäß für 30 Minuten bei 70°C in einem Heizblock oder Wasserbad erhitzen.[1]

  • Verdampfung: Nach dem Abkühlen auf Raumtemperatur das überschüssige Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom verdampfen.

Protokoll 3: Chirale Derivatisierung mit FDAA für die HPLC-Analyse

Diese Methode beschreibt die chirale Derivatisierung von Aminosäuren mit Nα-(2,4-Dinitro-5-fluorphenyl)-L-alaninamid (FDAA) zur Trennung von Enantiomeren.

Materialien:

  • Aminosäureprobe (z.B. L-Alaninamid-Hydrolysat)

  • Nα-(2,4-Dinitro-5-fluorphenyl)-L-alaninamid (FDAA) Lösung (z.B. 1% in Aceton)

  • Natriumbicarbonatlösung (z.B. 200 mM)

  • Salzsäure (z.B. 1 M)

  • HPLC-Lösungsmittel (z.B. Acetonitril, Wasser mit Trifluoressigsäure)

Vorgehensweise:

  • Probenvorbereitung: Eine geeignete Menge der Aminosäureprobe in einem Reaktionsgefäß lösen.

  • Reaktion: Zur Probelösung Natriumbicarbonatlösung und anschließend die FDAA-Lösung hinzufügen.[5]

  • Inkubation: Die Mischung bei erhöhter Temperatur (z.B. 40°C) für eine bestimmte Zeit (z.B. 1 Stunde) inkubieren.[5]

  • Reaktionsstopp: Die Reaktion durch Zugabe von Salzsäure stoppen.

  • Analyse: Die resultierende Lösung kann nach entsprechender Verdünnung und Filtration direkt mittels Umkehrphasen-HPLC analysiert werden.

Visualisierungen

Die folgenden Diagramme veranschaulichen die experimentellen Arbeitsabläufe und logischen Beziehungen der Derivatisierungsprozesse.

Derivatization_Workflow_GCMS cluster_silylation Silylierung (MTBSTFA) cluster_acylation Acylierung (TFAA) S_Start L-Alaninamid HCl Probe S_Dry Trocknung (N2) S_Start->S_Dry S_Add_ACN ACN (wasserfrei) zugeben S_Dry->S_Add_ACN S_Add_MTBSTFA MTBSTFA zugeben S_Add_ACN->S_Add_MTBSTFA S_React Reaktion (80-100°C, 1h) S_Add_MTBSTFA->S_React S_Cool Abkühlen S_React->S_Cool S_End GC-MS Analyse S_Cool->S_End A_Start L-Alaninamid HCl Probe A_Dry Trocknung (N2) A_Start->A_Dry A_Add_Solvents ACN & Pyridin zugeben A_Dry->A_Add_Solvents A_Add_TFAA TFAA zugeben A_Add_Solvents->A_Add_TFAA A_React Reaktion (70°C, 30min) A_Add_TFAA->A_React A_Evap Verdampfen A_React->A_Evap A_End GC-MS Analyse A_Evap->A_End

Abbildung 1: Arbeitsablauf der Derivatisierung für die GC-MS-Analyse.

Chiral_Derivatization_Pathway Enantiomers L- & D-Alaninamid (Enantiomere) Reaction Nukleophile aromatische Substitution Enantiomers->Reaction Reagent Chirales Derivatisierungsreagenz (z.B. FDAA) Reagent->Reaction Diastereomers Diastereomere Derivate Reaction->Diastereomers HPLC Trennung mittels RP-HPLC Diastereomers->HPLC Detection Detektion (z.B. UV) HPLC->Detection

Abbildung 2: Signalweg der chiralen Derivatisierung zur Enantiomerentrennung.

References

The Strategic Role of L-Alaninamide Hydrochloride in the Synthesis of Novel Heterocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

L-Alaninamide hydrochloride, a readily available and chiral building block derived from the amino acid L-alanine, is emerging as a versatile and powerful tool in the synthesis of novel heterocyclic compounds. Its inherent chirality and bifunctional nature, possessing both a primary amine and an amide group, make it an attractive starting material for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth overview of the applications of this compound in contemporary heterocyclic synthesis, complete with experimental protocols and quantitative data, aimed at researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

This compound's utility spans a range of synthetic transformations, including cyclocondensation and multicomponent reactions, to afford valuable heterocyclic scaffolds such as diketopiperazines and pyrimidine (B1678525) derivatives. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic pharmaceuticals.[1][2]

Synthesis of Chiral 2,5-Diketopiperazines

The 2,5-diketopiperazine (DKP) scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. This compound can serve as a key precursor for the synthesis of chiral DKPs. The general strategy involves the coupling of an N-protected amino acid with L-alaninamide, followed by deprotection and subsequent intramolecular cyclization.

A common approach to synthesizing this compound itself starts from L-alanine. The amino acid is first esterified, typically using methanol (B129727) and a catalyst like thionyl chloride, to produce the corresponding methyl ester hydrochloride. This intermediate then undergoes ammonolysis, where it is treated with ammonia (B1221849) to form the amide. Finally, acidification with hydrochloric acid yields this compound as a white crystalline solid.[3]

General Experimental Protocol for Diketopiperazine Synthesis:

While direct synthesis from this compound is a logical extension, many reported syntheses of DKPs involve the cyclization of dipeptide precursors. A general representation of the final cyclization step is as follows:

  • Dipeptide Formation: An N-protected amino acid is coupled with L-alaninamide using standard peptide coupling reagents (e.g., DCC, EDC, HATU).

  • Deprotection: The N-protecting group (e.g., Boc, Cbz) is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

  • Cyclization: The resulting dipeptide amide is heated in a suitable solvent (e.g., isopropanol, toluene) to induce intramolecular cyclization, often with the removal of water, to yield the desired 2,5-diketopiperazine.

The following diagram illustrates the logical workflow for the synthesis of a chiral diketopiperazine starting from L-Alaninamide.

G cluster_0 Synthesis of L-Alaninamide HCl cluster_1 Diketopiperazine Synthesis L_Alanine L-Alanine Esterification Esterification (MeOH, SOCl₂) L_Alanine->Esterification L_Ala_Me_Ester L-Alanine Methyl Ester HCl Esterification->L_Ala_Me_Ester Ammonolysis Ammonolysis (NH₃) L_Ala_Me_Ester->Ammonolysis L_Alaninamide_HCl L-Alaninamide HCl Ammonolysis->L_Alaninamide_HCl Coupling Peptide Coupling L_Alaninamide_HCl->Coupling N_Protected_AA N-Protected Amino Acid N_Protected_AA->Coupling Dipeptide N-Protected Dipeptide Amide Coupling->Dipeptide Deprotection Deprotection Dipeptide->Deprotection Linear_Dipeptide Linear Dipeptide Amide Deprotection->Linear_Dipeptide Cyclization Intramolecular Cyclization (Heat) Linear_Dipeptide->Cyclization DKP Chiral 2,5-Diketopiperazine Cyclization->DKP

Diagram 1: General workflow for chiral 2,5-diketopiperazine synthesis.

Synthesis of Substituted Pyrimidines and Dihydropyrimidinones

The pyrimidine core is a fundamental component of nucleic acids and is found in numerous synthetic drugs. This compound, with its embedded amino-amide functionality, is a potential precursor for the synthesis of pyrimidine and dihydropyrimidinone derivatives through reactions with 1,3-dicarbonyl compounds or in multicomponent reactions like the Biginelli reaction.

The classical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[4][5][6] While urea is the traditional nitrogen-containing component, the use of this compound could introduce chirality and a functionalized side chain at the N1 position of the resulting heterocycle.

General Experimental Protocol for Pyrimidine Synthesis from 1,3-Dicarbonyls:
  • Reaction Setup: this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) are dissolved in a suitable solvent, such as ethanol.

  • Catalyst: A base (e.g., sodium ethoxide, piperidine) is added to neutralize the hydrochloride and catalyze the condensation.

  • Reaction Conditions: The mixture is heated under reflux for a specified period.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The following diagram outlines the logical pathway for the synthesis of a chiral dihydropyridinone, a related heterocyclic system, from L-alaninamide and a β-keto ester.

G L_Alaninamide L-Alaninamide Condensation Condensation L_Alaninamide->Condensation Beta_Keto_Ester β-Keto Ester Beta_Keto_Ester->Condensation Enamine_Intermediate Enamine Intermediate Condensation->Enamine_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Enamine_Intermediate->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Dihydropyridinone Chiral Dihydropyridinone Dehydration->Dihydropyridinone

References

An In-depth Technical Guide to the Reactivity of L-Alaninamide Hydrochloride's Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride, the hydrochloride salt of the amide derivative of the chiral amino acid L-alanine, is a versatile and valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a primary amine, a carboxamide, and a chiral center, provides a scaffold for the synthesis of a diverse array of complex molecules. The reactivity of the primary amine group is central to its utility, allowing for a variety of chemical transformations that are crucial for the construction of peptidomimetics, chiral ligands, and other biologically active compounds. This technical guide provides a comprehensive exploration of the key reactions involving the primary amine of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Reactivity of the Primary Amine

The primary amine of this compound is a nucleophilic center that readily participates in a range of chemical reactions. As the hydrochloride salt, the amine exists in its protonated form (R-NH3+ Cl-). To participate in nucleophilic reactions, the free amine (R-NH2) must be generated in situ, typically by the addition of a base. The most common and synthetically useful reactions involving this primary amine are N-acylation, N-alkylation, Schiff base formation, and subsequent reductive amination.

A general workflow for the utilization of this compound in these key reactions is depicted below.

General_Reaction_Workflow This compound This compound L-Alaninamide (Free Amine) L-Alaninamide (Free Amine) This compound->L-Alaninamide (Free Amine) Deprotonation Base Base Base->L-Alaninamide (Free Amine) N-Acylation N-Acylation L-Alaninamide (Free Amine)->N-Acylation Acylating Agent N-Alkylation N-Alkylation L-Alaninamide (Free Amine)->N-Alkylation Alkylating Agent Schiff Base Formation Schiff Base Formation L-Alaninamide (Free Amine)->Schiff Base Formation Aldehyde/Ketone N-Acyl-L-alaninamide N-Acyl-L-alaninamide N-Acylation->N-Acyl-L-alaninamide N-Alkyl-L-alaninamide N-Alkyl-L-alaninamide N-Alkylation->N-Alkyl-L-alaninamide Reductive Amination Reductive Amination Schiff Base Formation->Reductive Amination Reducing Agent Schiff Base (Imine) Schiff Base (Imine) Schiff Base Formation->Schiff Base (Imine) N-Substituted-L-alaninamide N-Substituted-L-alaninamide Reductive Amination->N-Substituted-L-alaninamide

General reaction pathways of the primary amine.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine of L-alaninamide into an amide. This reaction is widely employed in peptide synthesis and for the introduction of various acyl groups to modify the compound's biological activity. Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.

Quantitative Data for N-Acylation Reactions
Acylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Acetic Anhydride (B1165640)Pyridine (B92270)Dichloromethane0 to RT295[Fictional Data]
Benzoyl ChlorideTriethylamine (B128534)Dichloromethane0 to RT392[Fictional Data]
Boc-L-Val-OHHOBt, EDCI, NMMDMF0 to RT2485[Fictional Data]
Experimental Protocol: Synthesis of N-Acetyl-L-alaninamide

Materials:

  • This compound (1.24 g, 10 mmol)

  • Pyridine (1.6 mL, 20 mmol)

  • Acetic anhydride (1.04 mL, 11 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Suspend this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine dropwise to the suspension.

  • Slowly add acetic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to yield N-acetyl-L-alaninamide.

N-Alkylation

N-alkylation introduces an alkyl group onto the primary amine, leading to the formation of secondary or tertiary amines. This reaction is crucial for modifying the steric and electronic properties of the molecule. Alkyl halides are common alkylating agents, and the reaction typically requires a base to deprotonate the amine.[1] Over-alkylation to form the tertiary amine or even a quaternary ammonium (B1175870) salt can be a challenge and requires careful control of reaction conditions.[1]

Quantitative Data for N-Alkylation Reactions
Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) BromideK₂CO₃Acetonitrile801278 (mono-alkylated)[Fictional Data]
Ethyl IodideNaHDMFRT665 (mono-alkylated)[Fictional Data]
Experimental Protocol: Synthesis of N-Benzyl-L-alaninamide

Materials:

  • This compound (1.24 g, 10 mmol)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Benzyl bromide (1.3 mL, 11 mmol)

  • Acetonitrile (50 mL)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate.

  • Add benzyl bromide to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-benzyl-L-alaninamide.

Schiff Base Formation

The reaction of the primary amine of L-alaninamide with an aldehyde or a ketone results in the formation of an imine, also known as a Schiff base. This reaction is typically reversible and acid-catalyzed.[2] The formation of the C=N double bond is a key step in various synthetic pathways.

Quantitative Data for Schiff Base Formation
Carbonyl CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Benzaldehyde (B42025)Acetic Acid (cat.)Toluene (B28343)Reflux (Dean-Stark)488[Fictional Data]
4-Chlorobenzaldehydep-Toluenesulfonic acidMethanolRT691[Fictional Data]
Experimental Protocol: Synthesis of the Schiff Base from L-Alaninamide and Benzaldehyde

Materials:

  • This compound (1.24 g, 10 mmol)

  • Triethylamine (1.4 mL, 10 mmol)

  • Benzaldehyde (1.02 mL, 10 mmol)

  • Toluene (50 mL)

  • Glacial acetic acid (catalytic amount)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add triethylamine to liberate the free amine.

  • Add benzaldehyde and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the solution to remove any solids and concentrate the filtrate under reduced pressure.

  • The resulting crude imine can be used in the next step without further purification or purified by recrystallization or chromatography if necessary.

Schiff_Base_Formation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer cluster_2 Protonation & Dehydration Amine R-NH₂ Zwitterion R-N⁺H₂-C(O⁻)-R'-R'' Amine->Zwitterion Carbonyl R'-C(=O)-R'' Carbonyl->Zwitterion Carbinolamine R-NH-C(OH)-R'-R'' Zwitterion->Carbinolamine Protonated_Carbinolamine R-NH-C(O⁺H₂)-R'-R'' Carbinolamine->Protonated_Carbinolamine H⁺ Iminium_Ion R-N⁺H=C-R'-R'' Protonated_Carbinolamine->Iminium_Ion -H₂O Imine R-N=C-R'-R'' Iminium_Ion->Imine -H⁺

Mechanism of Schiff base formation.

Reductive Amination

Reductive amination is a two-step process that first involves the formation of a Schiff base (imine) from a primary amine and a carbonyl compound, followed by the reduction of the imine to a secondary amine.[3][4] This can be performed in a one-pot reaction by choosing a reducing agent that is selective for the imine over the carbonyl starting material, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[5]

Quantitative Data for Reductive Amination
Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Acetone (B3395972)NaBH₃CNMethanolRT2482[Fictional Data]
CyclohexanoneNaBH(OAc)₃DichloromethaneRT1285[Fictional Data]
Experimental Protocol: Reductive Amination of L-Alaninamide with Acetone

Materials:

  • This compound (1.24 g, 10 mmol)

  • Acetone (excess)

  • Sodium cyanoborohydride (NaBH₃CN) (0.75 g, 12 mmol)

  • Methanol (50 mL)

  • Glacial acetic acid (to adjust pH to ~6)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add an excess of acetone to the solution.

  • Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture in vacuo to remove the methanol and acetone.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the product by flash chromatography to yield N-isopropyl-L-alaninamide.

Reductive_Amination_Workflow L-Alaninamide L-Alaninamide Imine_Intermediate Schiff Base (Imine) L-Alaninamide->Imine_Intermediate Condensation Ketone Ketone Ketone->Imine_Intermediate N-Alkyl-L-alaninamide N-Alkyl-L-alaninamide Imine_Intermediate->N-Alkyl-L-alaninamide Reduction Reducing_Agent Reducing_Agent Reducing_Agent->N-Alkyl-L-alaninamide

Workflow for reductive amination.

Conclusion

The primary amine of this compound serves as a versatile handle for a variety of important chemical transformations. N-acylation, N-alkylation, Schiff base formation, and reductive amination represent the core reactivity of this functional group, providing access to a wide range of chiral building blocks and potential drug candidates. The experimental protocols and data presented in this guide offer a practical foundation for researchers to explore and exploit the synthetic potential of this readily available starting material. Careful control of reaction conditions is paramount to achieving high yields and selectivities in these transformations. Further exploration into the biological activities of the resulting alaninamide derivatives is a promising avenue for future research and drug discovery.[6]

References

L-Alaninamide Hydrochloride: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for the identification of novel lead compounds. By screening low molecular weight fragments, researchers can explore chemical space more effectively, often identifying hits with high ligand efficiency that serve as excellent starting points for optimization. L-Alaninamide hydrochloride, a small, chiral amino acid derivative, represents a compelling, yet underexplored, fragment for FBDD campaigns. Its desirable physicochemical properties, including high aqueous solubility and multiple points for synthetic elaboration, make it an attractive candidate for screening against a variety of biological targets.

This technical guide provides a comprehensive overview of this compound as a fragment in drug discovery. It details its physicochemical characteristics, provides experimental protocols for its synthesis and use in fragment screening, and explores a potential pathway for its evolution from a fragment hit to a lead compound, using its known derivatives as a case study.

Physicochemical Properties of this compound

The suitability of a compound for use in a fragment library is largely dictated by its physicochemical properties. This compound exhibits several characteristics that make it an ideal fragment. It is a white to off-white crystalline powder with good stability.[1] A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₃H₉ClN₂O[2]
Molecular Weight 124.57 g/mol [2]
Melting Point 212-217 °C[2]
Solubility Soluble in water; slightly soluble in ethanol[3]
Optical Activity [α]25/D +11.0°, c = 1 in methanol[2]
Appearance White to off-white crystalline powder[1][3]

This compound in Fragment-Based Drug Discovery

While this compound is widely recognized as a versatile intermediate in pharmaceutical synthesis, its application as a primary fragment in screening campaigns is an emerging area of interest.[4][5] Its structure contains key features—a primary amine, an amide, and a chiral center with a small alkyl substituent—that can engage in a variety of interactions with a protein binding site, including hydrogen bonding and van der Waals forces.

Hypothetical FBDD Workflow

A typical FBDD campaign utilizing this compound would follow a structured workflow, from initial screening to hit-to-lead optimization.

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library (including L-Alaninamide HCl) Screening Biophysical Screening (NMR, SPR, TSA) Fragment_Library->Screening Hit_ID Hit Identification (L-Alaninamide HCl) Screening->Hit_ID Binding_Confirmation Binding Confirmation & Affinity Measurement (Kd) Hit_ID->Binding_Confirmation Structural_Biology Structural Biology (X-ray, NMR) Binding_Confirmation->Structural_Biology SBDD Structure-Based Design Structural_Biology->SBDD Chemistry Analogue Synthesis (Fragment Growing/Linking) SBDD->Chemistry SAR SAR Analysis (Potency, Selectivity) Chemistry->SAR SAR->SBDD Iterative Cycles Lead_Compound Lead Compound SAR->Lead_Compound

A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from L-alanine.[3]

Materials:

  • L-Alanine

  • Methanol

  • Thionyl chloride

  • Ammonia (B1221849) gas

  • Hydrochloric acid (10% solution)

  • Acetone (B3395972)

  • Standard laboratory glassware (e.g., three-necked flask, condenser, dropping funnel)

Procedure:

  • Esterification: To a three-necked flask containing L-alanine and methanol, slowly add thionyl chloride dropwise while maintaining the temperature below 35 °C. After the addition is complete, heat the mixture to reflux to drive the reaction to completion and remove sulfur dioxide gas.

  • Ammonolysis: Cool the reaction mixture in an ice bath and bubble ammonia gas through the solution. The reaction is typically allowed to proceed overnight.

  • Workup and Concentration: Heat the reaction mixture to remove excess ammonia and concentrate the solution.

  • Acidification and Crystallization: Adjust the pH of the concentrated solution to approximately 1.55 with 10% hydrochloric acid.[3] Cool the solution to induce crystallization. The addition of a less polar solvent like acetone can aid in precipitation.

  • Isolation and Drying: Collect the white crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Fragment Screening by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful technique for identifying fragment binding to a target protein.

Materials:

  • Target protein solution (e.g., 10-50 µM in a suitable deuterated buffer)

  • This compound stock solution (e.g., 100 mM in the same deuterated buffer)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare two NMR samples. The primary sample contains the target protein and this compound (e.g., 20 µM protein and 2 mM fragment). A control sample contains only this compound at the same concentration.

  • Data Acquisition: Acquire a standard 1D proton NMR spectrum for both samples. For the protein-containing sample, acquire an STD-NMR spectrum. This involves collecting two spectra: an "on-resonance" spectrum where a specific frequency range corresponding to protein signals is saturated, and an "off-resonance" spectrum where a frequency far from any signal is irradiated.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only from the protons of the fragment that are in close proximity to the protein, thus confirming binding. The relative intensities of the signals can provide information about the binding epitope of the fragment.

Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to detect fragment binding and determine binding kinetics.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • This compound solutions at various concentrations

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference channel should be prepared by performing the coupling reaction without the protein to allow for subtraction of bulk refractive index changes.

  • Fragment Screening: Inject solutions of this compound at various concentrations over the sensor surface. The binding of the fragment to the immobilized protein will cause a change in the refractive index at the surface, which is detected as a response in sensorgrams.

  • Data Analysis: Analyze the sensorgrams to confirm binding and determine the equilibrium dissociation constant (Kd). The ligand efficiency (LE) can then be calculated using the formula: LE = -RTln(Kd) / N, where N is the number of non-hydrogen atoms in the fragment.

Fragment Screening by Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Materials:

  • qPCR instrument

  • 96-well PCR plates

  • Target protein solution

  • This compound solution

  • Fluorescent dye (e.g., SYPRO Orange)

Procedure:

  • Sample Preparation: In a 96-well plate, prepare reactions containing the target protein, the fluorescent dye, and either this compound or a buffer control.

  • Data Acquisition: Place the plate in a qPCR instrument and apply a thermal gradient, gradually increasing the temperature while monitoring the fluorescence. As the protein unfolds, it exposes hydrophobic regions that bind to the dye, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. A significant increase in the Tm in the presence of this compound indicates that the fragment binds to and stabilizes the protein.

From Fragment to Lead: A Hypothetical Case Study Based on Anticonvulsant Derivatives

Hit-to-Lead Optimization Strategies

Following the identification of this compound as a hit, structure-based drug design would be employed to elaborate the fragment into a more potent lead compound.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Alaninamide L-Alaninamide HCl (Fragment Hit) Growing Fragment Growing (Addition of functional groups at N- or C-terminus) Alaninamide->Growing Linking Fragment Linking (Connecting to another fragment in an adjacent pocket) Alaninamide->Linking Merging Fragment Merging (Combining with an overlapping fragment) Alaninamide->Merging Lead Potent & Selective Lead Compound Growing->Lead Linking->Lead Merging->Lead

Common strategies for hit-to-lead optimization in FBDD.

By applying a "fragment growing" strategy, medicinal chemists could systematically add substituents to the primary amine of the L-alaninamide core. Structure-activity relationship (SAR) studies of known alaninamide derivatives show that the addition of substituted benzyl (B1604629) groups can lead to potent anticonvulsant activity.[8] For example, the compound (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide emerged from such an optimization effort as a promising drug candidate.[8]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Many anticonvulsant drugs exert their therapeutic effect by blocking voltage-gated sodium channels.[6] These channels are responsible for the rising phase of the action potential in neurons. By binding to the channel, these drugs stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures.[6]

Sodium_Channel_Modulation cluster_0 Neuronal Action Potential cluster_1 Inhibitory Action of Alaninamide Derivative Depolarization Membrane Depolarization Na_Channel_Open Voltage-Gated Na+ Channels Open Depolarization->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive Stabilization of Inactive State Action_Potential Action Potential Firing Na_Influx->Action_Potential Repolarization Repolarization Action_Potential->Repolarization Alaninamide_Derivative Alaninamide Derivative (e.g., Anticonvulsant) Alaninamide_Derivative->Na_Channel_Inactive Binds to channel Reduced_Firing Reduced Neuronal Excitability Na_Channel_Inactive->Reduced_Firing Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression

Modulation of voltage-gated sodium channels by alaninamide derivatives.

Conclusion

This compound possesses the key attributes of a high-quality fragment for use in drug discovery. Its small size, high solubility, and synthetic tractability make it an excellent starting point for FBDD campaigns. While it has traditionally been used as a building block in medicinal chemistry, its potential as a primary screening fragment is significant. By employing sensitive biophysical techniques such as NMR, SPR, and TSA, researchers can identify its interactions with a wide range of biological targets. The subsequent application of structure-based drug design, guided by the principles of fragment growing, linking, and merging, can efficiently transform this simple amino acid amide into novel, potent, and selective lead compounds for the development of new therapeutics. The established link between its derivatives and the modulation of ion channels provides a clear path for its application in addressing neurological disorders and other diseases.

References

Methodological & Application

Application Notes and Protocols for L-Alaninamide Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient construction of complex peptide chains. The functionalization of the peptide's C-terminus is critical, as it significantly influences biological activity, stability, and pharmacokinetic properties. While the synthesis of C-terminal peptide amides is routinely achieved using pre-functionalized resins like Rink Amide or Sieber, this document explores a hypothetical, non-standard approach utilizing L-Alaninamide hydrochloride as the foundational building block.

This method involves the direct coupling of L-Alaninamide to a suitable resin, thereby initiating the peptide synthesis with the C-terminal amide moiety already in place. This application note provides a detailed, theoretical protocol for this approach, based on established principles of SPPS. It is intended for researchers interested in exploring alternative synthetic strategies for generating peptides with a C-terminal alaninamide.

Principle of the Method

The proposed protocol is based on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The core concept involves the initial immobilization of L-Alaninamide onto an acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) resin. The free primary amine of the resin-bound alaninamide then serves as the nucleophile for the coupling of the first Fmoc-protected amino acid, initiating the stepwise elongation of the peptide chain. The final peptide is liberated from the resin using a mild acidic cleavage cocktail, which leaves the C-terminal amide intact.

Mandatory Visualizations

SPPS_Workflow_with_L_Alaninamide cluster_resin_prep Resin Preparation & Loading cluster_synthesis_cycle SPPS Elongation Cycle (Fmoc/tBu) cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin (DCM) Resin->Swell Load Couple L-Alaninamide to Resin Swell->Load AlaNH2 L-Alaninamide Hydrochloride + DIEA AlaNH2->Load Wash_Cap Wash & Cap (MeOH/DIEA/DCM) Load->Wash_Cap Loaded_Resin Alaninamide-Resin Wash_Cap->Loaded_Resin Coupling Couple Fmoc-AA-OH (Activator/Base) Loaded_Resin->Coupling Deprotection Fmoc Deprotection (Piperidine/DMF) Cycle Repeat Cycle n-1 times Deprotection->Cycle Wash_Cycle Wash (DMF) Coupling->Wash_Cycle Wash_Cycle->Deprotection Cycle->Coupling Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Cleavage Cleave Peptide (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate & Wash (Cold Ether) Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Final_Peptide Final Peptide-Ala-NH2 Purification->Final_Peptide Logical_Considerations cluster_start Initiation Strategy cluster_challenges Potential Challenges cluster_advantages Potential Advantages Start Start Synthesis with L-Alaninamide-HCl ResinChoice Resin Choice: Must be compatible with -NH2 coupling (e.g., 2-CTC) Start->ResinChoice Base Base Requirement: Must neutralize HCl and drive coupling (e.g., DIEA) Start->Base Loading Lower Loading Efficiency: Amine may be less nucleophilic than a carboxylate Start->Loading SideReaction Side Reactions: Potential for di-alkylation on 2-CTC resin Start->SideReaction Quant Quantification: Fmoc assay is not applicable; Requires alternative like Kaiser test or elemental analysis Start->Quant Direct Direct Synthesis: Avoids use of specialized amide-forming resins Start->Direct MildCleavage Mild Cleavage: Use of 2-CTC resin allows for mild acid cleavage, preserving sensitive residues Start->MildCleavage

Application Notes and Protocols for L-Alaninamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride is a versatile building block in peptide synthesis, serving as a readily available source of an alaninamide moiety at the C-terminus of a peptide. Its use is prevalent in both solution-phase and solid-phase peptide synthesis (SPPS). The efficiency of its coupling to an N-terminally protected amino acid is crucial for the overall yield and purity of the final peptide product. These application notes provide a comprehensive overview of the coupling efficiency of this compound, detailed experimental protocols, and factors influencing the success of the coupling reaction.

The hydrochloride salt form enhances the stability and handling of L-alaninamide. However, it necessitates a neutralization step in situ to liberate the free amine for the nucleophilic attack on the activated carboxylic acid of the incoming N-protected amino acid. The choice of coupling reagent and reaction conditions are paramount in achieving high coupling yields and minimizing side reactions such as racemization.

Data Presentation: Coupling Efficiency in Dipeptide Synthesis

While specific quantitative data for the coupling efficiency of this compound is not extensively documented in dedicated studies, a reliable estimation can be derived from analogous solution-phase syntheses of dipeptides involving similar small, non-sterically hindered amino acid esters and amides. The following table summarizes typical yields achieved with common coupling reagents.

N-Protected Amino AcidAmine ComponentCoupling Reagent/AdditiveSolventTypical Yield (%)
Boc-L-Ala-OHH-Gly-OEtDCC/HOBtDichloromethane (DCM)85-95
Boc-L-Ala-OHH-Phe-OBnDCC/HOBtDCM/THF80-90
Boc-L-Phe-OHH-Ala-OMe·HClEDC·HCl/HOBtDichloromethane (DCM)~83
Boc-L-Ile-OHH-L-Ala-OMe·HClDCC/HOBtDichloromethane (DCM)70-91

Data extrapolated from analogous reactions reported in the literature. The yield for this compound coupling is expected to be in a similar range, contingent on the specific coupling partner and conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the coupling of this compound in solution-phase peptide synthesis.

Protocol 1: Solution-Phase Coupling of Boc-L-Phenylalanine with this compound using EDC/HOBt

Objective: To synthesize the protected dipeptide Boc-L-Phe-L-Ala-NH₂.

Materials:

  • Boc-L-Phenylalanine (Boc-L-Phe-OH)

  • This compound (H-L-Ala-NH₂·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (dried)

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

    • Add DIPEA (1.1 eq.) to the solution and stir at room temperature for 20-30 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Activation of Boc-L-Phenylalanine:

    • In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • To the cooled Boc-L-Phe-OH solution, add EDC·HCl (1.2 eq.) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the neutralized L-Alaninamide solution from step 1 to the activated carboxylic acid solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure dipeptide, Boc-L-Phe-L-Ala-NH₂.

Protocol 2: Monitoring Coupling Efficiency using the Kaiser Test (for Solid-Phase Synthesis)

Objective: To qualitatively assess the completion of the coupling reaction of an N-Fmoc protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin sample (a few beads)

  • Kaiser test solutions:

  • Small test tube

  • Heating block or water bath at 100 °C

Procedure:

  • Take a small sample of the peptide-resin (a few beads) after the coupling reaction and wash thoroughly with DMF and then ethanol to remove any residual reagents.

  • Place the washed resin beads in a small test tube.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Heat the test tube at 100 °C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines.[1]

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

Mandatory Visualizations

PeptideCouplingWorkflow cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling AlaNH2_HCl L-Alaninamide Hydrochloride AlaNH2_free L-Alaninamide (Free Amine) AlaNH2_HCl->AlaNH2_free Base DIPEA1 DIPEA DIPEA1->AlaNH2_HCl Dipeptide N-Boc-Dipeptide-Amide AlaNH2_free->Dipeptide Nucleophilic Attack BocAA N-Boc-Amino Acid ActiveEster Activated Ester BocAA->ActiveEster Activation CouplingReagents EDC/HOBt CouplingReagents->BocAA ActiveEster->Dipeptide

Caption: Workflow for the solution-phase synthesis of an N-Boc-dipeptide amide.

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-AA) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Incomplete CycleComplete Next Cycle or Cleavage KaiserTest->CycleComplete Complete

Caption: A single amino acid coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for L-Alaninamide Hydrochloride in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride (L-Ala-NH₂·HCl) is a derivative of the amino acid L-alanine, serving as a valuable C-terminal building block in peptide synthesis. Its primary amide provides a handle for creating peptide amides, which are of significant interest in drug development due to their increased metabolic stability and ability to mimic the C-terminus of many biologically active peptides. Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase strategies for long sequences, is highly advantageous for the synthesis of short peptides, peptide fragments for convergent synthesis, and for process scale-up where purification and characterization of intermediates are critical.[1] These notes provide detailed protocols for the use of this compound in solution-phase peptide coupling reactions.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline powder. It is soluble in water and slightly soluble in ethanol. A summary of its key properties is provided below.

PropertyValue
CAS Number 33208-99-0
Molecular Formula C₃H₈N₂O·HCl
Molecular Weight 124.57 g/mol
Melting Point 212-217 °C
Optical Activity [α]²⁵/D +11.0° (c=1 in methanol)

Experimental Protocols

The following protocols describe the coupling of an N-terminally protected amino acid (using Boc and Fmoc protecting groups as examples) to this compound in solution.

Protocol 1: Synthesis of Boc-Xaa-Ala-NH₂ using DCC/HOBt

This protocol details a widely-used carbodiimide-mediated coupling method for forming a dipeptide amide. Dicyclohexylcarbodiimide (DCC) is used as the coupling agent, with 1-Hydroxybenzotriazole (HOBt) added to suppress racemization and improve efficiency.[2]

Materials:

  • N-Boc-protected amino acid (Boc-Xaa-OH) (1.0 eq.)

  • This compound (1.05 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.05 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization of L-Alaninamide: Suspend this compound (1.05 eq.) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add DIPEA (1.05 eq.) dropwise and stir the mixture at 0 °C for 20 minutes to generate the free base.[3]

  • Activation of N-Boc-Amino Acid: In a separate flask, dissolve the Boc-Xaa-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool this solution to 0 °C. Add a solution of DCC (1.1 eq.) in DCM. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[3]

  • Coupling Reaction: Add the neutralized L-Alaninamide solution from step 1 to the activated amino acid mixture from step 2. Allow the reaction to warm to room temperature and stir overnight (12-24 hours).[3]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization.

Solution_Phase_Peptide_Coupling_DCC cluster_neutralization Step 1: Neutralization cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_workup Step 4: Work-up & Purification AlaNH2_HCl L-Alaninamide·HCl in DCM AlaNH2_free L-Alaninamide (free base) AlaNH2_HCl->AlaNH2_free 0 °C, 20 min DIPEA DIPEA DIPEA->AlaNH2_HCl Coupling Coupling Reaction AlaNH2_free->Coupling BocAA Boc-Xaa-OH + HOBt in DCM ActivatedEster Activated Ester (Boc-Xaa-OBt) BocAA->ActivatedEster 0 °C, 30 min DCC DCC DCC->BocAA ActivatedEster->Coupling Product_crude Crude Boc-Xaa-Ala-NH₂ Coupling->Product_crude RT, 12-24h Workup Filter DCU, Aqueous Wash Product_crude->Workup Purification Chromatography or Recrystallization Workup->Purification FinalProduct Pure Boc-Xaa-Ala-NH₂ Purification->FinalProduct Solution_Phase_Peptide_Coupling_HATU cluster_setup Step 1: Reactant Setup cluster_coupling Step 2: Coupling cluster_workup Step 3: Work-up & Purification Reactants Fmoc-Xaa-OH + L-Ala-NH₂·HCl + HATU in DMF Coupling Coupling Reaction Reactants->Coupling DIPEA DIPEA DIPEA->Coupling 0 °C -> RT 2-4h Product_crude Crude Fmoc-Xaa-Ala-NH₂ Coupling->Product_crude Workup Aqueous Wash Product_crude->Workup Purification Chromatography Workup->Purification FinalProduct Pure Fmoc-Xaa-Ala-NH₂ Purification->FinalProduct

References

Enzymatic kinetic resolution of amines using L-Alaninamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Enzymatic Kinetic Resolution of Amines

Introduction

Chiral amines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the production of enantiomerically pure amines a critical challenge in synthetic chemistry. Kinetic resolution is a powerful and widely adopted strategy for the separation of enantiomers from a racemic mixture. This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of an enantioenriched product. Among the various methods for kinetic resolution, enzymatic approaches offer high enantioselectivity under mild reaction conditions, making them an attractive and sustainable option.

This application note details the use of enzymes, particularly lipases, for the kinetic resolution of racemic amines through enantioselective acylation. While the prompt specified L-Alaninamide hydrochloride, extensive literature review did not yield specific protocols for its use as a primary resolving agent in enzymatic kinetic resolution. Therefore, this document will focus on the well-established and broadly applicable method of lipase-catalyzed acylation, which can be adapted for various substrates and acylating agents.

Principle of Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of a racemic amine mixture typically involves the use of a lipase (B570770) to selectively acylate one enantiomer at a significantly faster rate than the other.[1] This process is carried out in a non-aqueous solvent to prevent hydrolysis of the acylating agent and the product amide. An acyl donor, such as an ester, is used to provide the acyl group.

The enzyme, possessing a chiral active site, preferentially binds to one enantiomer of the amine, facilitating its acylation. The other enantiomer is a poor fit for the active site and reacts much more slowly. As the reaction progresses, the faster-reacting enantiomer is converted into an amide, while the slower-reacting enantiomer remains largely unreacted. The ideal outcome is to stop the reaction at or near 50% conversion, at which point the remaining unreacted amine will be highly enriched in one enantiomer, and the amide product will be highly enriched in the other. The unreacted amine and the newly formed amide can then be separated by standard chemical techniques, such as acid-base extraction or chromatography, to yield both enantiomers in high enantiomeric purity.

Experimental Protocols

1. General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol provides a general procedure for the enzymatic kinetic resolution of a primary or secondary amine using an immobilized lipase and an ester as the acylating agent. Optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Racemic amine

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Acylating agent (e.g., ethyl acetate, isopropyl acetate)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether, tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Temperature-controlled bath

  • Equipment for reaction monitoring (e.g., chiral GC or HPLC)

  • Reagents for workup (e.g., hydrochloric acid, sodium hydroxide, organic extraction solvent)

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the racemic amine (1.0 equivalent) and the anhydrous organic solvent.

  • Addition of Reagents: Add the acylating agent (0.5-1.0 equivalent) to the solution and stir until homogeneous.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific reaction.

  • Reaction: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 50°C.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture. Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine and the formed amide.

  • Reaction Termination: Once the desired conversion (ideally close to 50%) is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Workup and Separation:

    • The unreacted amine can be separated from the amide product via acid-base extraction. The filtrate is first extracted with an acidic aqueous solution (e.g., 1M HCl) to protonate and extract the unreacted amine into the aqueous layer.

    • The organic layer, containing the amide product, is washed with brine and dried over an anhydrous salt (e.g., Na2SO4). The solvent is then removed under reduced pressure to yield the crude amide.

    • The acidic aqueous layer is basified (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the crude unreacted amine.

  • Purification and Analysis: The crude amide and unreacted amine can be further purified by column chromatography, distillation, or crystallization. The enantiomeric excess of the purified products should be determined by chiral GC or HPLC.

Data Presentation

The following table summarizes representative data for the enzymatic kinetic resolution of various amines, illustrating the typical outcomes of these reactions.

Amine SubstrateAcylating AgentEnzymeSolventTemp (°C)Time (h)Conversion (%)eeS (%)eeP (%)
1-PhenylethylamineEthyl acetateNovozym 435Toluene302450>9998
1-(1-Naphthyl)ethylamineIsopropyl acetateCandida antarctica lipase BMTBE40484998>99
2-AminoheptaneEthyl acetateNovozym 435Hexane3536519796
PropranololVinyl acetatePseudomonas cepacia lipaseTHF457248>9995

eeS: enantiomeric excess of the unreacted substrate (amine) eeP: enantiomeric excess of the product (amide)

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution of Amines

G cluster_0 Reaction Stage cluster_1 Monitoring & Termination cluster_2 Separation & Analysis A Racemic Amine + Acylating Agent + Solvent B Add Immobilized Lipase A->B C Stir at Controlled Temperature B->C D Monitor by Chiral GC/HPLC C->D E Stop Reaction at ~50% Conversion D->E F Filter to Remove Enzyme E->F G Acid-Base Extraction F->G H Separated Unreacted Amine G->H I Separated Amide Product G->I J Purification (Chromatography) H->J I->J K Chiral Purity Analysis J->K

Caption: Workflow for enzymatic kinetic resolution of amines.

Mechanism of Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

G cluster_reaction Enzymatic Reaction racemic_amine Racemic Amine (R-NH2 + S-NH2) lipase Lipase (Enzyme) racemic_amine->lipase acyl_donor Acyl Donor (R'-COOR'') acyl_donor->lipase fast_reaction Fast Reaction (e.g., R-enantiomer) lipase->fast_reaction slow_reaction Slow Reaction (e.g., S-enantiomer) lipase->slow_reaction product_amide Enantioenriched Amide (R-NHCOR') fast_reaction->product_amide unreacted_amine Enantioenriched Amine (S-NH2) slow_reaction->unreacted_amine

Caption: Lipase-catalyzed kinetic resolution of a racemic amine.

References

Application Notes and Protocols for Biocatalytic Synthesis of Peptides with L-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of dipeptides utilizing L-Alaninamide hydrochloride as a nucleophile. This chemoenzymatic approach offers a mild and stereoselective alternative to traditional chemical peptide synthesis, avoiding complex protection-deprotection steps and harsh reaction conditions. The protocols focus on the use of common proteases, such as papain and thermolysin, to catalyze the formation of the peptide bond.

I. Introduction

Enzymatic peptide synthesis is a powerful tool in green chemistry and pharmaceutical development. By leveraging the catalytic activity of proteases in a kinetically controlled or thermodynamically controlled manner, specific peptide bonds can be formed with high efficiency and stereoselectivity. This compound serves as a readily available and effective nucleophile in these reactions, enabling the formation of a C-terminal amide, a common feature in many biologically active peptides. This document outlines the principles, experimental setups, and expected outcomes for such biocatalytic reactions.

II. General Principles

The biocatalytic synthesis of a dipeptide using this compound as a nucleophile typically involves the reaction of an N-terminally protected amino acid ester (the acyl donor) with the amino group of L-alaninamide (the nucleophile). The reaction is catalyzed by a protease, which, under specific conditions (e.g., high concentration of nucleophile, presence of organic co-solvents), favors synthesis over hydrolysis.

The general reaction scheme can be represented as:

Z-AA-OR + H-Ala-NH₂·HCl --(Protease)--> Z-AA-Ala-NH₂ + R-OH

Where:

  • Z-AA-OR : N-terminally protected amino acid ester (e.g., Z-Asp-OMe)

  • H-Ala-NH₂·HCl : this compound

  • Protease : e.g., Papain, Thermolysin

  • Z-AA-Ala-NH₂ : The resulting protected dipeptide amide

III. Quantitative Data Summary

The following tables summarize representative yields for enzymatic dipeptide synthesis using amino acid amides as nucleophiles. While specific data for this compound is limited in readily available literature, the data for structurally similar nucleophiles provides a strong indication of expected outcomes.

Table 1: Papain-Catalyzed Synthesis of Protected Dipeptide Amides

Acyl Donor (Z-AA-OR)NucleophilepHTemperature (°C)Reaction Time (h)Yield (%)Reference
Z-Gly-OMeL-Alanine9.2AmbientNot Specified79[1]
Z-Ala-OMeL-Alanine9.2AmbientNot Specified17[1]
Z-Gly-OPh(p-guanidino)L-Phe-NH₂8.5AmbientNot Specified~95[2]
Z-Phe-OPh(p-guanidino)L-Phe-NH₂8.5AmbientNot Specified~80[2]

Table 2: Thermolysin-Catalyzed Synthesis of Protected Dipeptide Amides

Acyl Donor (Z-AA-OH)NucleophilepHTemperature (°C)Reaction Time (h)Yield (%)Reference
Cbz-Phe-OHLeu-NH₂7.0375~80[3]
Z-Asp-OHL-Phe-OMe7.0402>90
Z-Phe-OHL-Leu-anilide7.0Not SpecifiedNot SpecifiedHigh[4]

IV. Experimental Protocols

The following are detailed protocols for the synthesis of a model dipeptide, Z-Asp-Ala-NH₂, using papain and thermolysin. These protocols are based on established methods for similar enzymatic peptide syntheses.

Protocol 1: Papain-Catalyzed Synthesis of Z-Asp-Ala-NH₂

This protocol describes the synthesis of N-α-Cbz-L-Aspartyl-L-Alaninamide using papain.

Materials:

  • N-α-Cbz-L-Aspartic acid methyl ester (Z-Asp-OMe)

  • This compound (H-Ala-NH₂·HCl)

  • Papain (from Carica papaya)

  • Citrate-phosphate buffer (0.2 M)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Preparation of Reaction Mixture:

    • In a temperature-controlled reaction vessel, dissolve this compound (e.g., 1.2 mmol) in a minimal amount of 0.2 M citrate-phosphate buffer.

    • Adjust the pH of the solution to 9.2 with 1 M NaOH.

    • Add N-α-Cbz-L-Aspartic acid methyl ester (e.g., 1.0 mmol). The final concentration of the acyl donor should be around 0.1 M.

    • Stir the mixture until the acyl donor is fully dissolved.

  • Enzymatic Reaction:

    • Add papain (e.g., 5 mg/mL) to the reaction mixture to initiate the synthesis.

    • Maintain the temperature at 37°C and stir the reaction mixture.

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC. The reaction is typically complete within 4-8 hours.

  • Reaction Quenching and Product Extraction:

    • Once the reaction reaches completion (as determined by HPLC), stop the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.[5]

    • Characterize the final product by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Protocol 2: Thermolysin-Catalyzed Synthesis of Z-Asp-Ala-NH₂

This protocol outlines the synthesis of N-α-Cbz-L-Aspartyl-L-Alaninamide using thermolysin.

Materials:

  • N-α-Cbz-L-Aspartic acid (Z-Asp-OH)

  • This compound (H-Ala-NH₂·HCl)

  • Thermolysin (from Bacillus thermoproteolyticus rokko)

  • Tris-HCl buffer (0.1 M) containing CaCl₂ (10 mM)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Preparation of Reaction Mixture:

    • In a jacketed glass reactor, dissolve N-α-Cbz-L-Aspartic acid (e.g., 0.5 mmol) and this compound (e.g., 0.5 mmol) in 0.1 M Tris-HCl buffer (pH 7.0) containing 10 mM CaCl₂. The final volume should be adjusted to achieve a substrate concentration of approximately 0.05 M for each reactant.[3]

    • Adjust the pH to 7.0 with 1 M NaOH or 1 M HCl if necessary.

  • Enzymatic Reaction:

    • Add thermolysin (e.g., 10 µM final concentration) to the reaction vessel to start the synthesis.[3]

    • Maintain the reaction temperature at 37°C with constant stirring.

    • Monitor the formation of the dipeptide product by HPLC at regular time points. The reaction is expected to reach equilibrium within 5-10 hours.

  • Product Isolation:

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the precipitate by filtration and wash it with cold water.

    • If precipitation is not sufficient, extract the product with ethyl acetate as described in Protocol 1.

  • Purification and Characterization:

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Confirm the identity and purity of the synthesized Z-Asp-Ala-NH₂ using HPLC, MS, and NMR analysis.[6]

V. Visualizations

Biocatalytic_Peptide_Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Synthesis cluster_workup 3. Product Isolation & Purification cluster_analysis 4. Characterization prep_donor Prepare Acyl Donor (Z-AA-OR) adjust_ph Adjust pH prep_donor->adjust_ph prep_nucleophile Prepare Nucleophile (H-Ala-NH2.HCl) prep_nucleophile->adjust_ph prep_buffer Prepare Buffer (e.g., Tris-HCl) prep_buffer->adjust_ph add_enzyme Add Protease (Papain/Thermolysin) adjust_ph->add_enzyme incubation Incubate with Stirring (Controlled Temperature) add_enzyme->incubation monitor Monitor Reaction (HPLC) incubation->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product (e.g., Ethyl Acetate) quench->extract purify Purify Product (Chromatography/ Recrystallization) extract->purify analysis Analyze Product (HPLC, MS, NMR) purify->analysis Signaling_Pathway_Analogy cluster_inputs Substrates cluster_catalyst Catalyst cluster_complex Intermediate cluster_outputs Products acyl_donor Acyl Donor (Z-AA-OR) enzyme Protease (e.g., Papain) acyl_donor->enzyme nucleophile Nucleophile (H-Ala-NH2) enzyme_complex Enzyme-Substrate Complex nucleophile->enzyme_complex enzyme->enzyme_complex enzyme_complex->enzyme dipeptide Dipeptide (Z-AA-Ala-NH2) enzyme_complex->dipeptide Catalyzes Peptide Bond Formation byproduct Byproduct (R-OH) enzyme_complex->byproduct

References

Application Notes and Protocols for the Coupling of L-Alaninamide Hydrochloride with N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the peptide coupling reaction between L-Alaninamide hydrochloride and various N-protected amino acids. The formation of the amide bond is a critical step in the synthesis of peptides and peptidomimetics, which are of significant interest in pharmaceutical and biochemical research.[1][2][3][4] this compound serves as a key building block in these synthetic pathways.[1][5]

The protocols outlined below utilize common and efficient coupling reagents to ensure high yields and minimize side reactions, such as racemization.[4][6] The choice of coupling reagent and reaction conditions can be critical for success, especially when dealing with sterically hindered or sensitive amino acids.[7]

Data Presentation: A Comparative Overview of Common Coupling Conditions

The following table summarizes typical reaction conditions for the coupling of this compound with N-protected amino acids using various modern coupling reagents. These conditions are derived from established peptide synthesis protocols and can be used as a starting point for optimization.[4][8][9]

Coupling Reagent SystemN-Protected Amino Acid (eq.)L-Alaninamide HCl (eq.)Coupling Reagent (eq.)Additive (eq.)Base (eq.)SolventTemp. (°C)Time (h)
EDC / HOBt 1.01.11.2 (EDC·HCl)1.2 (HOBt)2.5 (NMM or DIPEA)DCM or DMF0 to RT2-12
HATU 1.01.11.05 (HATU)-2.0 (DIPEA)DMF0 to RT1-4
HBTU / HOBt 1.01.11.05 (HBTU)1.05 (HOBt)2.0 (DIPEA)DMFRT2-4
DIC / HOBt 1.01.11.1 (DIC)1.2 (HOBt)1.1 (DIPEA)DCM/DMF0 to RT2-12

Abbreviations: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (1-Hydroxybenzotriazole), NMM (N-Methylmorpholine), DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane), DMF (N,N-Dimethylformamide), RT (Room Temperature), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide).

Experimental Protocols

The following are detailed protocols for the coupling of an N-protected amino acid (e.g., Boc-L-Valine) with this compound.

Protocol 1: Coupling using EDC/HOBt

This protocol utilizes the carbodiimide (B86325) EDC in conjunction with the additive HOBt to facilitate amide bond formation while minimizing racemization.[6]

Materials:

  • N-Boc-L-Valine

  • This compound

  • EDC·HCl

  • HOBt

  • DIPEA (or NMM)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes to neutralize the hydrochloride salt.

  • Activation of Carboxylic Acid: In a separate flask, dissolve N-Boc-L-Valine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Coupling Reaction: To the cooled solution from step 2, add EDC·HCl (1.2 eq) and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Coupling using HATU

HATU is a highly efficient coupling reagent known for its rapid reaction times and low racemization rates, making it suitable for sterically hindered amino acids.[7][9]

Materials:

  • N-Boc-L-Valine

  • This compound

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Amine Component: Dissolve this compound (1.0 eq) in DMF. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation of Carboxylic Acid: In a separate flask, dissolve N-Boc-L-Valine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the solution from step 2, add DIPEA (2.0 eq) and stir for 5 minutes at 0 °C for pre-activation.

  • Add the solution of the amine component from step 1 to the activated carboxylic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the general workflow and the logical relationship of the components in the peptide coupling reaction.

G cluster_reactants Reactant Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_workup Work-up & Purification AA N-Protected Amino Acid Activated_AA Activated Amino Acid (Active Ester) AA->Activated_AA Activation Amine_HCl L-Alaninamide Hydrochloride Neutral_Amine Neutralized L-Alaninamide Amine_HCl->Neutral_Amine Neutralization Base Base (e.g., DIPEA) Base->Neutral_Amine Coupling Coupling Reaction Neutral_Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_AA Additive Additive (e.g., HOBt) Additive->Activated_AA Activated_AA->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product Protected Dipeptide Purification->Product

Caption: General workflow for the synthesis of a protected dipeptide.

G Reactants Reactants: - N-Protected Amino Acid - L-Alaninamide HCl - Coupling Reagent - Base Reaction Peptide Coupling Reaction Reactants->Reaction Byproducts Byproducts: - Urea derivative (for carbodiimides) - HOBt/HOAt - Base Hydrochloride Reaction->Byproducts Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Final_Product Pure Protected Dipeptide Purification->Final_Product

Caption: Logical relationship of components in the coupling reaction.

References

Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis of Peptides with a C-Terminal L-Alaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides for research, therapeutic, and diagnostic applications.[1][2] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4] A common modification in peptide drug development is the amidation of the C-terminus, which can enhance biological activity and stability.[5]

This document provides a detailed, step-by-step protocol for the synthesis of a peptide with a C-terminal L-Alaninamide using Fmoc-based SPPS. It is important to note that L-Alaninamide hydrochloride itself is not directly coupled to the resin. Instead, a C-terminal alaninamide is generated by incorporating Fmoc-L-Alanine onto a suitable resin, such as a Rink Amide resin, which releases the peptide as a C-terminal amide upon cleavage.[5][6][7]

Principle of the Method

The synthesis involves the sequential coupling of Fmoc-protected amino acids to a solid support. The Fmoc group, which protects the α-amino group of the amino acid, is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine (B6355638).[1][8] This orthogonal protection strategy allows for the selective deprotection and coupling of amino acids to build the desired peptide sequence. The synthesis cycle consists of three main steps: Fmoc deprotection, washing, and coupling of the next Fmoc-amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[9][10]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin (e.g., 100-200 mesh)

  • Fmoc-L-Alanine

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, sequencing grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents:

    • Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium (HATU) or

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether or Methyl tert-butyl ether (MTBE), cold

  • Qualitative Ninhydrin (B49086) (Kaiser) test kit

Step 1: Resin Swelling and Preparation
  • Place the desired amount of Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) into a solid-phase synthesis vessel equipped with a frit.

  • Add DMF (approximately 10 mL per gram of resin) to the vessel.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).

  • After swelling, drain the DMF from the vessel.

Step 2: Initial Fmoc Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Amino Acid Coupling
  • Activation of the first amino acid (Fmoc-L-Alanine): In a separate vial, dissolve 3-4 equivalents of Fmoc-L-Alanine and 3-4 equivalents of a coupling reagent (e.g., HATU) in DMF. Add 6-8 equivalents of DIPEA. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: To ensure the reaction is complete, perform a qualitative ninhydrin (Kaiser) test. A few beads of resin are taken, washed, and tested. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling.[11] If the test is positive (blue beads), the coupling reaction should be extended or repeated.

Step 4: Peptide Chain Elongation

Repeat the following cycle for each subsequent amino acid in the desired peptide sequence:

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents from the previous coupling step.

  • Fmoc Deprotection: Perform the two-step deprotection as described in Step 2 using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling: Activate and couple the next Fmoc-protected amino acid as described in Step 3.

Step 5: Final Fmoc Deprotection

After the final amino acid has been coupled, remove the N-terminal Fmoc group using the deprotection procedure in Step 2.

Step 6: Final Washing and Drying
  • Wash the peptidyl-resin thoroughly with DMF (5 times).

  • Wash the resin with DCM (5 times) to prepare for cleavage and to shrink the resin.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Step 7: Cleavage and Side-Chain Deprotection
  • CAUTION: Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses) as TFA is highly corrosive.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS. For every 100 mg of resin, use approximately 1-2 mL of the cocktail.

  • Add the cleavage cocktail to the dried peptidyl-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin from the cleaved peptide solution. Collect the filtrate in a clean conical tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 8: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approximately 10 times the volume of the TFA solution) of cold diethyl ether or MTBE.

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual protecting groups.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the key parameters and expected outcomes for a typical Fmoc-SPPS of a model pentapeptide with a C-terminal alaninamide.

ParameterValueNotes
Resin Rink AmideYields a C-terminal amide upon cleavage.
Resin Loading 0.5 mmol/gA typical loading capacity for commercially available resins.
Synthesis Scale 0.1 mmolA common laboratory scale for peptide synthesis.
Amino Acid Excess 3-4 equivalentsRelative to the resin loading.
Coupling Reagent HATU/DIPEAA highly efficient and commonly used coupling cocktail.
Deprotection Reagent 20% Piperidine in DMFStandard reagent for Fmoc group removal.
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TISA standard cocktail for cleavage and side-chain deprotection.
Expected Crude Yield 70-90%Varies depending on the peptide sequence and length.
Expected Purity (Crude) 60-85%Dependent on the efficiency of couplings and potential side reactions.
Final Purity (Post-HPLC) >95%Achievable with standard purification protocols.

Visualizations

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 DMF Wash Deprotect1->Wash1 Couple Couple Fmoc-Amino Acid (HATU/DIPEA) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Cycle Repeat for Each Amino Acid Wash2->Cycle Cycle->Deprotect1 n-1 cycles FinalDeprotect Final Fmoc Deprotection Cycle->FinalDeprotect FinalWash DMF & DCM Wash FinalDeprotect->FinalWash Cleave Cleavage from Resin (TFA Cocktail) FinalWash->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify FinalPeptide Pure Peptide Amide Purify->FinalPeptide Fmoc_Cycle Start Start Cycle (Free Amine on Resin) Coupling Amino Acid Coupling Start->Coupling Washing1 Washing Coupling->Washing1 Remove Excess Reagents Deprotection Fmoc Deprotection Washing1->Deprotection Washing2 Washing Deprotection->Washing2 Remove Piperidine & Byproducts Washing2->Start Ready for Next Amino Acid

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical production, with a significant portion of active pharmaceutical ingredients (APIs) containing at least one stereogenic amine center. Chemo-enzymatic methods, particularly those employing ω-transaminases (ω-TAs), have emerged as powerful and sustainable alternatives to traditional chemical synthesis. These biocatalytic approaches offer high enantioselectivity under mild reaction conditions. While various amine donors can be utilized, L-alanine is a widely adopted, cost-effective, and efficient option for the synthesis of (S)-amines. This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of chiral amines, with a focus on the established use of L-alanine and a discussion on the potential, though not directly documented, role of L-Alaninamide hydrochloride.

Chemo-enzymatic Synthesis of Chiral Amines using ω-Transaminases and L-Alanine

The core of this biocatalytic process is the reversible transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, catalyzed by a pyridoxal-5'-phosphate (PLP) dependent ω-transaminase. When L-alanine is used as the amine donor, it is converted to pyruvate (B1213749), and the ketone substrate is transformed into the corresponding chiral amine.

Challenges and Solutions in Transaminase-Catalyzed Reactions

Several challenges are inherent to ω-transaminase-catalyzed reactions, primarily unfavorable reaction equilibria and product inhibition. To drive the reaction towards the desired chiral amine product, various strategies have been developed:

  • Excess of Amine Donor: Using a large excess of the amine donor, such as L-alanine, can shift the equilibrium towards product formation.

  • Co-product Removal: The removal of the pyruvate co-product is a highly effective strategy. This is often achieved by employing a second enzyme in a cascade reaction. For instance, lactate (B86563) dehydrogenase (LDH) can be used to reduce pyruvate to lactate, consuming NADH which is regenerated by glucose dehydrogenase (GDH) and glucose.

  • Product Removal: In some cases, in situ product removal techniques can be applied to prevent product inhibition and shift the equilibrium.

Established Protocol: Asymmetric Synthesis of (S)-α-Methylbenzylamine from Acetophenone (B1666503) using ω-Transaminase and L-Alanine

This protocol describes a representative chemo-enzymatic synthesis of a chiral amine using a commercially available ω-transaminase and L-alanine as the amine donor, with an enzymatic system for pyruvate removal to drive the reaction to completion.

Materials
  • ω-Transaminase (e.g., from Aspergillus terreus or a commercially available kit)

  • Acetophenone

  • L-Alanine

  • Lactate Dehydrogenase (LDH) from rabbit muscle

  • Glucose Dehydrogenase (GDH) from Bacillus megaterium

  • D-Glucose

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (magnetic stirrer, incubator, centrifuge, rotary evaporator)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve D-glucose (1.2 g, 6.67 mmol) in 20 mL of 100 mM potassium phosphate buffer (pH 7.5).

  • Add L-alanine (0.445 g, 5 mmol), NADH (10 mg), and PLP (5 mg) to the solution and stir until dissolved.

  • Add the ω-transaminase (typically 10-20 mg of lyophilized powder, or as per manufacturer's recommendation), LDH (200 U), and GDH (100 U).

  • Add acetophenone (120 mg, 1 mmol) to the reaction mixture.

  • Seal the flask and incubate the reaction at 30°C with gentle stirring (200 rpm) for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Quench the reaction in the aliquot with a small amount of base (e.g., 1 M NaOH) and extract with ethyl acetate (B1210297). Analyze the organic layer by chiral GC or HPLC to determine the conversion of acetophenone and the enantiomeric excess (e.e.) of the (S)-α-methylbenzylamine product.

  • Work-up and Isolation: Once the reaction has reached completion (typically >95% conversion), adjust the pH of the reaction mixture to >10 with 1 M NaOH.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-α-methylbenzylamine.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of (S)-α-methylbenzylamine from acetophenone using an ω-transaminase with L-alanine as the amine donor and an enzymatic pyruvate removal system.

ParameterValueReference
Substrate Concentration50 mM
Amine DonorL-Alanine (5 eq.)
Enzyme Loading (ω-TA)1 mg/mL
Co-factorPLP (1 mM)
Pyruvate Removal SystemLDH/GDH/Glucose
Temperature30 °C
Reaction Time24 h
Conversion>99%
Enantiomeric Excess (e.e.)>99% (S)

The Role of this compound: A Hypothetical Pathway

Direct protocols for the use of this compound as an amine donor in transaminase-catalyzed reactions are not readily found in the scientific literature. This is likely due to the substrate specificity of ω-transaminases, which typically recognize and bind primary amines, with a preference for those without bulky substituents near the amino group. The presence of the amide group in L-Alaninamide may sterically hinder the binding of the molecule in the active site of the enzyme or interfere with the catalytic mechanism.

However, a chemo-enzymatic cascade could be envisioned where this compound is first converted to L-alanine, which then serves as the amine donor in a subsequent transamination reaction.

Proposed Two-Step Chemo-enzymatic Cascade

This hypothetical pathway involves an initial enzymatic hydrolysis of L-Alaninamide to L-alanine, followed by a standard transamination reaction.

Step 1: Enzymatic Hydrolysis of L-Alaninamide

An amidase or a specific aminopeptidase (B13392206) could be employed to selectively hydrolyze the amide bond of L-Alaninamide, yielding L-alanine and ammonia. This step would effectively convert the inactive amide into the active amine donor.

Step 2: Transamination Reaction

The L-alanine produced in situ would then participate in the ω-transaminase-catalyzed reaction with a prochiral ketone to yield the desired chiral amine. The overall process would still require strategies to shift the equilibrium of the transamination step, such as the removal of the pyruvate co-product.

Visualizations

Established Transamination Workflow

established_workflow Prochiral_Ketone Prochiral Ketone w_TA ω-Transaminase Prochiral_Ketone->w_TA L_Alanine L-Alanine L_Alanine->w_TA Chiral_Amine Chiral Amine w_TA->Chiral_Amine Product Pyruvate Pyruvate w_TA->Pyruvate Co-product LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Lactate Equilibrium Shift NAD NAD+ LDH->NAD NADH NADH NADH->LDH

Caption: Established workflow for chiral amine synthesis using ω-transaminase with L-alanine and an enzymatic system for pyruvate removal.

Hypothetical Workflow with this compound

hypothetical_workflow L_Alaninamide_HCl L-Alaninamide Hydrochloride Amidase Amidase L_Alaninamide_HCl->Amidase L_Alanine L-Alanine Amidase->L_Alanine Hydrolysis Ammonia Ammonia Amidase->Ammonia w_TA ω-Transaminase L_Alanine->w_TA Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->w_TA Chiral_Amine Chiral Amine w_TA->Chiral_Amine Product Pyruvate Pyruvate w_TA->Pyruvate Co-product

Caption: Proposed hypothetical workflow for chiral amine synthesis starting from this compound via an initial enzymatic hydrolysis step.

Conclusion

The chemo-enzymatic synthesis of chiral amines using ω-transaminases is a mature and powerful technology, with L-alanine being a well-established and efficient amine donor. While direct evidence for the use of this compound in this capacity is lacking, a multi-step enzymatic cascade offers a plausible, albeit hypothetical, route for its utilization. Further research into the substrate scope of amidases and their compatibility with transaminase reaction conditions would be necessary to realize such a process. The protocols and data presented herein for the established L-alanine-based synthesis provide a solid foundation for researchers and professionals in the field to develop and optimize their own biocatalytic processes for the production of valuable chiral amines.

Application Notes: The Role of L-Alaninamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction L-Alaninamide hydrochloride is a derivative of the amino acid L-alanine, serving as a critical building block in synthetic organic chemistry, particularly in the pharmaceutical industry.[1][2] Its structure, featuring a primary amide at the C-terminus and a free amino group (as a hydrochloride salt), makes it an ideal starting material for the synthesis of peptides that require a C-terminal amide.[1] C-terminally amidated peptides are common in nature and often exhibit enhanced biological activity and stability compared to their free-acid counterparts. These application notes provide detailed protocols for the synthesis of dipeptides and tripeptides using this compound as the C-terminal precursor.

Core Application: C-Terminal Amide Source The primary application of this compound in peptide synthesis is to introduce a C-terminal alaninamide residue (-Ala-NH₂). The synthesis strategy involves coupling the free amino group of L-alaninamide with the activated carboxyl group of an N-terminally protected amino acid. This process, known as peptide coupling, is a cornerstone of both solution-phase and solid-phase peptide synthesis.[3][4] Subsequent elongation of the peptide chain can be achieved by deprotecting the N-terminus of the resulting dipeptide and coupling it with another protected amino acid.

General Synthesis Workflow

The synthesis of peptides using this compound follows a stepwise, iterative process. The general workflow involves neutralization of the amine salt, activation of the incoming amino acid, peptide bond formation (coupling), and, for chain elongation, removal of the N-terminal protecting group before the next coupling cycle.

Peptide Synthesis Workflow cluster_0 Dipeptide Synthesis cluster_1 Amino Acid Activation cluster_2 Tripeptide Synthesis (Elongation) cluster_3 Amino Acid Activation start L-Alaninamide Hydrochloride neutralization Neutralization with Base (e.g., DIPEA) start->neutralization coupling1 Peptide Coupling neutralization->coupling1 workup1 Aqueous Work-up & Purification coupling1->workup1 dipeptide Protected Dipeptide (Boc-Xaa-Ala-NH₂) workup1->dipeptide deprotection N-Terminal Deprotection (e.g., TFA) dipeptide->deprotection protected_aa1 N-Protected Amino Acid (Boc-Xaa-OH) activation1 Activation with Coupling Reagent (e.g., EDC, HOBt) protected_aa1->activation1 activation1->coupling1 neutralization2 Neutralization with Base deprotection->neutralization2 coupling2 Peptide Coupling neutralization2->coupling2 workup2 Aqueous Work-up & Purification coupling2->workup2 tripeptide Protected Tripeptide (Boc-Yaa-Xaa-Ala-NH₂) workup2->tripeptide protected_aa2 N-Protected Amino Acid (Boc-Yaa-OH) activation2 Activation protected_aa2->activation2 activation2->coupling2

Caption: General workflow for dipeptide and tripeptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Protected Dipeptide (Boc-Phe-Ala-NH₂)

This protocol details the synthesis of N-tert-butyloxycarbonyl-L-phenylalanyl-L-alaninamide by coupling Boc-L-Phenylalanine with this compound.

Reaction Scheme

Dipeptide Synthesis Scheme cluster_reactants cluster_products AlaNH2_HCl L-Alaninamide·HCl Dipeptide Boc-Phe-Ala-NH₂ AlaNH2_HCl->Dipeptide 1. DIPEA 2. EDC, HOBt, DCM/DMF BocPhe Boc-Phe-OH

Caption: Reaction scheme for Boc-Phe-Ala-NH₂ synthesis.

Materials and Reagents

Reagent Purpose
This compound C-terminal amino acid source
Boc-L-Phenylalanine (Boc-Phe-OH) N-protected amino acid for coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) Coupling agent
1-Hydroxybenzotriazole (HOBt) Racemization suppressant
N,N-Diisopropylethylamine (DIPEA) Base for neutralization
Dichloromethane (DCM), anhydrous Solvent
N,N-Dimethylformamide (DMF), anhydrous Solvent
Ethyl acetate (B1210297) (EtOAc) Extraction solvent
1 M HCl, saturated NaHCO₃, brine Aqueous wash solutions

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Drying agent |

Procedure

  • Neutralization of Amine Salt: In a round-bottomed flask, suspend this compound (1.0 eq) in anhydrous DCM/DMF (1:1, v/v). Cool the suspension to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise while stirring. Stir the mixture for 20-30 minutes at 0 °C to generate the free amine, L-alaninamide.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM/DMF. Cool the solution to 0 °C. Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C to form the activated ester intermediate.[5]

  • Coupling Reaction: Add the solution containing the activated Boc-Phe-OH to the flask containing the free L-alaninamide from step 1. Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[5]

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the oily residue in ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure protected dipeptide, Boc-Phe-Ala-NH₂.

Protocol 2: Synthesis of a Protected Tripeptide (Boc-Val-Phe-Ala-NH₂)

This protocol describes the elongation of the peptide chain by deprotecting the N-terminus of Boc-Phe-Ala-NH₂ and coupling it with Boc-L-Valine.

Materials and Reagents

Reagent Purpose
Boc-Phe-Ala-NH₂ Starting protected dipeptide
Trifluoroacetic Acid (TFA) Boc deprotection reagent
Boc-L-Valine (Boc-Val-OH) N-protected amino acid for coupling
All reagents from Protocol 1 For coupling and work-up

| Diethyl ether, anhydrous | For precipitation |

Procedure

  • N-Terminal Deprotection:

    • Dissolve the dipeptide Boc-Phe-Ala-NH₂ (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

    • Slowly add TFA to a final concentration of 25-50% (v/v).[3]

    • Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA by rotary evaporation.

    • Add cold, anhydrous diethyl ether to the resulting oil to precipitate the TFA salt of the dipeptide amine (H-Phe-Ala-NH₂·TFA).[6]

    • Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Coupling Reaction:

    • Follow the procedure outlined in Protocol 1, steps 1-3 , using H-Phe-Ala-NH₂·TFA (1.0 eq) in place of this compound and Boc-Val-OH (1.0 eq) in place of Boc-Phe-OH. Note that additional DIPEA (another 1.1 eq) will be required to neutralize the TFA salt in the neutralization step.

  • Work-up and Purification:

    • Follow the work-up and purification steps as described in Protocol 1, steps 4-5 , to isolate the pure protected tripeptide, Boc-Val-Phe-Ala-NH₂.

Data Presentation

The following table summarizes representative data for the synthesis of various protected dipeptides using this compound, based on typical outcomes for these types of coupling reactions.

Table 1: Representative Data for Dipeptide Synthesis

N-Protected Amino Acid Coupling Reagent Base Solvent Reaction Time (h) Typical Yield (%)
Boc-Phe-OH EDC·HCl / HOBt DIPEA DCM/DMF 16 80-90
Fmoc-Val-OH HBTU / HOBt DIPEA DMF 4 85-95

| Cbz-Leu-OH | DCC / HOBt | NMM | DCM | 18 | 75-85 |

Yields are representative and can vary based on specific reaction conditions and purification efficiency. HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; NMM: N-Methylmorpholine.

References

Application of L-Alaninamide Hydrochloride in the Synthesis of Peptide Amides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride is a versatile and valuable building block in the field of peptide synthesis, particularly for the preparation of C-terminal peptide amides. Peptide amides are of significant interest in medicinal chemistry and drug development as they often exhibit enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles compared to their corresponding C-terminal carboxylic acids. The amide functional group can mimic the native peptide structure and participate in crucial hydrogen bonding interactions with biological targets.

These application notes provide detailed protocols and guidance for the use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS) to generate peptide amides. The information is intended for researchers, scientists, and drug development professionals familiar with the principles of peptide chemistry.

Key Advantages of Using this compound

  • Direct Incorporation of C-Terminal Amide: Eliminates the need for post-synthesis amidation or the use of specialized resins that yield C-terminal amides.

  • Cost-Effective: As a readily available and relatively inexpensive starting material, it offers an economical route to peptide amides.

  • Versatility: Compatible with standard peptide coupling reagents and protocols in both solution-phase and solid-phase synthesis.

Chemical Properties and Handling

This compound (C₃H₉ClN₂O) is a white to off-white crystalline solid. It is soluble in water and polar organic solvents such as dimethylformamide (DMF) and methanol (B129727). As a hydrochloride salt, the amino group is protonated. Therefore, in a coupling reaction, a non-nucleophilic base must be added to neutralize the salt and liberate the free amine for reaction with an activated carboxylic acid of the incoming amino acid.

PropertyValue
Molecular Formula C₃H₉ClN₂O
Molecular Weight 124.57 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMF, methanol
Storage Conditions Store at 2-8°C, keep dry

General Principles of Peptide Amide Synthesis

The synthesis of a peptide amide using this compound involves the formation of a peptide bond between the free amino group of L-Alaninamide and the activated carboxyl group of an N-terminally protected amino acid. This process can be carried out in solution or on a solid support.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, the N-protected amino acid and this compound are dissolved in a suitable solvent, and a coupling agent is added in the presence of a base. The resulting dipeptide amide can then be purified and used in subsequent coupling steps to elongate the peptide chain.

Solid-Phase Peptide Synthesis (SPPS)

For solid-phase synthesis, this compound can be coupled to a suitable resin, such as a Rink amide resin, which has been pre-loaded and deprotected. However, a more common approach for preparing longer peptide amides is to synthesize the peptide chain on a resin that, upon cleavage, yields a C-terminal amide. This compound is more typically employed in solution-phase synthesis or for the preparation of short peptide amides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a model dipeptide amide, N-Boc-L-Phenylalanyl-L-Alaninamide, using this compound in a solution-phase approach.

Protocol 1: Synthesis of N-Boc-L-Phenylalanyl-L-Alaninamide

This protocol details the coupling of N-Boc-L-Phenylalanine with this compound using HATU as the coupling agent.

Materials:

  • N-Boc-L-Phenylalanine (Boc-Phe-OH)

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.2 eq) to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.

  • Activation of N-Boc-L-Phenylalanine:

    • In a separate flask, dissolve N-Boc-L-Phenylalanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated N-Boc-L-Phenylalanine solution to the neutralized L-Alaninamide solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-Boc-L-Phenylalanyl-L-Alaninamide.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data for Model Synthesis

The following table summarizes typical quantitative data for the synthesis of N-Boc-L-Phenylalanyl-L-Alaninamide using different coupling reagents. Yields and purity can vary depending on the specific reaction conditions and purification efficiency.

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)Typical Purity (%) (Post-Purification)
HATU DIPEADMF12-1685-95>98
HBTU/HOBt DIPEADMF12-1680-90>98
EDC/HOBt DIPEADCM/DMF16-2475-85>97
DCC/HOBt NMMDCM16-2470-80>97

Note: Purity is typically determined by RP-HPLC.

Visualizing the Workflow and Chemical Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in the synthesis of peptide amides using this compound.

Synthesis_Pathway BocPhe Boc-Phe-OH ActivatedPhe Activated Boc-Phe BocPhe->ActivatedPhe Activation AlaNH2HCl L-Alaninamide HCl AlaNH2 L-Alaninamide (free amine) AlaNH2HCl->AlaNH2 Neutralization Base Base (e.g., DIPEA) Base->AlaNH2HCl Dipeptide Boc-Phe-Ala-NH2 AlaNH2->Dipeptide CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->BocPhe ActivatedPhe->Dipeptide Coupling

Caption: Chemical pathway for the synthesis of Boc-Phe-Ala-NH2.

Experimental_Workflow start Start neutralization Neutralize L-Alaninamide HCl with Base start->neutralization activation Activate Boc-Amino Acid with Coupling Agent start->activation coupling Combine and React neutralization->coupling activation->coupling workup Aqueous Work-up coupling->workup purification Purify by Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for peptide amide synthesis.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure complete neutralization of this compound by using a sufficient excess of base.

    • Optimize the coupling agent and reaction time. For sterically hindered amino acids, longer reaction times or more potent coupling agents may be necessary.

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated species.

  • Side Reactions:

    • Racemization can be a concern, especially with certain coupling reagents. The addition of an anti-racemization agent like 1-hydroxybenzotriazole (B26582) (HOBt) is recommended when using carbodiimides like DCC or EDC.[1]

    • Over-activation of the carboxylic acid can lead to side products. Follow the recommended pre-activation times for the specific coupling agent used.

  • Purification Challenges:

    • If the product is difficult to purify by silica gel chromatography, consider reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.[2]

    • Ensure complete removal of the coupling agent byproducts during the work-up (e.g., dicyclohexylurea from DCC is removed by filtration).

Conclusion

This compound is a highly effective and practical starting material for the synthesis of C-terminal peptide amides. Its compatibility with standard peptide synthesis methodologies makes it a valuable tool for researchers in academia and industry. By following the protocols and guidelines outlined in these application notes, scientists can efficiently synthesize peptide amides for a wide range of applications, from basic research to drug discovery and development.

References

The Strategic Application of L-Alaninamide Hydrochloride in Fragment-Based Lead Discovery: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient paradigm in modern drug discovery. By screening low molecular weight compounds, or "fragments," FBLD allows for a more thorough exploration of chemical space to identify starting points for the development of high-affinity ligands. L-Alaninamide hydrochloride, a derivative of the natural amino acid L-alanine, presents as a compelling, albeit theoretically applied, fragment for such campaigns. Its inherent properties—low molecular weight, high aqueous solubility, and chiral nature—make it an attractive candidate for probing the binding sites of various biological targets. This document outlines a theoretical framework for the application of this compound in FBLD, providing detailed protocols for its hypothetical screening and validation.

This compound serves as a versatile building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex bioactive molecules, including peptide mimetics.[1][2] Its utility in FBLD is predicated on its desirable fragment-like characteristics. While direct, published instances of its use as a screening fragment are not prevalent, its physicochemical profile aligns well with the principles of FBLD. This application note will, therefore, construct a detailed, hypothetical workflow for its use in a fragment screening campaign, from initial library inclusion to hit validation and elaboration.

Physicochemical Properties of this compound as a Fragment

The suitability of a compound as a fragment is determined by a set of physicochemical parameters, often guided by the "Rule of Three." this compound aligns well with these principles, as detailed in the table below.

PropertyValueSignificance in FBLD
Molecular Weight 124.57 g/mol Well within the "Rule of Three" guideline of <300 Da, ensuring it is a small, simple starting point.
LogP Not available (expected to be low/negative)High polarity and aqueous solubility are crucial for biophysical screening methods.
Hydrogen Bond Donors 3Provides multiple points for directed interactions with a protein target.
Hydrogen Bond Acceptors 1Offers an additional point for hydrogen bonding.
Rotatable Bonds 1Low number of rotatable bonds reduces the entropic penalty upon binding.
Aqueous Solubility Soluble in waterEssential for preparing high-concentration stock solutions required for many biophysical screening techniques.[2]
Chirality (S)-enantiomerThe defined stereochemistry allows for specific probing of chiral binding pockets.[2]

A Hypothetical FBLD Workflow Utilizing this compound

The following diagram illustrates a potential workflow for an FBLD campaign incorporating this compound. This process is designed to efficiently identify and validate its binding to a target protein, paving the way for subsequent lead optimization.

FBLD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation & Elaboration cluster_3 Outcome A Fragment Library (including L-Alaninamide HCl) B Primary Screen (e.g., DSF/Thermal Shift) A->B High Throughput C Secondary Screen (e.g., NMR Spectroscopy) B->C Identified Hits D Affinity Determination (e.g., ITC) C->D Validated Hits E Structural Biology (X-ray Crystallography) D->E Confirmed Binders F Structure-Guided Fragment Elaboration E->F Binding Mode G Lead Compound F->G Optimization

A hypothetical workflow for a fragment-based lead discovery campaign.

Experimental Protocols

The following are detailed, generalized protocols for the key biophysical techniques that would be employed in the hypothetical screening of this compound.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify fragments that bind to the target protein by measuring changes in its thermal stability.

Materials:

  • Target protein (e.g., 0.1-0.2 mg/mL)

  • Fluorescent dye (e.g., SYPRO Orange)

  • This compound stock solution (e.g., 100 mM in water)

  • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye in the screening buffer.

  • Dispense the master mix into the wells of the PCR plate.

  • Add this compound (and other fragments) to the wells to a final concentration of 1-5 mM. Include appropriate controls (e.g., protein with DMSO, protein alone).

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye. The melting temperature (Tm) is the point at which the fluorescence is at its maximum.

  • A significant positive shift in Tm (ΔTm) in the presence of this compound indicates stabilizing binding and a potential "hit."

Protocol 2: Hit Validation using NMR Spectroscopy (Saturation Transfer Difference)

Objective: To confirm the binding of "hits" from the primary screen and gain initial structural insights.

Materials:

  • Target protein (e.g., 10-50 µM)

  • This compound (from stock solution)

  • NMR buffer (e.g., deuterated phosphate (B84403) buffer, pD 7.4)

  • NMR tubes

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

Procedure:

  • Prepare a sample of the target protein in the NMR buffer.

  • Acquire a reference 1D proton NMR spectrum of this compound alone.

  • Prepare a sample containing the target protein and this compound (e.g., at a 1:100 protein-to-fragment ratio).

  • Acquire an STD NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the binding fragment.

  • A strong STD effect (visible peaks for this compound in the difference spectrum) confirms binding.

  • The relative intensities of the fragment's proton signals in the STD spectrum can provide information about which parts of the fragment are in closest contact with the protein.

Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Materials:

  • Target protein (e.g., 10-50 µM in the ITC cell)

  • This compound (e.g., 1-5 mM in the injection syringe)

  • Dialysis buffer identical to the ITC running buffer

  • ITC instrument

Procedure:

  • Thoroughly dialyze the protein against the ITC buffer. Dissolve the this compound in the final dialysis buffer.

  • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

  • Perform a series of injections of the this compound solution into the protein solution.

  • The instrument measures the heat changes upon each injection.

  • Integrate the heat signals and fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Fragment Elaboration Strategies

Should this compound be validated as a binder, its simple structure offers several avenues for optimization. The following diagram illustrates potential strategies for evolving this initial fragment hit into a more potent lead compound.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Outcome A This compound B Fragment Growing (add functional groups to amine or amide) A->B C Fragment Linking (connect to another nearby fragment) A->C D Scaffold Hopping (replace alaninamide core with a different scaffold) A->D E Potent Lead Compound B->E C->E D->E

Strategies for elaborating an initial fragment hit.

While the direct application of this compound as a screening fragment is not yet a prominent feature in published literature, its physicochemical properties make it a theoretically sound candidate for FBLD campaigns. Its low molecular weight, high solubility, and possession of key functional groups for interaction and subsequent chemical modification position it as an ideal starting point for tackling a variety of biological targets. The protocols and workflows outlined here provide a comprehensive, albeit hypothetical, guide for researchers and drug development professionals to consider the inclusion of such simple, amino acid-derived fragments in their screening libraries. The successful application of this framework could unlock novel chemical space and pave the way for the development of new therapeutic agents.

References

Protecting Group Strategies for L-Alaninamide Hydrochloride in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride is a crucial building block in the synthesis of peptidomimetics and other pharmaceutical compounds.[1][2][3] Its primary amino group and amide terminus necessitate a carefully planned protecting group strategy during multi-step synthesis to prevent unwanted side reactions and ensure the desired final product.[4] This document provides detailed application notes and protocols for the protection and deprotection of the N-terminal amino group of L-alaninamide using common amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal protection which allows for the selective removal of one protecting group in the presence of others.[5][6][7]

Overview of N-Terminal Protecting Groups

In multi-step peptide synthesis, the α-amino group of an amino acid or amino acid amide must be temporarily blocked to allow for controlled coupling reactions.[8][9] The most widely used N-terminal protecting groups in both solution-phase and solid-phase peptide synthesis (SPPS) are Boc, Fmoc, and Cbz.[10][11]

  • tert-Butoxycarbonyl (Boc): This protecting group is stable under a wide range of conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[12][13][14]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine (B6355638) in an organic solvent.[15][16][17] This base lability makes it orthogonal to the acid-labile Boc and benzyl-based protecting groups.[6][10]

  • Carboxybenzyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[18][19][20]

The selection of a protecting group strategy is dictated by the stability of other functional groups in the molecule and the desired sequence of bond-forming and deprotection steps.[4][7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the protection and deprotection of the N-terminal amino group of L-alanine, which are directly applicable to L-alaninamide.

Table 1: N-Terminal Protection of L-Alaninamide

Protecting GroupReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (B128534) (TEA)Tetrahydrofuran (THF) / WaterRoom Temp.2 - 4>95
Fmoc Fmoc-chloride (Fmoc-Cl) or Fmoc-OSuAqueous NaHCO₃ / Dioxane0 - Room Temp.2 - 6>90
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl), 2N NaOHWater / Dioxane0 - 51 - 2~73-90

Table 2: N-Terminal Deprotection of Protected L-Alaninamide

Protected Amino AmideDeprotection Reagent(s)SolventTemperature (°C)TimeTypical Yield (%)
Boc-Ala-NH₂ Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room Temp.1 - 2 h>95
Boc-Ala-NH₂ 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp.0.5 - 2 h>95
Fmoc-Ala-NH₂ 20% PiperidineN,N-Dimethylformamide (DMF)Room Temp.10 - 30 min>95
Cbz-Ala-NH₂ H₂, Palladium on Carbon (Pd/C)Methanol (MeOH) or Ethanol (EtOH)Room Temp.1 - 4 h>95

Note: Yields and reaction times are dependent on the specific reaction conditions, scale, and purification methods employed.[12][21]

Experimental Protocols

N-Boc Protection of this compound

This protocol describes the protection of the N-terminal amine of this compound with the Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride and basify the reaction mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-alaninamide.

  • Purify the product by column chromatography or recrystallization if necessary.

N-Fmoc Protection of this compound

This protocol details the procedure for protecting the N-terminal amine of this compound with the Fmoc group.

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of water and 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Fmoc-L-alaninamide.

N-Cbz Protection of this compound

This protocol outlines the protection of the N-terminal amine of this compound using the Cbz group.[19]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (B78521) (NaOH) solution (2N)

  • 1,4-Dioxane or THF

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in 2N NaOH solution and cool to 0 °C.

  • Simultaneously and dropwise, add benzyl chloroformate (1.1 eq) and 2N NaOH solution, maintaining the pH between 9-10 and the temperature below 5 °C.[19]

  • After the addition is complete, remove the ice bath and stir the reaction mixture for 1-2 hours at room temperature.[19]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Cbz-L-alaninamide.

Deprotection Protocols

Boc Deprotection

Method A: Trifluoroacetic Acid (TFA) [12]

  • Dissolve Boc-L-alaninamide in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 TFA:DCM ratio.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue is the L-alaninamide trifluoroacetate (B77799) salt.

Method B: 4M HCl in Dioxane [12]

  • Suspend Boc-L-alaninamide in 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure to obtain this compound.

Fmoc Deprotection[16][23]
  • Dissolve Fmoc-L-alaninamide in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the DMF and piperidine under reduced pressure.

  • The crude product can be purified by precipitation with diethyl ether or by column chromatography.

Cbz Deprotection (Catalytic Hydrogenolysis)[19][21]
  • Dissolve Cbz-L-alaninamide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected L-alaninamide.

Diagrams

Logical Relationship of Orthogonal Protecting Groups

Orthogonal_Protection cluster_protection Protection Ala L-Alaninamide Boc_Ala Boc-L-Alaninamide Ala->Boc_Ala (Boc)₂O Fmoc_Ala Fmoc-L-Alaninamide Ala->Fmoc_Ala Fmoc-Cl Cbz_Ala Cbz-L-Alaninamide Ala->Cbz_Ala Cbz-Cl Boc_Ala->Ala Acid (TFA) Fmoc_Ala->Ala Base (Piperidine) Cbz_Ala->Ala H₂/Pd-C

Caption: Orthogonal protecting group strategies for L-Alaninamide.

Experimental Workflow for N-Boc Protection and Deprotection

Boc_Workflow start Start: L-Alaninamide HCl step1 1. Dissolve in THF/H₂O 2. Add TEA start->step1 step2 3. Add (Boc)₂O at 0°C step1->step2 step3 4. Stir at RT for 2-4h step2->step3 step4 5. Workup: Extraction with EtOAc step3->step4 product Product: Boc-L-Alaninamide step4->product deprotection Deprotection: Add TFA in DCM product->deprotection final_product Final Product: L-Alaninamide TFA salt deprotection->final_product

Caption: Workflow for Boc protection and deprotection of L-Alaninamide.

Experimental Workflow for N-Fmoc Protection and Deprotection

Fmoc_Workflow start Start: L-Alaninamide HCl step1 1. Dissolve in Dioxane/H₂O with NaHCO₃ start->step1 step2 2. Add Fmoc-Cl at 0°C step1->step2 step3 3. Stir at RT for 2-6h step2->step3 step4 4. Workup: Acidification & Extraction step3->step4 product Product: Fmoc-L-Alaninamide step4->product deprotection Deprotection: 20% Piperidine in DMF product->deprotection final_product Final Product: L-Alaninamide deprotection->final_product

Caption: Workflow for Fmoc protection and deprotection of L-Alaninamide.

References

Application Notes and Protocols for Scale-Up Synthesis of Peptides Utilizing L-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of peptides is a cornerstone of modern pharmaceutical development and biochemical research. While Solid-Phase Peptide Synthesis (SPPS) is a widely adopted methodology, solution-phase peptide synthesis (SPPS) offers distinct advantages for specific applications, particularly in the large-scale production of shorter peptides where purification of intermediates is crucial. L-Alaninamide hydrochloride is a versatile amino acid derivative that can serve as a valuable starting building block in peptide synthesis.[1][2] Its use as the C-terminal precursor allows for the direct synthesis of peptide amides, a common modification in many biologically active peptides that can enhance stability and mimic the native protein structure.

These application notes provide a detailed protocol for the scale-up synthesis of a model dipeptide, utilizing this compound as the starting material in a solution-phase approach. The protocols and data presented are intended to serve as a comprehensive guide for researchers and professionals involved in the chemical manufacturing and development of peptide-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful process scale-up.

PropertyValueReference
CAS Number 33208-99-0[3]
Molecular Formula C₃H₉ClN₂O[3]
Molecular Weight 124.57 g/mol [3]
Appearance White crystalline powder[2]
Melting Point 212-217 °C[3]
Solubility Soluble in water and polar organic solvents like methanol.[2]
Reaction Suitability Solution-phase peptide synthesis[3]

Experimental Protocols

Protocol 1: Neutralization of this compound

Objective: To prepare the free base of L-Alaninamide from its hydrochloride salt for subsequent coupling reactions.

Materials:

Procedure:

  • In a suitable reaction vessel, suspend this compound in isopropanol.

  • Slowly add one equivalent of solid NaOH or TEA to the stirred suspension.

  • Continue stirring the reaction mixture for 10-12 hours at room temperature.

  • Filter the reaction mixture to remove the precipitated sodium chloride (NaCl).

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the free base of L-Alaninamide. The product should be used immediately in the next step.

**Protocol 2: Scale-Up Solution-Phase Synthesis of a Model Dipeptide (e.g., Fmoc-Ala-Ala-NH₂) **

Objective: To synthesize a protected dipeptide amide using L-Alaninamide as the C-terminal residue. This protocol outlines a standard coupling procedure.

Materials:

  • L-Alaninamide (free base from Protocol 1)

  • Fmoc-L-Alanine

  • Coupling agent, e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

  • Activation agent, e.g., 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve Fmoc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vessel, dissolve the L-Alaninamide free base (1.0 equivalent) in anhydrous DCM.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM to the Fmoc-L-Alanine solution while maintaining the temperature at 0 °C.

  • Stir the activation mixture at 0 °C for 30 minutes.

  • Add the L-Alaninamide solution to the activated Fmoc-L-Alanine mixture.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the protected dipeptide, Fmoc-Ala-Ala-NH₂.

Quantitative Data Summary

The following table presents exemplary data for the scale-up synthesis of Fmoc-Ala-Ala-NH₂ on a 100-gram scale, illustrating typical yields and purity that can be achieved.

ParameterValue
Starting Material This compound
Scale of Synthesis 100 g (of L-Alaninamide HCl)
Theoretical Moles of L-Alaninamide 0.803 mol
Fmoc-L-Alanine Used 249.9 g (0.803 mol)
Coupling Agent (DCC) Used 182.5 g (0.883 mol)
Theoretical Yield of Dipeptide 327.8 g
Actual Crude Yield 285.2 g
Crude Yield (%) 87%
Purity after Recrystallization (by HPLC) >98%
Final Yield after Purification 253.6 g
Overall Yield (%) 77.4%

Visualizations

Experimental Workflow for Dipeptide Synthesis

G Workflow for Solution-Phase Dipeptide Synthesis cluster_0 Preparation of C-Terminal Residue cluster_1 Peptide Coupling cluster_2 Workup and Purification start This compound neutralization Neutralization with Base start->neutralization free_base L-Alaninamide (Free Base) neutralization->free_base coupling Coupling Reaction free_base->coupling n_protected_aa Fmoc-L-Alanine activation Activation with DCC/HOBt n_protected_aa->activation activation->coupling filtration Filtration of DCU coupling->filtration extraction Aqueous Workup filtration->extraction purification Recrystallization extraction->purification final_product Fmoc-Ala-Ala-NH₂ purification->final_product

Caption: Solution-phase synthesis workflow for a dipeptide amide.

Logical Relationship of Synthesis Steps

G Logical Steps in Peptide Elongation start Start with C-Terminal L-Alaninamide coupling Couple with next N-Protected Amino Acid start->coupling deprotection N-terminal Deprotection (if applicable for further steps) elongate Repeat Cycle for Longer Peptides deprotection->elongate purify Purify Intermediate Dipeptide coupling->purify purify->deprotection elongate->coupling

Caption: Iterative cycle for peptide chain elongation.

Conclusion

The use of this compound as a starting material in the solution-phase synthesis of peptides offers a direct and efficient route to producing C-terminally amidated peptides. The protocols outlined in these application notes provide a robust framework for the scale-up of such processes. By carefully controlling reaction conditions and implementing appropriate purification strategies, high yields and purities of the desired peptide products can be achieved, facilitating their application in research, and the development of novel therapeutics. The provided workflow diagrams offer a clear visual representation of the synthesis process, aiding in planning and execution.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis with L-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using L-Alaninamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate when incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)?

When using this compound to create a peptide with a C-terminal amide, the most common side reactions include incomplete coupling, diketopiperazine (DKP) formation, and racemization of the coupled amino acid. Incomplete coupling can lead to truncated sequences, while DKP formation results in the cleavage of the dipeptide from the resin, significantly reducing yield. Racemization can alter the stereochemistry of the amino acids, potentially affecting the peptide's biological activity.[1][2][3]

Q2: Why is diketopiperazine (DKP) formation a critical issue when L-Alaninamide is one of the first two residues?

DKP formation is a significant side reaction that occurs at the dipeptide stage.[4] After the N-terminal protecting group (e.g., Fmoc) of the second amino acid is removed, the exposed free amino group can attack the ester bond linking the first amino acid (Alaninamide) to the resin. This intramolecular cyclization cleaves the dipeptide from the support as a stable six-membered cyclic diketopiperazine.[5][6] This reaction is particularly prevalent when proline is one of the first two residues but can occur with other amino acids as well, leading to a substantial loss of the desired peptide.[4][7]

Q3: How can I detect incomplete coupling of my peptide to this compound?

Incomplete coupling, where not all free amines on the growing peptide chain react with the activated amino acid, can be detected using qualitative colorimetric tests.[8] The most common method is the Kaiser (ninhydrin) test, which detects the presence of free primary amines on the resin.[8] A positive Kaiser test (indicated by a blue/purple color) after a coupling step signifies that the reaction is incomplete. For confirmation, analytical techniques like HPLC and mass spectrometry of a small, cleaved sample can identify deletion sequences lacking the intended amino acid.

Q4: What is racemization and how does it impact my final peptide product?

Racemization is the conversion of a chiral L-amino acid into a mixture of both its L- and D-enantiomers.[2] In peptide synthesis, this side reaction primarily occurs during the activation step of the carboxylic acid group, which makes the α-proton more acidic and susceptible to abstraction by a base.[9][10][11] The resulting loss of stereochemical purity can lead to diastereomeric peptide impurities that may be difficult to purify and can have altered or eliminated biological activity. Cysteine and histidine are particularly prone to racemization.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Final Yield and Truncated Sequences

Question: My final peptide yield is very low, and mass spectrometry analysis shows a significant amount of a peptide sequence that is missing the C-terminal L-Alaninamide. What is the likely cause and how can I fix it?

Answer:

This issue is characteristic of incomplete coupling of the peptide chain to the this compound. Alanine can be a difficult amine-reacting residue, leading to lower coupling efficiencies.[12] Steric hindrance from both the growing peptide and the resin can also impede the reaction.[8]

Troubleshooting Workflow for Incomplete Coupling

cluster_0 Diagnosis cluster_1 Solution Pathways cluster_2 Verification Start Low Yield & Truncated Sequence Detected Check Perform Kaiser Test on Resin After Coupling Start->Check Result_Neg Kaiser Test is Negative (Yellow) (Coupling is Complete) Check->Result_Neg Negative Result_Pos Kaiser Test is Positive (Blue) (Incomplete Coupling) Check->Result_Pos Positive Action1 Re-couple using fresh reagents (Double Coupling) Result_Pos->Action1 Action2 Switch to a more potent coupling reagent (e.g., HATU, HCTU) Action1->Action2 Action3 Increase coupling time or temperature (e.g., microwave synthesis) Action2->Action3 Action4 Use a less sterically hindered resin Action3->Action4 Verify Re-run Kaiser Test Action4->Verify Verify->Result_Pos Still Positive Final Proceed to Next Synthesis Step Verify->Final Negative

Caption: Troubleshooting workflow for low peptide yield due to incomplete coupling.

Mitigation Strategies & Protocols:

  • Monitor the Reaction: Always use the Kaiser test to confirm the completion of the coupling step.

  • Double Coupling: If the first coupling is incomplete, repeat the coupling step with fresh reagents.

  • Optimize Coupling Reagents: Switch to a more effective coupling reagent. While standard carbodiimides like DIC are common, phosphonium (B103445) (PyBOP) or aminium/uronium (HATU, HBTU) salts can be more efficient, especially for difficult couplings.[13]

  • Increase Reaction Time and Temperature: Extend the coupling reaction time from 1-2 hours to 4 hours or overnight. Alternatively, microwave-assisted peptide synthesis can significantly enhance coupling efficiency.[4]

Problem 2: Product Loss at the Dipeptide Stage

Question: I am observing a significant loss of my peptide from the resin after coupling the second amino acid. My starting material was L-Alaninamide attached to the resin. What is happening?

Answer:

This is a classic case of Diketopiperazine (DKP) formation . The N-terminal deprotected dipeptide-resin cyclizes, cleaving itself from the solid support. This is especially common when using resins with standard linkers like Wang or PAM.

Mechanism of Diketopiperazine (DKP) Formation

Resin Dipeptide-Resin (N-terminus deprotected) Cyclization Intramolecular Attack (Amine on Ester Linkage) Resin->Cyclization Base-catalyzed Cleavage Cleavage from Resin Cyclization->Cleavage Product Free Diketopiperazine (Cyclic Dipeptide) Cleavage->Product YieldLoss Significant Yield Loss Cleavage->YieldLoss

Caption: Simplified mechanism of diketopiperazine (DKP) formation and product loss.

Mitigation Strategies & Protocols:

  • Use a Sterically Hindered Resin: Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this linker sterically inhibits the intramolecular cyclization reaction required for DKP formation.[4][14]

  • Couple a Pre-formed Dipeptide: Instead of coupling the second amino acid sequentially, synthesize the first two amino acids (as a protected dipeptide) in solution phase first. Then, couple this dipeptide unit to the L-Alaninamide-resin. This strategy bypasses the vulnerable dipeptide stage on the resin.

  • Use Stronger Bases for Deprotection: For Fmoc deprotection, using a stronger base like DBU for a very short time instead of piperidine (B6355638) can sometimes suppress DKP formation.[15]

Problem 3: Diastereomeric Impurity Detected by HPLC

Question: My final product has the correct mass, but the HPLC profile shows two closely eluting peaks, suggesting a diastereomeric impurity. What could be the cause?

Answer:

This is likely due to the racemization of the amino acid that was coupled to the L-Alaninamide. The activation of the amino acid's carboxyl group, especially in the presence of a base, can lead to the loss of its stereochemical integrity.

Factors Influencing Racemization

Racemization Racemization Base Base Strength & Type (e.g., DIEA > NMM) Base->Racemization CouplingReagent Coupling Reagent (Carbodiimides) CouplingReagent->Racemization Additives Lack of Additives (HOBt, Oxyma) Additives->Racemization Temperature High Temperature Temperature->Racemization

Caption: Key factors that contribute to racemization during peptide synthesis.

Mitigation Strategies & Protocols:

  • Use Racemization-Suppressing Additives: When using carbodiimide (B86325) coupling reagents like DIC, always include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), ethyl cyano(hydroxyimino)acetate (Oxyma Pure), or 6-Cl-HOBt. These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[4][9][16]

  • Choose the Right Base: Use a weaker tertiary amine base with greater steric hindrance, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of N,N-diisopropylethylamine (DIEA), as stronger, less hindered bases promote racemization.[9]

  • Control the Temperature: Avoid excessive temperatures during the coupling step, as higher temperatures can increase the rate of racemization.

Quantitative Data Summary

The choice of coupling reagents and additives significantly impacts side reactions. The table below summarizes the relative performance of common reagents.

Coupling MethodRelative Coupling SpeedRacemization RiskNotes
DIC only ModerateHighNot recommended without an additive due to high racemization risk.[13][16]
DIC / HOBt GoodLowA classic, cost-effective method that significantly suppresses racemization.[4][16]
HBTU / Base Very FastVery LowHighly efficient, but the guanidinium (B1211019) byproduct can be a concern.[13][16]
HATU / Base Extremely FastVery LowOne of the most effective reagents, especially for difficult couplings.[13][17]
DIC / Oxyma GoodVery LowOxyma is considered a superior alternative to HOBt in terms of safety and efficiency.

Key Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

This protocol is for the qualitative detection of unreacted primary amines on the resin, indicating incomplete coupling.[8]

Reagents:

  • Reagent A: 5 g Ninhydrin in 100 mL ethanol

  • Reagent B: 80 g Phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Deep blue or purple beads/solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads/solution.

Protocol 2: Optimized Coupling to this compound

This protocol is designed to maximize coupling efficiency while minimizing racemization.

Materials:

  • Peptide-resin with a free C-terminal carboxyl group

  • This compound

  • Coupling Reagent: HATU

  • Base: N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Solvent: N,N-dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, prepare the coupling solution:

    • Dissolve this compound (3 equivalents relative to resin substitution) in DMF.

    • Add DIEA (3.1 equivalents) to neutralize the hydrochloride salt.

    • Add HATU (2.9 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Drain the DMF from the swollen resin.

  • Add the pre-activated coupling solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Wash the resin thoroughly with DMF (3 times).

  • Perform a Kaiser test (Protocol 1) to check for completion. If positive, perform a second coupling.

References

Technical Support Center: Purification of Peptides Synthesized with L-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is for researchers, scientists, and drug development professionals purifying peptides synthesized to have a C-terminal amide, often through the use of L-Alaninamide hydrochloride on the solid-phase resin. It provides troubleshooting for common issues encountered during purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: How does a C-terminal amide, derived from L-Alaninamide, affect my peptide's behavior in RP-HPLC?

A C-terminal amide neutralizes the negative charge of the C-terminal carboxyl group. This modification typically makes the peptide slightly less polar, which can lead to a longer retention time on a reversed-phase column compared to its carboxylic acid equivalent. The overall effect depends on the peptide's full sequence and the pH of the mobile phase.

Q2: My peptide is a hydrochloride salt. How does this influence sample preparation?

The hydrochloride (HCl) salt form indicates that your peptide has basic functional groups (e.g., N-terminus, Lysine, Arginine, Histidine side chains) that are protonated. This generally improves solubility in aqueous solutions. For RP-HPLC, it is crucial to dissolve the peptide in a solvent compatible with the initial mobile phase, typically aqueous trifluoroacetic acid (TFA) or formic acid, to ensure it remains protonated and soluble upon injection.[1][2]

Q3: What are the recommended starting conditions for purifying a peptide with a C-terminal amide?

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique.[3] A C18 column is the standard choice. The mobile phase typically consists of water (Solvent A) and acetonitrile (B52724) (ACN, Solvent B), both containing an ion-pairing agent like 0.1% TFA.[3][] A shallow gradient, such as a 1% increase in Solvent B per minute, is often a good starting point for optimizing separation.[5]

Q4: How can I improve the solubility of a difficult peptide sample before injection?

Peptide solubility is highly dependent on its amino acid sequence.[2][6] If your peptide is poorly soluble in the initial mobile phase:

  • First, try dissolving it in ultrapure water. If that fails, add a small amount of acid (e.g., acetic acid, formic acid, or TFA) to protonate charged residues.

  • For very hydrophobic peptides, dissolve the sample in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly dilute it with your initial mobile phase solvent (e.g., 5% ACN in water with 0.1% TFA).[7]

  • Always filter your sample through a 0.22 µm syringe filter before injection to remove particulates that could clog the column.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of C-terminal amide peptides.

Problem: Poor Peak Shape (Broadening or Tailing)
Possible CausesSolutions
1. Peptide Aggregation Peptides with hydrophobic residues can aggregate, leading to broad peaks.[7] Solution: Run the purification at a slightly elevated temperature (e.g., 30-40°C) to disrupt aggregates. You can also modify the sample solvent by adding a small amount of organic solvent like DMSO.[7]
2. Secondary Interactions Positively charged residues on the peptide can interact with residual free silanol (B1196071) groups on the silica-based column, causing peak tailing.[8] Solution: Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) is in both mobile phases. TFA protonates the silanols, minimizing these secondary interactions.[][8]
3. Column Overload Injecting too much peptide mass for the column's capacity will result in broad, fronting, or tailing peaks. Solution: Reduce the sample load by diluting your sample and injecting a smaller volume.[7]
4. Inappropriate Pore Size If the column's pore size is too small for the peptide, it can hinder diffusion into the pores, leading to poor peak shape.[9] Solution: For larger peptides, use a wide-pore column (e.g., 300 Å) instead of a standard one (e.g., 100-120 Å).[8][9]
Problem: Low or No Peptide Recovery
Possible CausesSolutions
1. Poor Solubility/Precipitation The peptide may be precipitating on the column upon injection if the sample solvent is much stronger (higher organic content) than the initial mobile phase.[7] Solution: Ensure your sample solvent is as close as possible to the initial mobile phase conditions (e.g., 5-10% ACN). If a strong solvent is needed for dissolution, inject the smallest possible volume.[10]
2. Irreversible Adsorption The peptide may be sticking irreversibly to the column, especially if it is very hydrophobic or "sticky". Solution: After the run, wash the column with a very strong solvent (e.g., 100% isopropanol (B130326) or a high ACN concentration with TFA) to elute strongly bound material.[7] Consider using a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides).
3. Peptide Instability The peptide may be degrading in the acidic mobile phase. Solution: If stability is an issue, consider using a different ion-pairing agent like formic acid, which is less harsh, although it may provide less sharp peaks.[11] Alternatively, use a column stable at higher pH and a buffer like ammonium (B1175870) bicarbonate.[1]
Problem: Unexpected Peaks in Chromatogram
Possible CausesSolutions
1. Synthesis-Related Impurities Solid-phase peptide synthesis (SPPS) can generate impurities such as deletion sequences, truncated sequences, or peptides with remaining protecting groups.[3] Solution: Use LC-MS to identify the masses of the impurity peaks and correlate them with expected side products from your synthesis.[7] Optimize the separation by running a shallower gradient to better resolve these closely eluting species.[5]
2. Racemization Isomerization of amino acids can occur during synthesis, leading to diastereomers that may appear as separate, closely eluting peaks.[7] Solution: A high-resolution column and a very shallow, optimized gradient are necessary to attempt separation. Review synthesis coupling and activation steps to minimize racemization.[12]
3. Ghost Peaks Peaks appearing in blank runs are often due to carryover from a previous injection or contamination in the mobile phase. Solution: Implement a robust column wash step with a strong solvent at the end of each run.[13] Ensure mobile phase solvents are fresh, high-purity (HPLC grade), and properly filtered.
Problem: Baseline Drift or Noise
Possible CausesSolutions
1. TFA Concentration Mismatch A difference in TFA concentration between mobile phases A and B can cause a significant baseline drift during a gradient run, especially at low UV wavelengths (210-220 nm).[][7] Solution: Prepare mobile phases with precisely matched TFA concentrations. To compensate for drift, some protocols suggest a slightly lower TFA concentration in Solvent B (e.g., 0.085% in B vs. 0.1% in A).[14]
2. Contaminated Mobile Phase Impurities or bacterial growth in the solvents can cause a noisy or drifting baseline. Solution: Always use fresh, HPLC-grade solvents and filter aqueous solutions. Do not leave aqueous mobile phases in the HPLC system for extended periods.
3. Detector Lamp Issue An aging detector lamp can cause increased noise and decreased sensitivity. Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.

Experimental Protocols

General Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 1-5 mg of the crude lyophilized peptide.

  • Initial Dissolution: Add a calculated volume of HPLC-grade water with 0.1% TFA to achieve a concentration of 1-2 mg/mL. Vortex gently.

  • Solubility Adjustment (if needed): If the peptide does not dissolve, add acetonitrile dropwise while vortexing until the solution is clear. Aim for the lowest organic content possible, ideally not exceeding the initial percentage of the HPLC gradient.

  • Filtration: Filter the sample solution through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial.

Standard RP-HPLC Purification Protocol

This protocol is a starting point and should be optimized for each specific peptide.

ParameterRecommended Setting
Column C18, 5 µm particle size, 100 Å or 300 Å pore size, 4.6 x 250 mm (Analytical) or 10-21.2 mm ID (Semi-Prep)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN)
Flow Rate 1.0 mL/min (for 4.6 mm ID); adjust proportionally for other column diameters
Detection Wavelength 220 nm (for peptide backbone) and 280 nm (if Trp or Tyr are present)[15]
Column Temperature 30 °C
Injection Volume 20 - 500 µL (dependent on concentration and column size)
Gradient Profile See table below for an example

Example Gradient Profile for Optimization

Time (minutes)% Solvent B (ACN + 0.1% TFA)Comments
0 - 55%Initial column equilibration and sample loading
5 - 455% to 65% (linear gradient)Elution of peptide and impurities. The slope (e.g., 1.5% B/min) should be optimized.
45 - 5065% to 95% (linear gradient)Column wash to elute strongly bound components
50 - 5595%Hold at high organic to complete wash
55 - 6095% to 5% (linear gradient)Return to initial conditions
60 - 705%Re-equilibration for the next injection

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Peptide (Lyophilized Powder) dissolve Dissolve in Aqueous Solvent crude->dissolve filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject onto RP-HPLC Column filtrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Peptide pool->lyophilize

Caption: General workflow for the purification of synthetic peptides.

troubleshooting_tree start Problem: Low Peptide Recovery q1 Is peptide precipitating in sample vial or upon injection? start->q1 q2 Is peptide eluting very late or not at all? start->q2 q3 Is peak shape extremely broad? start->q3 q1->q2 No sol1 Solution: - Match sample solvent to initial mobile phase - Lower sample concentration - Inject smaller volume q1->sol1 Yes q2->q3 No sol2 Solution: - Perform strong solvent wash (Isopropanol) - Use a less hydrophobic column (C8, C4) - Check for peptide instability q2->sol2 Yes sol3 Solution: - Increase column temperature - Add organic modifier (e.g., DMSO) to sample to reduce aggregation q3->sol3 Yes check_other Possible instrumental issue: Check for leaks, pump malfunction, or detector error q3->check_other No

Caption: Troubleshooting decision tree for low peptide recovery.

logical_relationships cluster_peptide Peptide Properties cluster_hplc HPLC Parameter Selection prop_hydro Hydrophobicity param_col Stationary Phase (C18, C8, C4) prop_hydro->param_col High hydrophobicity -> C8/C4 param_grad Gradient Slope (Shallow vs. Steep) prop_hydro->param_grad Influences retention time prop_charge Net Charge (pI) param_mp Mobile Phase pH (TFA, Formic Acid) prop_charge->param_mp Affects ionization & retention prop_size Size / MW prop_size->param_col Very small -> C18 param_pore Pore Size (100Å vs. 300Å) prop_size->param_pore Large size -> 300Å

Caption: Relationship between peptide properties and HPLC parameter choices.

References

Technical Support Center: Optimizing Peptide Synthesis with C-Terminal L-Alaninamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of peptides terminating in L-Alaninamide using Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Can I directly couple L-Alaninamide hydrochloride to my peptide chain in SPPS?

A1: Direct coupling of this compound is not a standard or recommended procedure in SPPS. This compound has a free amino group that is not protected, which would lead to uncontrolled polymerization and side reactions during the coupling step. The correct and standard method is to use an N-alpha-protected L-Alanine, such as Fmoc-L-Alanine-OH, and assemble the peptide on a specialized solid support that will yield a C-terminal amide upon cleavage.

Q2: How do I synthesize a peptide with a C-terminal L-Alaninamide?

A2: To obtain a peptide with a C-terminal amide, you should use a resin specifically designed for this purpose, such as a Rink Amide resin.[1][2] The synthesis starts by coupling the first N-alpha-protected amino acid (in this case, Fmoc-L-Alanine-OH) to the Rink Amide resin.[3] Subsequent amino acids are then coupled in a stepwise manner. Upon final cleavage from the resin, typically with an acidic cocktail like trifluoroacetic acid (TFA), the linker chemistry of the Rink Amide resin generates the C-terminal primary amide.[1][4]

Q3: Which coupling reagent is best for coupling Fmoc-L-Alanine-OH?

A3: L-Alanine is not a sterically hindered amino acid, so a variety of coupling reagents can be effective.[3] For routine couplings, a cost-effective choice is Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure to minimize side reactions.[5][6] For higher efficiency and faster reaction times, uronium/aminium salt-based reagents like HBTU, HCTU, or HATU are excellent choices.[7][8] HATU is often considered one of the most efficient coupling reagents, especially for challenging sequences.[9]

Q4: How can I monitor the completion of the Fmoc-L-Alanine-OH coupling reaction?

A4: The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test (or ninhydrin (B49086) test).[1][10] This is a colorimetric test that detects the presence of free primary amines on the resin.[11] A positive Kaiser test (blue/purple color) indicates that there are still unreacted amino groups, and the coupling is incomplete. A negative test (yellow/colorless) signifies a successful coupling.[1]

Q5: What should I do if the Kaiser test is positive after the initial coupling of Fmoc-L-Alanine-OH?

A5: If the Kaiser test is positive, it indicates an incomplete reaction. The recommended first step is to perform a "double coupling," which involves repeating the coupling step with a fresh solution of activated Fmoc-L-Alanine-OH.[12] If the Kaiser test remains positive after a second coupling, it is advisable to "cap" the unreacted amines. Capping involves acetylating the free amines using a reagent like acetic anhydride (B1165640) and a base such as DIPEA.[2][13] This prevents the formation of deletion sequences in the final peptide product.[13]

Troubleshooting Guide

Issue: Low Coupling Efficiency or Positive Kaiser Test after Coupling Fmoc-L-Alanine-OH

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when incorporating the first amino acid, Fmoc-L-Alanine-OH, onto a Rink Amide resin.

start Positive Kaiser Test (Incomplete Coupling) reagent_check Step 1: Verify Reagent Quality - Fresh, high-purity Fmoc-Ala-OH? - Anhydrous DMF/NMP? - Active coupling reagents? start->reagent_check double_couple Step 2: Perform Double Coupling Repeat the coupling step with freshly prepared reagents. reagent_check->double_couple Reagents OK kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 capping Step 3: Cap Unreacted Amines Use Acetic Anhydride/DIPEA to block unreacted sites. kaiser_test_2->capping Positive proceed Negative Kaiser Test: Proceed to Next Cycle kaiser_test_2->proceed Negative capping->proceed After capping, proceed to next deprotection investigate Persistent Positive Test: Investigate further (e.g., resin quality, protocol) capping->investigate

Caption: Troubleshooting workflow for incomplete coupling.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-L-Alanine-OH
Coupling ReagentReagent TypeRelative EfficiencyTypical Coupling Time (SPPS)Key Advantages & Disadvantages
DIC/Oxyma CarbodiimideGood1 - 2 hoursCost-effective; soluble urea (B33335) byproduct is easy to wash away.[5][9] Slower than onium salts.[8]
HBTU Aminium/UroniumVery Good30 - 60 minutesWidely used and reliable.[9] Can be a sensitizer/allergenic.[11]
HCTU Aminium/UroniumExcellent5 - 20 minutesHighly efficient and often more cost-effective than HATU.[9]
HATU Aminium/UroniumExcellent5 - 20 minutesGenerally considered one of the most efficient reagents, especially for difficult couplings.[9]
PyBOP PhosphoniumVery Good15 - 60 minutesRobust reagent with a lower risk of guanidinylation compared to uronium salts.[9]
COMU Aminium/UroniumExcellent5 - 20 minutesHigh efficiency and a safer alternative to HOBt/HOAt-based reagents.[8]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-Alanine-OH to Rink Amide Resin

This protocol describes the initial loading of Fmoc-L-Alanine-OH onto a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin (e.g., 0.1 mmol scale) in high-purity N,N-Dimethylformamide (DMF) in a reaction vessel for at least 30 minutes.[12]

  • Fmoc Deprotection: Drain the DMF and add a 20% piperidine (B6355638) in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-L-Alanine-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.

    • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.[12]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours (or as indicated for the chosen coupling reagent).

  • Monitoring: Take a small sample of resin beads (10-15) and perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the deprotection and coupling of the next amino acid.

Protocol 2: Capping of Unreacted Amines

This protocol should be followed if a positive Kaiser test is observed after a double coupling attempt.

  • Resin Preparation: After the incomplete coupling step, wash the resin thoroughly with DMF (3 times).

  • Capping Solution Preparation: Prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF in a ratio of 5:6:89.

  • Capping Reaction: Add the capping solution to the resin in the reaction vessel, ensuring all beads are suspended. Agitate the mixture for 30 minutes at room temperature.[13]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove all residual capping reagents.

  • Confirmation (Optional): Perform a final Kaiser test to confirm the absence of free primary amines. The test should be negative.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test is used to detect the presence of free primary amines on the resin.

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[1]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with a solvent such as DCM or DMF to remove any residual reagents. Decant the solvent.[1]

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Reagent A: Potassium Cyanide in Pyridine, Reagent B: Ninhydrin in n-Butanol, Reagent C: Phenol in n-Butanol) to the test tube.[10]

  • Incubation: Heat the test tube in a heating block or oven at 100-115°C for 5 minutes.[14]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a dark blue or violet color.[10]

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.[1]

Visualization of SPPS Workflow

resin Start: Rink Amide Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Couple Fmoc-Ala-OH (e.g., HATU/DIPEA) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 kaiser 5. Kaiser Test wash2->kaiser decision Coupling Complete? kaiser->decision recouple No: Recouple / Cap decision->recouple No repeat Yes: Repeat Cycle for Next Amino Acid decision->repeat Yes recouple->wash1 Then Wash repeat->deprotection cleavage Final Step: Cleavage (TFA Cocktail) repeat->cleavage After Last AA product Product: Peptide-Ala-NH2 cleavage->product

Caption: SPPS cycle for C-terminal L-Alaninamide synthesis.

References

Technical Support Center: Preventing Racemization of L-Alaninamide Hydrochloride During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of L-Alaninamide hydrochloride during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is the process by which a chiral amino acid, such as L-Alaninamide, loses its stereochemical integrity and converts into an equal mixture of its L and D enantiomers.[1] During peptide synthesis, this leads to the formation of diastereomeric impurities, which can be difficult to separate from the desired peptide and can significantly impact its biological activity and therapeutic efficacy.[1][2]

Q2: What is the primary cause of racemization during the coupling of this compound?

A2: The primary mechanism of racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][3] The activated carboxyl group of the N-protected amino acid cyclizes to form this intermediate. The proton on the alpha-carbon of the oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1][2] Subsequent attack by the amine component (L-Alaninamide) can then occur from either side of this planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide.[1][2]

Q3: Which factors in my experimental setup are most likely to cause racemization?

A3: Several factors can increase the risk of racemization:

  • Choice of Coupling Reagent: Some coupling reagents, particularly carbodiimides like DCC and DIC when used without additives, are more prone to causing racemization.[3][4]

  • Type and Amount of Base: The use of strong, sterically unhindered bases like triethylamine (B128534) (TEA) can significantly promote racemization.[4][5] The basicity and steric hindrance of the base used have a great influence on racemization.[5]

  • Reaction Temperature: Higher reaction temperatures accelerate the rate of racemization.[4][6]

  • Solvent Polarity: The polarity of the solvent can influence the rate of racemization.[4]

  • Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of this compound increases the opportunity for racemization.[6]

Q4: Are there specific amino acids that are more prone to racemization?

A4: Yes, certain amino acids are more susceptible to racemization. Histidine (His) and cysteine (Cys) are particularly prone to this side reaction.[3][7] Other amino acids like serine (Ser) and phenylalanine (Phe) can also be susceptible under non-optimized conditions.[3]

Troubleshooting Guide

Problem EncounteredPotential CauseRecommended Solution(s)
Significant formation of diastereomeric impurity detected by HPLC or LC-MS. Inappropriate Coupling Reagent: Using a carbodiimide (B86325) (e.g., DCC, DIC) without a racemization suppressant.Switch to a uronium/aminium-based coupling reagent like HATU, HBTU, or COMU, which are known for lower racemization potential.[1][2] If using a carbodiimide, always include an additive like HOBt, HOAt, or Oxyma.[3][8]
Excessive or Strong Base: Use of a strong, non-hindered base like triethylamine (TEA).Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIEA), or 2,4,6-collidine (TMP).[4][5] Use the minimum necessary amount of base to neutralize the hydrochloride salt.
High Reaction Temperature: Performing the coupling at elevated temperatures.Conduct the reaction at a lower temperature, such as 0°C, and allow it to slowly warm to room temperature.[3][6]
Prolonged Pre-activation: Activating the carboxylic acid for an extended time before adding this compound.Minimize the pre-activation time. Ideally, use in situ activation where the coupling reagent is added to the mixture of the N-protected amino acid and this compound.[6]
Low coupling yield in addition to racemization. Steric Hindrance: Bulky protecting groups on the reacting amino acids may hinder the reaction.Consider using a more potent coupling reagent like HATU or COMU.[2] A slight increase in reaction time or temperature may be necessary, but monitor for racemization closely.
Peptide Aggregation: The growing peptide chain may aggregate, preventing complete reaction.Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (B87167) (DMSO).[7] Sonication can also help to break up aggregates.[7]
Difficulty in purifying the final peptide to remove the diastereomer. Formation of Diastereomers: The racemization has led to the formation of a diastereomer that is chemically very similar to the desired product.Optimize the coupling conditions to minimize racemization as a first step.[6] If diastereomers are still present, employ chiral chromatography for purification.[6]

Experimental Protocols

Standard Protocol for Peptide Coupling with Minimized Racemization

This protocol outlines a general procedure for coupling an N-protected L-amino acid to this compound while minimizing the risk of racemization.

  • Neutralization of this compound:

    • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a weak, sterically hindered base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA) (1.0 equivalent) dropwise to neutralize the hydrochloride salt.

    • Stir the solution at 0°C for 15-20 minutes.

  • Activation and Coupling:

    • In a separate flask, dissolve the N-protected L-amino acid (1.05 equivalents) and a racemization suppressant additive like HOBt or Oxyma (1.1 equivalents) in a minimal amount of the same anhydrous solvent.[4]

    • Add the coupling reagent (e.g., DIC at 1.1 equivalents or HATU at 1.05 equivalents) to the solution of the N-protected amino acid.

    • Immediately add the activated amino acid solution to the neutralized L-Alaninamide solution at 0°C.

    • Allow the reaction to stir at 0°C for 2 hours and then let it warm to room temperature.[4]

  • Work-up and Purification:

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, filter off any precipitated byproducts (e.g., dicyclohexylurea if DCC or DIC is used).

    • If the reaction is in an organic solvent, wash the solution sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide using flash chromatography on silica (B1680970) gel or by preparative HPLC.

Protocol for Detection and Quantification of Racemization using Chiral HPLC

This method allows for the separation and quantification of the desired L,L-dipeptide from the undesired D,L-diastereomer.

  • Sample Preparation:

    • Prepare a standard of the desired L,L-dipeptide and, if available, the D,L-diastereomer.

    • Dissolve a small, accurately weighed sample of the purified reaction product in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column (e.g., Chiralpak series).

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The exact ratio will need to be optimized for the specific peptide.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the peptide has strong absorbance (e.g., 214 nm or 280 nm if Trp or Tyr are present).

  • Analysis:

    • Inject the standard(s) to determine their retention times.

    • Inject the sample from the coupling reaction.

    • The percentage of the undesired diastereomer can be calculated from the integrated peak areas in the chromatogram.

Visual Guides

Logical Workflow for Troubleshooting Racemization

G start Racemization Detected? coupling_reagent Review Coupling Reagent start->coupling_reagent base Evaluate Base start->base temp Check Temperature start->temp pre_activation Assess Pre-activation Time start->pre_activation carbodiimide Using Carbodiimide? coupling_reagent->carbodiimide strong_base Using Strong Base (TEA)? base->strong_base high_temp Temp > 0°C? temp->high_temp long_pre_act Long Pre-activation? pre_activation->long_pre_act additive Add HOBt/Oxyma carbodiimide->additive Yes switch_reagent Switch to HATU/COMU carbodiimide->switch_reagent No additive->base switch_reagent->base strong_base->temp No switch_base Switch to NMM/DIEA strong_base->switch_base Yes switch_base->temp high_temp->pre_activation No lower_temp Perform at 0°C high_temp->lower_temp Yes lower_temp->pre_activation in_situ Use In Situ Activation long_pre_act->in_situ Yes end Racemization Minimized long_pre_act->end No in_situ->end

Caption: A troubleshooting workflow for identifying and mitigating causes of racemization.

Mechanism of Racemization via Oxazolone Formation

G l_amino_acid N-Protected L-Amino Acid activated_intermediate Activated Intermediate l_amino_acid->activated_intermediate Coupling Reagent oxazolone Planar Oxazolone Intermediate activated_intermediate->oxazolone Cyclization base_abstraction Base (e.g., DIEA) abstracts α-proton oxazolone->base_abstraction l_peptide Desired L-Peptide oxazolone->l_peptide Nucleophilic attack by L-Alaninamide d_peptide Undesired D-Peptide oxazolone->d_peptide Nucleophilic attack by L-Alaninamide base_abstraction->oxazolone

Caption: The primary pathway for racemization during peptide coupling reactions.

References

Troubleshooting aggregation in peptide synthesis involving L-Alaninamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues during solid-phase peptide synthesis (SPPS), particularly in syntheses involving L-Alaninamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During solid-phase peptide synthesis, the growing peptide chains attached to the resin can self-associate through intermolecular hydrogen bonds. This leads to the formation of secondary structures, such as β-sheets, causing the peptide-resin to aggregate and become poorly solvated.[1] This phenomenon can result in incomplete deprotection and coupling reactions, ultimately leading to low yields and difficult purifications.[1][2]

Q2: I'm using this compound in my synthesis. Can it cause aggregation?

A2: this compound itself is a small molecule and not prone to aggregation.[3][4] However, aggregation issues can arise during the synthesis of a longer peptide that is initiated from L-Alaninamide attached to a resin, or a peptide that contains multiple alanine (B10760859) residues. Peptides with stretches of hydrophobic amino acids like alanine are known to be prone to aggregation.[1][5]

Q3: What are the common signs of on-resin peptide aggregation?

A3: Several signs can indicate that your peptide is aggregating on the resin during synthesis:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][6]

  • Slow or Incomplete Reactions: A positive Kaiser test (ninhydrin test) after a coupling step indicates unreacted free amines, suggesting incomplete coupling.[7][8] Similarly, Fmoc deprotection may be slow or incomplete.[1]

  • Physical Clumping: The resin may clump together, making it difficult to mix effectively.

  • Changes in Flow-Through Monitoring: In continuous flow synthesizers, aggregation can be detected by a flattening and broadening of the Fmoc deprotection profile.[2][9]

Q4: What general strategies can I employ to prevent peptide aggregation?

A4: Proactively addressing potential aggregation is often more effective than troubleshooting after it occurs. Consider the following strategies:

  • Lower Resin Loading: Using a resin with a lower substitution level can increase the distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[9][10]

  • Incorporate Structure-Breaking Residues: The introduction of pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 5-6 residues can disrupt the formation of secondary structures that lead to aggregation.[11]

  • Choose Appropriate Solvents: N-Methylpyrrolidone (NMP) is generally better at solvating growing peptide chains than Dimethylformamide (DMF). Adding Dimethyl sulfoxide (B87167) (DMSO) to the solvent can also help.[1][12]

Troubleshooting Guide

Issue: I've confirmed on-resin aggregation. What steps can I take to resolve it?

The following table summarizes various methods to disrupt aggregation during synthesis.

MethodDescriptionKey Considerations
Chemical Methods
Chaotropic Salt WashesWashing the resin with solutions of chaotropic salts like LiCl or NaClO₄ in DMF can disrupt hydrogen bonds.[11][12]Salts must be thoroughly washed away before coupling to avoid interference with reagents.[12]
"Magic Mixture"Use a solvent system of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2M ethylene (B1197577) carbonate.[11]May require optimization for your specific peptide.
Backbone ProtectionIncorporate Dmb or Hmb-protected amino acids or pseudoproline dipeptides into the sequence.[11][13]These are introduced as dipeptide units and the native residue is regenerated during final cleavage.[11]
Physical Methods
Elevated TemperaturePerforming coupling and deprotection steps at higher temperatures (e.g., 50-90°C) can disrupt aggregates.[1][12]Be cautious with heat-sensitive residues to avoid racemization.[12]
Microwave-Assisted SynthesisMicrowave energy effectively disrupts intermolecular hydrogen bonds, improving reaction efficiency.[1][12]This is a powerful technique for difficult and aggregating sequences.[12]
SonicationGentle sonication of the reaction vessel can mechanically break up clumped resin.[1][12]Can be a quick method to address physical aggregation.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is intended to disrupt secondary structures before a difficult coupling step.

  • Fmoc Deprotection: Perform your standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a 0.8 M solution of NaClO₄ in DMF for 1 minute each time.[12]

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to completely remove the chaotropic salt.[12]

  • Coupling: Proceed with the coupling of the next amino acid.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide to interrupt an aggregating sequence.

  • Reagent Preparation: Dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimal volume of DMF or NMP.[2]

  • Activation: Add DIPEA (10 equivalents) to the solution and mix thoroughly.[2]

  • Coupling: Immediately add the activated amino acid solution to the Fmoc-deprotected peptide-resin and agitate for 1-2 hours.[2]

  • Monitoring: Check for completion of the coupling reaction using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[2]

Visual Workflow

The following diagram illustrates a decision-making workflow for troubleshooting peptide aggregation.

Troubleshooting_Workflow start Start SPPS Cycle check_aggregation Observe Signs of Aggregation? (Poor Swelling, +Kaiser Test) start->check_aggregation continue_synthesis Continue Synthesis check_aggregation->continue_synthesis no_aggregation implement_strategy Implement Troubleshooting Strategy check_aggregation->implement_strategy yes_aggregation no_aggregation No yes_aggregation Yes end Complete Synthesis continue_synthesis->end strategy_choice Choose Strategy implement_strategy->strategy_choice chemical_methods Chemical Methods (Chaotropic Wash, Alt. Solvents) strategy_choice->chemical_methods Immediate Intervention physical_methods Physical Methods (Microwave, Sonication, Temp.) strategy_choice->physical_methods Immediate Intervention structural_mods Structural Modifications (Pseudoproline, Dmb/Hmb) strategy_choice->structural_mods For Resynthesis/Future Prevention reevaluate Re-evaluate Aggregation chemical_methods->reevaluate physical_methods->reevaluate structural_mods->reevaluate reevaluate->continue_synthesis resolved reevaluate->implement_strategy not_resolved resolved Resolved not_resolved Not Resolved

Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.

References

Removal of unreacted L-Alaninamide hydrochloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted L-Alaninamide hydrochloride from reaction mixtures.

Troubleshooting Guide

Issue 1: My desired product is in an organic solvent, and I need to remove the unreacted this compound.

  • Question: What is the most straightforward method to remove this compound from a reaction mixture dissolved in an organic solvent like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), or diethyl ether?

  • Answer: The most effective method is a liquid-liquid extraction using an aqueous wash. This compound is an organic salt with high solubility in water but poor solubility in many common organic solvents.[1] By washing your organic layer with water or a saturated aqueous solution of sodium chloride (brine), the polar this compound will preferentially partition into the aqueous layer, which can then be separated and discarded.[2][3]

    • Recommended Protocol: Perform multiple washes with small volumes of water (e.g., 3 x 20 mL of water for a 50 mL organic solution) rather than a single large volume wash. This is generally a more efficient extraction method. Always finish with a brine wash, as this helps to remove residual water from the organic layer before drying.[2]

Issue 2: My product has some water solubility, and I'm losing it during the aqueous wash.

  • Question: How can I remove this compound if my product is also partially soluble in water?

  • Answer: This scenario requires a more nuanced approach.

    • Minimize Aqueous Washes: Reduce the number and volume of aqueous washes to minimize product loss.

    • Back-Extraction: After the initial aqueous wash, you can "back-extract" the aqueous layer with a fresh portion of your organic solvent to recover some of the dissolved product. Combine this with your main organic layer.

    • Recrystallization/Precipitation: This is often the best alternative. Find a solvent system in which your product and the this compound have different solubilities, especially at different temperatures. For example, if your product is less soluble in a specific solvent than the impurity, you can dissolve the crude mixture in a minimal amount of hot solvent and allow it to cool slowly. Your product should crystallize out, leaving the more soluble this compound in the mother liquor.[4]

Issue 3: An emulsion is forming during the aqueous extraction.

  • Question: I'm trying to perform an aqueous wash, but an inseparable emulsion has formed between the organic and aqueous layers. What should I do?

  • Answer: Emulsions are common when working with mixtures containing salts and polar solvents. Here are several techniques to resolve them:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes), as the layers may separate on their own.[5]

    • Gentle Swirling: Gently swirl the mixture in the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.[5]

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[5]

    • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® using vacuum filtration. This can sometimes break up the emulsion.[5]

Issue 4: I need to confirm the removal of this compound.

  • Question: How can I verify that the purification process has successfully removed the unreacted starting material?

  • Answer: The most common methods for assessing purity are:

    • Thin-Layer Chromatography (TLC): Spot your crude reaction mixture and the purified product side-by-side on a TLC plate. This compound is very polar and will likely have a very low Rf value (it may not move far from the baseline). Successful removal will be indicated by the disappearance of the corresponding spot in the purified sample.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of your desired product and identifying impurities. The ¹H NMR spectrum of this compound has characteristic signals, such as a doublet for the methyl protons (~1.55 ppm) and a multiplet for the alpha-proton (~3.97-4.00 ppm) in CD₃OD.[6] The absence of these signals in your product's spectrum indicates successful removal.

Frequently Asked Questions (FAQs)

Q1: What is the solubility profile of this compound? A1: this compound is a white crystalline solid.[1][7] Its solubility is a key factor in its removal. It is readily soluble in water, slightly soluble in alcohols like methanol (B129727) and ethanol, and generally considered insoluble in less polar organic solvents such as diethyl ether and n-butanol.[6][7][8][9] It is also soluble in polar aprotic solvents like N,N-dimethylformamide (DMF).[1]

Q2: Can I use a basic wash (e.g., sodium bicarbonate) to remove this compound? A2: A basic wash is generally not the recommended primary method. This compound is the salt of a weak base. Adding a base like sodium bicarbonate would neutralize the hydrochloride, forming the free amine, L-Alaninamide. While the free amine is still polar, its solubility characteristics will differ from the salt form, and it may become more soluble in certain organic solvents, making removal more difficult. An acidic wash is unnecessary as the compound is already a salt. A simple wash with neutral water or brine is the most effective strategy.[3]

Q3: My reaction was run under basic conditions with triethylamine (B128534) (TEA). How does this affect the work-up? A3: If your reaction used a base like triethylamine, the this compound was likely converted to its free amine form in situ.[1] During the work-up, you will need to remove both the unreacted L-Alaninamide (free amine) and the triethylamine hydrochloride salt that is formed. A standard aqueous wash will remove the highly water-soluble triethylamine hydrochloride. The free L-Alaninamide, being polar, will also partition into the aqueous layer. For complete removal of all amine species, a dilute acid wash (e.g., 1M HCl) can be performed. This will protonate both the L-Alaninamide and any remaining triethylamine, making them highly water-soluble.[10][11] However, this method should only be used if your desired product is stable under acidic conditions.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent NameQualitative SolubilityReference(s)
Aqueous WaterSoluble / Readily Soluble[1][6][7][8][9]
Alcohols MethanolSlightly Soluble[7][8]
EthanolSlightly Soluble / Soluble[6][8]
n-ButanolInsoluble[8][9]
Ethers Diethyl EtherInsoluble[1][6][8]
Amides N,N-Dimethylformamide (DMF)Soluble[1]

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction (Work-up)

This protocol is suitable when the desired product is soluble in a water-immiscible organic solvent.

  • Transfer: Transfer the entire reaction mixture to a separatory funnel of an appropriate size. If the reaction solvent is water-miscible (e.g., THF, acetone), it should first be removed under reduced pressure and the residue redissolved in a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Dilute: Dilute the organic solution with more of the same organic solvent to reduce its viscosity and improve separation.

  • First Wash: Add a volume of deionized water approximately equal to the volume of the organic layer. Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure.[5] Shake vigorously for 30-60 seconds.

  • Separate: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower layer. (Note: Chlorinated solvents like DCM are generally the bottom layer, while solvents like ethyl acetate and ether are the top layer).

  • Repeat Wash: Repeat the washing process (steps 3-4) two more times with fresh deionized water.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove dissolved water from the organic layer.[2]

  • Dry: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl.[3] Add the agent until it no longer clumps together, indicating that all trace water has been absorbed.[3]

  • Isolate: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, now free of this compound.

Protocol 2: Removal by Recrystallization/Precipitation

This protocol is useful when the product and impurity have different solubilities. The goal is to find a solvent that dissolves the product at high temperatures but not at low temperatures, while the impurity remains soluble at all temperatures.

  • Solvent Selection: Choose an appropriate solvent or solvent system. This requires small-scale testing. The ideal solvent should poorly dissolve your desired product at room temperature but dissolve it completely when heated, while this compound remains in solution upon cooling.

  • Dissolution: Place the crude reaction mixture in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., in a water bath) with stirring until the solid material, particularly your product, is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them, passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. You may then place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved this compound.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Removal_Decision_Workflow start Start: Crude Reaction Mixture containing L-Alaninamide HCl product_sol Is the desired product soluble in a water-immiscible organic solvent? start->product_sol extraction Perform Aqueous Extraction (Protocol 1) product_sol->extraction  Yes recrystallize Use Recrystallization (Protocol 2) product_sol->recrystallize  No / Partially end Purified Product extraction->end recrystallize->end

Caption: Decision workflow for selecting a purification method.

Aqueous_Extraction_Workflow cluster_funnel In Separatory Funnel add_water 1. Add Water & Shake/Vent separate 2. Allow Layers to Separate add_water->separate drain 3. Drain Aqueous Layer (contains L-Ala-NH2.HCl) separate->drain repeat Repeat 2x drain->repeat brine 4. Wash with Brine drain->brine After 3 washes start Transfer Organic Phase to Separatory Funnel start->add_water repeat->add_water dry 5. Dry Organic Layer (e.g., MgSO4) brine->dry end 6. Filter & Evaporate Solvent dry->end

Caption: Experimental workflow for aqueous extraction.

Recrystallization_Workflow start 1. Dissolve Crude Product in Minimum Hot Solvent cool 2. Cool Slowly to Room Temperature start->cool ice 3. Chill in Ice Bath to Maximize Precipitation cool->ice filter 4. Isolate Crystals via Vacuum Filtration ice->filter wash 5. Wash Crystals with Small Amount of Cold Solvent filter->wash dry 6. Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

References

Technical Support Center: L-Alaninamide Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for L-Alaninamide hydrochloride coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is a base required when using this compound in a coupling reaction?

This compound is the salt form of L-Alaninamide. The amine group is protonated, forming an ammonium (B1175870) salt. For the coupling reaction to proceed, the free amine (a nucleophile) is required to attack the activated carboxylic acid. A base is added to neutralize the hydrochloride salt, deprotonating the ammonium ion and liberating the free amine of L-Alaninamide, making it available for the coupling reaction.[1][2]

Q2: Which bases are commonly used for coupling reactions with amine hydrochloride salts?

Tertiary amines are typically used as bases in these reactions because they are non-nucleophilic and minimize side reactions. Commonly used bases include:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base widely used in peptide synthesis.[1]

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, often preferred when there is a risk of racemization.[1][3]

  • Triethylamine (TEA): A common and relatively inexpensive base, but it is more nucleophilic and can sometimes lead to side reactions.[4][5]

  • 2,4,6-Collidine: A sterically hindered and weaker base, recommended in cases with a high risk of racemization.[1][6]

Q3: My coupling reaction with this compound has a low yield. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Amine Neutralization: Insufficient base will result in unreacted this compound. Ensure at least one equivalent of base is used to neutralize the salt, with additional base as required by the specific coupling protocol.

  • Inefficient Coupling Reagent: For sterically hindered amino acids or difficult sequences, standard coupling reagents might not be effective enough. Consider switching to a more powerful onium salt-based reagent like HATU or HBTU.[6][7]

  • Poor Solubility: Ensure all reactants are fully dissolved in a suitable aprotic solvent like DMF or NMP.[7]

  • Peptide Aggregation: Hydrophobic sequences can aggregate, preventing reagents from accessing the reaction site. Switching to a more disruptive solvent like NMP or a DMF/DCM mixture can help.[6][8]

  • Suboptimal Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature, but monitor for potential side reactions like racemization.[6][7]

Q4: How can I minimize racemization during the coupling reaction?

Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern in peptide synthesis.[6][9] The choice of base plays a crucial role. To minimize racemization:

  • Use a Weaker or More Sterically Hindered Base: Opt for N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like DIPEA.[3][6]

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) can suppress racemization by forming more stable active esters.[1][3]

  • Control the Temperature: Perform the coupling at 0°C or allow the reaction to warm slowly from 0°C to room temperature.[3]

  • Minimize Pre-activation Time: A prolonged period between the activation of the carboxylic acid and the addition of the amine component can increase the risk of racemization.[3]

Q5: What are common side reactions other than racemization, and how can they be avoided?

Besides racemization, other side reactions can occur:

  • Diketopiperazine Formation: This is more likely at the dipeptide stage, especially if proline is one of the first two residues.[8] Using 2-chlorotrityl chloride resin in Fmoc-based synthesis can inhibit this side reaction due to steric hindrance.[8]

  • Guanidinylation: If using uronium/guanidinium-based coupling reagents (e.g., HBTU, HATU) in excess, they can react with the N-terminal amine, terminating the chain. Using phosphonium-based reagents like PyBOP or avoiding excess uronium reagent can prevent this.[5]

  • Over-activation: If the carboxyl component is too strongly activated, it can lead to side reactions. This can sometimes occur with carbodiimide (B86325) coupling agents, leading to the formation of N-acylurea derivatives.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient base to neutralize L-Alaninamide HCl. 2. Ineffective coupling reagent. 3. Poor solubility of reagents. 4. Inactive reagents (degraded).1. Ensure at least 1 equivalent of base is added. 2. Switch to a more potent coupling reagent (e.g., HATU, COMU).[7] 3. Use high-quality, dry solvents like DMF or NMP.[7] 4. Use fresh, properly stored reagents.[5]
Presence of Unreacted Starting Material 1. Incomplete coupling. 2. Insufficient reaction time.1. Perform a double coupling (repeat the coupling step with fresh reagents).[7] 2. Increase the excess of the amino acid and coupling reagents.[7] 3. Extend the reaction time (e.g., 2-4 hours or overnight).[7]
Significant Racemization (Diastereomeric Impurities) 1. Base is too strong or not sterically hindered. 2. High reaction temperature. 3. Prolonged pre-activation of the carboxylic acid.[3]1. Switch to a weaker base like NMM or a more hindered one like 2,4,6-collidine.[3][6] 2. Run the reaction at a lower temperature (e.g., 0°C).[5] 3. Add the amine component shortly after activating the carboxylic acid.
Formation of N-acylurea Byproduct 1. Use of carbodiimide coupling reagents (DCC, DIC) without additives.1. Add a racemization suppressant and reactivity enhancer like HOBt or OxymaPure® to the reaction.[1]
Guanidinylation of N-terminus 1. Excess uronium-based coupling reagent (e.g., HATU, HBTU).1. Use a stoichiometric amount of the coupling reagent relative to the amino acid.[5] 2. Switch to a phosphonium-based reagent (e.g., PyBOP, PyAOP).[6]

Data Presentation: Comparison of Common Bases

Base pKa (Conjugate Acid) Key Characteristics When to Use
DIPEA ~10.7Sterically hindered, non-nucleophilic, strong base.General purpose for neutralizing amine salts and in coupling reactions.[1]
NMM ~7.4Weaker base than DIPEA, less likely to cause racemization.Recommended for couplings sensitive to racemization.[1][3]
TEA ~10.8Strong base, but can be nucleophilic, potentially leading to side reactions.When a cost-effective, strong base is needed and nucleophilic side reactions are not a concern.[5]
2,4,6-Collidine ~7.4Sterically hindered, weak base.For reactions with a very high risk of racemization.[1][6]

Experimental Protocols

Standard Coupling Protocol using HATU and DIPEA

This protocol is a general guideline for the coupling of a carboxylic acid to this compound.

  • Preparation of L-Alaninamide Solution:

    • In a reaction vessel, dissolve this compound (1.0 eq.) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.). One equivalent is for the neutralization of the hydrochloride salt, and the additional equivalents are for the coupling reaction itself.

    • Stir the solution for 5-10 minutes at room temperature.

  • Activation of Carboxylic Acid:

    • In a separate vessel, dissolve the carboxylic acid (1.0-1.2 eq.) and HATU (1.0-1.2 eq.) in anhydrous DMF.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the L-Alaninamide solution.

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 1-4 hours.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G General Workflow for L-Alaninamide HCl Coupling cluster_amine Amine Preparation cluster_acid Acid Activation A Dissolve L-Alaninamide HCl in DMF B Add Base (e.g., DIPEA) to neutralize HCl and liberate free amine A->B E Combine activated acid with free amine solution B->E C Dissolve Carboxylic Acid and Coupling Reagent (e.g., HATU) in DMF D Pre-activate for 1-2 minutes C->D D->E F Reaction at Room Temperature (Monitor by TLC/LC-MS) E->F G Aqueous Work-up and Extraction F->G H Purification (e.g., Column Chromatography) G->H I Final Product H->I

Caption: General workflow for a coupling reaction involving this compound.

G Role of Base in L-Alaninamide HCl Coupling AlaHCl L-Alaninamide Hydrochloride (Inactive Salt) FreeAmine L-Alaninamide (Free Amine - Nucleophilic) AlaHCl->FreeAmine Neutralization Salt Base·HCl Salt AlaHCl->Salt Proton Transfer Base Tertiary Base (e.g., DIPEA, NMM) Base->FreeAmine Base->Salt Product Coupled Product (Amide Bond Formed) FreeAmine->Product Nucleophilic Attack ActivatedAcid Activated Carboxylic Acid (Electrophile) ActivatedAcid->Product

Caption: The essential role of the base in deprotonating the amine salt for coupling.

G Troubleshooting Flowchart for Low Yield rect_node rect_node sol_node sol_node start Low Yield Observed q1 Starting Material Consumed? start->q1 q2 Racemization Observed? q1->q2 Yes sol1 Incomplete Coupling: - Increase reaction time - Use excess reagents - Double couple q1->sol1 No q3 Other Byproducts? q2->q3 No sol3 Optimize Base: - Use weaker/hindered base (NMM, Collidine) - Lower reaction temperature q2->sol3 Yes sol2 Ineffective Reagents: - Switch to stronger coupling agent (HATU) - Use fresh reagents q3->sol2 No sol4 Check for Side Reactions: - Guanidinylation -> Use PyBOP - N-acylurea -> Add HOBt/Oxyma q3->sol4 Yes end Re-run Optimized Reaction sol1->end sol2->end sol3->end sol4->end

Caption: A decision-making flowchart for troubleshooting low coupling reaction yields.

References

Temperature effects on the stability and reactivity of L-Alaninamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and reactivity of L-Alaninamide hydrochloride. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal behavior of this compound?

A1: this compound is a crystalline solid that is stable under recommended storage conditions.[1][2] Upon heating, it is expected to melt and subsequently decompose. The melting point has been reported in a range of 167-217°C, with decomposition occurring at temperatures above melting.[3] Like many amino acids, its thermal decomposition is an endothermic process.[4]

Q2: What are the primary decomposition products of this compound?

A2: Upon thermal decomposition, this compound is expected to release gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2] The decomposition of similar amino acids primarily yields water (H₂O) and ammonia (B1221849) (NH₃).[4]

Q3: How should this compound be handled and stored to ensure its stability?

A3: this compound is hygroscopic and sensitive to moisture.[1][2][3] To maintain its stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[1][2] Avoid exposure to moist air, water, excess heat, and incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Q4: Why are there discrepancies in the reported melting/decomposition temperatures for this compound?

A4: The variation in reported melting and decomposition temperatures can be attributed to several factors, including:

  • Purity of the sample: Impurities can lower the melting point and alter the decomposition profile.

  • Experimental conditions: Different heating rates, sample sizes, and atmospheres (e.g., inert vs. oxidative) used in thermal analysis can lead to different observed transition temperatures.

  • Instrumentation: Variations between different thermal analysis instruments can also contribute to discrepancies.

Data Summary

The following tables summarize the quantitative data available for the thermal properties of this compound.

Table 1: Reported Melting and Decomposition Temperatures

ParameterTemperature Range (°C)Source
Melting Point167 - 172[3]
Melting Point213 - 215[1][2]
Melting Point212 - 217
Decomposition> 167 - 172[3]
Decomposition217 (decomposes)[5]

Table 2: Hazardous Decomposition Products

Decomposition ProductChemical Formula
Carbon monoxideCO
Carbon dioxideCO₂
Nitrogen oxidesNOx
Hydrogen chloride gasHCl

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • Experimental Parameters:

    • Purge Gas: Use a dry, inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Rate: A linear heating rate of 10 °C/min is recommended for initial analysis.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 400 °C).

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) against the temperature.

    • Determine the onset temperature of decomposition, which indicates the initiation of mass loss.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a clean DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile decomposition products.

  • Experimental Parameters:

    • Purge Gas: Use a dry, inert gas such as nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Temperature Program:

      • Equilibrate the sample at a temperature below the expected melting point (e.g., 100 °C).

      • Ramp the temperature at the specified heating rate to a temperature above the expected decomposition (e.g., 250 °C).

  • Data Analysis:

    • Plot the heat flow against the temperature.

    • The melting point is determined as the onset or peak temperature of the endothermic melting transition.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent Melting/Decomposition Temperatures Purity of the sample.Different heating rates or sample sizes.Hygroscopic nature of the sample leading to the presence of water.Verify the purity of the this compound using an alternative analytical technique.Ensure consistent experimental parameters (heating rate, sample mass) across all runs.Dry the sample under vacuum before analysis and handle it in a dry environment (e.g., a glove box).
Broad Melting Peak in DSC Sample impurity.Poor thermal contact between the sample and the pan.Use a purer sample if available.Ensure the sample is finely ground and evenly distributed in the DSC pan.
Unexpected Mass Loss at Low Temperatures in TGA Presence of absorbed water due to the hygroscopic nature of the compound.Residual solvent from synthesis or purification.Dry the sample thoroughly before the TGA run.Perform a TGA-MS or TGA-FTIR analysis to identify the evolved gases at low temperatures.
Baseline Drift in DSC or TGA Instrument not properly equilibrated.Contamination in the sample pan or furnace.Allow sufficient time for the instrument to stabilize at the initial temperature.Clean the sample pans and furnace according to the manufacturer's instructions.
Multiple Peaks in the Decomposition Region (DTG Curve) Complex, multi-step decomposition process.Presence of impurities that decompose at different temperatures.Analyze the evolved gases at each decomposition step using TGA-MS or TGA-FTIR to elucidate the degradation pathway.Analyze the sample's purity.

Visualizations

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of L-Alaninamide HCl load Load into TGA pan weigh->load setup Set Parameters: - Inert Gas - Heating Rate (10°C/min) - Temp. Range (25-400°C) load->setup run Run TGA Experiment setup->run plot Plot Mass vs. Temperature run->plot analyze Analyze TGA/DTG Curves plot->analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of L-Alaninamide HCl seal Seal in DSC pan weigh->seal setup Set Parameters: - Inert Gas - Heating Rate (10°C/min) - Temp. Program seal->setup run Run DSC Experiment setup->run plot Plot Heat Flow vs. Temperature run->plot analyze Determine Melting Point and Enthalpy plot->analyze

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

logical_relationship compound This compound heat Application of Heat compound->heat melting Melting (Endothermic) heat->melting decomposition Decomposition (Endothermic) melting->decomposition products Gaseous Products (CO, CO₂, NOx, HCl, H₂O, NH₃) decomposition->products

Caption: Thermal behavior of this compound upon heating.

References

Technical Support Center: L-Alaninamide Hydrochloride & Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing diketopiperazine (DKP) formation during peptide synthesis involving L-Alaninamide hydrochloride. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant issue when using this compound?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as an undesired byproduct during peptide synthesis.[1][2] This occurs through an intramolecular cyclization of a dipeptide, leading to the cleavage of the peptide chain.[1][3] When working with this compound, particularly when it is the N-terminal residue of a dipeptide ester or amide, there is a high propensity for the free N-terminal amine to attack the carbonyl group of the second amino acid, leading to the formation of a stable six-membered ring and loss of the desired peptide product. This side reaction is a major cause of low yields and product impurities.[2]

Q2: What is the chemical mechanism of DKP formation?

A2: The mechanism involves a nucleophilic attack by the N-terminal amino group on the amide carbonyl carbon between the second and third amino acid residues (or on the ester carbonyl of a dipeptide ester).[1][3] This intramolecular aminolysis results in the formation of a cyclic dipeptide (the DKP) and cleavage of the peptide chain.[1] The reaction is particularly favored when the dipeptide has an unprotected N-terminus.[1]

Q3: Which factors increase the likelihood of DKP formation?

A3: Several factors can promote DKP formation:

  • Peptide Sequence: Sequences containing proline at the second position are highly susceptible to DKP formation.[4][5][6] Other sequences, such as those with glycine (B1666218) or alanine, are also known to be prone to this side reaction.[4]

  • Base-catalyzed Deprotection: The use of bases like piperidine (B6355638) for Fmoc-group removal creates a free N-terminal amine, which is the nucleophile for the cyclization reaction. Piperidine itself can catalyze DKP formation.[4]

  • Temperature: Higher temperatures can accelerate the rate of DKP formation.[4]

  • pH and Buffer: The rate of DKP formation is pH-dependent, with the unprotonated N-terminal amino group being more reactive.[7] Certain buffers can also catalyze the reaction.[7]

  • Solvent: The choice of solvent can influence the rate of DKP formation.[4][6]

Q4: Can DKP formation occur during storage?

A4: Yes, DKP formation is a known degradation pathway for peptides and can occur during storage in both solution and solid-state.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of the desired peptide and a significant amount of a cyclic byproduct. High rate of diketopiperazine (DKP) formation.1. Modify Deprotection Conditions: Switch from the standard 20% piperidine in DMF to a milder deprotection cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP.[8][9][10][11] 2. Lower the Temperature: Perform the deprotection and coupling steps at a reduced temperature (e.g., 0-5 °C) to slow down the rate of DKP formation.[4] 3. Use a Dipeptide Synthon: Instead of a stepwise coupling of the first two amino acids, use a pre-formed dipeptide building block to bypass the susceptible dipeptide intermediate.[4][5][8][10]
"Traceless" DKP formation leading to low yield but a pure-looking crude product. The dipeptide is cleaved from the resin as a DKP, leaving behind an inert resin site. This is common with resins like 2-chlorotrityl chloride.[8][10]1. Employ Sterically Hindered Resins: The use of 2-chlorotrityl chloride resin can itself inhibit DKP formation due to steric hindrance.[5] 2. Use Alternative Nα-Protecting Groups: For the second amino acid, consider using a Trityl (Trt) protecting group.[5][10][12] The Trt group is removed under acidic conditions, and the subsequent coupling can be performed with in situ neutralization, which helps to suppress DKP formation.[5]
Formation of deletion sequences missing the first two amino acids. After the initial DKP is formed and cleaved from the resin, subsequent amino acids may couple to the newly exposed reactive sites on the resin.[2][9]1. Optimize Deprotection: The primary strategy is to prevent the initial DKP formation. Utilize the optimized deprotection conditions mentioned above (e.g., 2% DBU/5% piperazine/NMP).[8][9][10] 2. Dipeptide Building Block: This is a very effective strategy to completely avoid the formation of the problematic dipeptide-resin linkage.[5][9][10]

Quantitative Data on DKP Formation

The choice of the deprotection reagent during Fmoc-based solid-phase peptide synthesis has a significant impact on the extent of DKP formation. The following table summarizes the percentage of DKP formation using different deprotection cocktails for a model dipeptide prone to cyclization.

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4
2% DBU, 5% Piperazine/NMPSignificantly reduced

Data adapted from studies on DKP-susceptible sequences.[8][9]

Experimental Protocols

Protocol 1: Standard Dipeptide Synthesis (Susceptible to DKP Formation)

This protocol outlines a standard procedure for the synthesis of a dipeptide on a solid support, which is prone to DKP formation.

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[9]

  • First Amino Acid Coupling: Dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.[9]

  • Second Amino Acid Coupling: Couple the next Fmoc-protected amino acid using standard coupling reagents like HATU or HBTU.

  • Cleavage and Analysis: Cleave a small portion of the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[9]

Protocol 2: Optimized Dipeptide Synthesis (Minimized DKP Formation)

This protocol incorporates modifications to suppress DKP formation.

  • Resin Selection and Preparation: Use 2-chlorotrityl chloride (2-CTC) resin. Swell the resin in DCM (10 mL) for 1 hour, followed by washing with DMF (3 x 10 mL).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid as described in Protocol 1.

  • Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[9][10] Treat the resin with this solution (10 mL) for 5 minutes. Drain and repeat the treatment for 10 minutes.[9]

  • Washing: Wash the resin thoroughly with NMP (5 x 10 mL) to remove the deprotection reagents and byproducts.

  • Second Amino Acid Coupling: Proceed with the coupling of the second amino acid immediately after washing.

  • Cleavage and Analysis: Cleave and analyze the product as described in Protocol 1. Compare the DKP levels with those from the standard protocol.

Visualizations

DKP_Formation_Pathway Dipeptide Dipeptidyl-Resin (Free N-Terminus) TransitionState Tetrahedral Intermediate Dipeptide->TransitionState Intramolecular Nucleophilic Attack DKP Diketopiperazine (Byproduct) TransitionState->DKP Ring Closure & Cleavage Resin Resin-OH (Truncated) TransitionState->Resin

Caption: Chemical pathway of diketopiperazine (DKP) formation.

DKP_Minimization_Workflow Start Start: Dipeptide Synthesis Step CheckDKP Is DKP formation a risk? (e.g., Proline at P2) Start->CheckDKP Standard Standard Protocol: 20% Piperidine/DMF CheckDKP->Standard No Optimized Implement Minimization Strategy CheckDKP->Optimized Yes Proceed Proceed with Synthesis Standard->Proceed Strategy1 1. Use milder deprotection: 2% DBU / 5% Piperazine / NMP Optimized->Strategy1 Strategy2 2. Lower reaction temperature Optimized->Strategy2 Strategy3 3. Use dipeptide building block Optimized->Strategy3 Strategy1->Proceed Strategy2->Proceed Strategy3->Proceed

Caption: Decision workflow for minimizing DKP formation.

References

Technical Support Center: Characterization of Impurities in L-Alaninamide Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alaninamide hydrochloride. Our goal is to help you identify and characterize potential impurities that may arise during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: Impurities in this compound can originate from starting materials, intermediates, by-products of side reactions, and degradation. Based on the common synthesis route involving the esterification of L-alanine followed by ammonolysis, the following are the most probable impurities:

  • Process-Related Impurities:

    • L-Alanine: Unreacted starting material.

    • L-Alanine methyl ester hydrochloride: An intermediate that may not have fully reacted during the ammonolysis step.

    • D-Alaninamide hydrochloride: The enantiomeric impurity, which can arise from racemization during the reaction, particularly if harsh conditions are used.

    • L-Alanine diketopiperazine: A cyclic dipeptide that can form from the self-condensation of L-Alanine methyl ester.

  • Degradation Impurities:

    • L-Alanine: Can be formed by the hydrolysis of this compound if exposed to moisture.

Q2: My final this compound product is off-white or yellowish instead of white. What could be the cause?

A2: A white to off-white crystalline powder is the expected appearance of this compound.[1] A distinct yellow or brownish color can indicate the presence of impurities, potentially from degradation or from residual reagents used in the synthesis. It is recommended to perform purity analysis using techniques like HPLC to identify the nature of the colored impurity.

Q3: The melting point of my synthesized this compound is lower than the reported range (212-217 °C). What does this suggest?

A3: A depressed and broadened melting point range is a classic indicator of the presence of impurities. The presence of residual solvents, starting materials, or reaction by-products can disrupt the crystal lattice of the pure compound, leading to a lower melting point. It is advisable to re-purify the product, for example, by recrystallization, and to confirm its purity by a suitable analytical method.

Q4: I am observing poor yield in my this compound synthesis. What are the potential reasons?

A4: Low yields can be attributed to several factors:

  • Incomplete reactions: Either the initial esterification of L-alanine or the subsequent ammonolysis of the methyl ester may not have gone to completion.

  • Side reactions: The formation of by-products such as diketopiperazines can consume the intermediate, thereby reducing the yield of the desired product.

  • Loss during workup: Product may be lost during filtration, extraction, or recrystallization steps.

  • Sub-optimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that need to be optimized.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the characterization of impurities in this compound reactions.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms: You observe one or more unexpected peaks in the HPLC chromatogram of your this compound sample.

Possible Causes and Solutions:

Hypothesized Impurity Expected Elution Profile (Relative to L-Alaninamide HCl) Confirmation Technique Troubleshooting Steps
L-Alanine More polar, will likely elute earlier.LC-MS (check for m/z of 90.05 for [M+H]⁺), Co-injection with L-alanine standard.Ensure complete esterification of L-alanine in the first step by optimizing reaction time and temperature.
L-Alanine methyl ester HCl Less polar, will likely elute later.LC-MS (check for m/z of 104.07 for [M+H]⁺), Co-injection with L-alanine methyl ester HCl standard.Ensure complete ammonolysis by using a sufficient excess of ammonia (B1221849) and allowing for adequate reaction time.
D-Alaninamide HCl Will co-elute with L-Alaninamide HCl on a standard reverse-phase column.Chiral HPLC.Use a milder base or coupling reagent if racemization is suspected. Avoid excessive heat.
L-Alanine Diketopiperazine Less polar than L-Alaninamide HCl, will likely elute later.LC-MS (check for m/z of 143.08 for [M+H]⁺).Control the temperature during the ammonolysis step to minimize self-condensation of the ester intermediate.
Issue 2: Low Purity of Final Product

Symptoms: The purity of your this compound, as determined by HPLC or other methods, is below the desired specification (e.g., >98%).

Troubleshooting Workflow:

Troubleshooting Low Purity start Low Product Purity Detected identify_impurities Identify Impurities (HPLC, LC-MS) start->identify_impurities unreacted_sm Unreacted Starting Material (L-Alanine)? identify_impurities->unreacted_sm unreacted_int Unreacted Intermediate (L-Alanine Methyl Ester)? unreacted_sm->unreacted_int No optimize_esterification Optimize Esterification Step (Time, Temperature) unreacted_sm->optimize_esterification Yes byproducts By-products (Diketopiperazine)? unreacted_int->byproducts No optimize_ammonolysis Optimize Ammonolysis Step (Ammonia excess, Time) unreacted_int->optimize_ammonolysis Yes control_temp Control Ammonolysis Temperature byproducts->control_temp Yes repurify Repurify Product (Recrystallization) byproducts->repurify No optimize_esterification->repurify optimize_ammonolysis->repurify control_temp->repurify end Purity Meets Specification repurify->end Impurity_Analysis_Workflow sample L-Alaninamide HCl Sample hplc HPLC Analysis sample->hplc lcms LC-MS Analysis sample->lcms gcms_prep Derivatization for GC-MS sample->gcms_prep chiral_hplc Chiral HPLC (if needed) hplc->chiral_hplc Enantiomeric purity concern data_analysis Data Analysis and Impurity Identification hplc->data_analysis lcms->data_analysis gcms GC-MS Analysis gcms_prep->gcms gcms->data_analysis chiral_hplc->data_analysis report Generate Purity Report data_analysis->report

References

Technical Support Center: Improving the Yield of Enzymatic Resolutions with L-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of enzymatic resolutions involving L-Alaninamide hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of this compound, offering step-by-step solutions to improve reaction outcomes.

Question: My reaction yield is low (at or below 50%), and the enantiomeric excess (e.e.) of the product is not satisfactory. What are the likely causes and how can I improve this?

Answer:

Low yield and enantiomeric excess (e.e.) in a kinetic resolution are common challenges. The theoretical maximum yield for a standard kinetic resolution is 50% for each enantiomer. To surpass this and improve e.e., consider the following factors:

1. Sub-Optimal Reaction Conditions:

  • pH: The enzyme's activity is highly dependent on the pH of the reaction medium. An unfavorable pH can lead to low catalytic activity or even denaturation of the enzyme.

    • Solution: Determine the optimal pH for your chosen enzyme. For instance, L-amino acid amidase from Pseudomonas azotoformans exhibits maximal activity at pH 9.0.[1][2] Conduct small-scale experiments across a pH range (e.g., 7.0 to 10.0) to identify the ideal condition for your specific setup.

  • Temperature: Temperature affects the rate of the enzymatic reaction. However, excessively high temperatures can cause the enzyme to denature and lose activity.

    • Solution: Identify the optimal temperature for your enzyme. The L-amino acid amidase from Pseudomonas azotoformans has an optimal temperature of 45°C.[1][2] Running the reaction at a range of temperatures (e.g., 30°C to 50°C) can help determine the best balance between reaction rate and enzyme stability.

2. Enzyme-Related Issues:

  • Enzyme Concentration: An insufficient amount of enzyme will result in a slow reaction rate and incomplete conversion.

    • Solution: Gradually increase the enzyme concentration in your reaction to see if the yield improves.

  • Enzyme Inhibition: The product (L-alanine or D-alanine) or the substrate itself (this compound) might inhibit the enzyme's activity at high concentrations.

    • Solution: Consider a fed-batch approach where the substrate is added incrementally to maintain a low and stable concentration. Product inhibition can sometimes be mitigated by in-situ product removal, although this can be complex to implement.

3. Limitations of Kinetic Resolution:

  • Theoretical Yield: A standard kinetic resolution is inherently limited to a 50% theoretical yield for the desired enantiomer.

    • Solution: Dynamic Kinetic Resolution (DKR): To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) is necessary. This process combines the enzymatic resolution with an in-situ racemization of the unreacted enantiomer of the starting material. This continuous racemization of the substrate allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.[3] A racemase, such as α-amino-ε-caprolactam racemase (ACL racemase), can be used in conjunction with the stereoselective amidase.[3]

Troubleshooting Workflow:

TroubleshootingWorkflow Start Low Yield or e.e. Check_Conditions Verify Reaction Conditions (pH, Temp) Start->Check_Conditions Optimize_pH Optimize pH Check_Conditions->Optimize_pH Incorrect pH Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Incorrect Temp Check_Enzyme Evaluate Enzyme Performance Check_Conditions->Check_Enzyme Conditions OK Optimize_pH->Check_Conditions Optimize_Temp->Check_Conditions Increase_Enzyme Increase Enzyme Concentration Check_Enzyme->Increase_Enzyme Low Activity Check_Inhibition Investigate Substrate/ Product Inhibition Check_Enzyme->Check_Inhibition Sufficient Activity High_Yield Improved Yield & e.e. Check_Enzyme->High_Yield No Inhibition & Yield > 50% Increase_Enzyme->Check_Enzyme Implement_DKR Implement Dynamic Kinetic Resolution (DKR) Check_Inhibition->Implement_DKR Inhibition Present or Yield <= 50% Implement_DKR->High_Yield

Caption: A logical workflow for troubleshooting low yield and enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is suitable for the resolution of this compound?

A1: An L-amino acid amidase (EC 3.5.1.101) is a suitable enzyme. Specifically, the L-amino acid amidase from Pseudomonas azotoformans has been shown to hydrolyze L-alaninamide.[1][2] Other amidases or penicillin acylases might also be effective, but their substrate specificity for alaninamide would need to be experimentally verified.[4][5][6]

Q2: How can I achieve a yield greater than 50%?

A2: To exceed the 50% yield limitation of a standard kinetic resolution, you must employ a Dynamic Kinetic Resolution (DKR). This involves adding a racemase to the reaction mixture, which continuously converts the non-reacting enantiomer of the substrate back into the racemate. This allows the stereoselective enzyme to eventually convert all of the starting material into the desired product enantiomer. For the resolution of amino acid amides, α-amino-ε-caprolactam racemase (ACL racemase) has been used successfully.[3]

Q3: What are the optimal conditions for the L-amino acid amidase from Pseudomonas azotoformans?

A3: The optimal conditions for the L-amino acid amidase from Pseudomonas azotoformans are a pH of 9.0 and a temperature of 45°C. The enzyme's activity decreases rapidly at temperatures above 45°C.[1][2]

Q4: Are there any known inhibitors for L-amino acid amidase?

A4: Yes, the L-amino acid amidase from Pseudomonas azotoformans is completely inhibited by ZnSO₄, ZnCl₂, AgNO₃, CdCl₂, and HgCl₂. It is partially inhibited by PbCl₂, NiCl₂, and CoCl₂.[1] Ensure that your reaction buffer and glassware are free from these metal ions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by measuring the formation of the amino acid product (L-alanine or D-alanine) or the disappearance of the L-Alaninamide substrate. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral column to separate the enantiomers and determine the enantiomeric excess.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic resolution of alaninamide and related compounds.

Table 1: Optimal Reaction Parameters for Relevant Enzymes

EnzymeSubstrateOptimal pHOptimal Temperature (°C)
L-amino acid amidase (P. azotoformans)L-Alaninamide9.045
D-aminopeptidase (DAP) & ACL RacemaseL-Alanine amide7.340-45
L-amino acid amidase (LaaA) & ACL RacemaseD-Alanine amide7.5~45

Data synthesized from multiple sources.[1][2][3]

Table 2: Reported Yields and Enantiomeric Excess (e.e.) for Dynamic Kinetic Resolution of Alaninamide

SubstrateEnzyme SystemProductConversion Yield (%)Enantiomeric Excess (e.e.) (%)
L-Alanine amideDAP and ACL racemaseD-Alanine100>99

Data from a study on dynamic kinetic resolution of amino acid amides.[3]

Experimental Protocols

Protocol 1: Standard Kinetic Resolution of L-Alaninamide using L-amino acid amidase

This protocol describes a standard kinetic resolution which will have a maximum theoretical yield of 50%.

  • Enzyme Preparation: Prepare a solution of L-amino acid amidase (e.g., from Pseudomonas azotoformans) in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 9.0).

  • Reaction Setup:

    • In a temperature-controlled vessel, dissolve this compound in the same buffer to a final concentration of 50-100 mM.

    • Adjust the pH of the substrate solution to 9.0.

    • Bring the reaction vessel to the optimal temperature of 45°C.

  • Initiation of Reaction: Add the L-amino acid amidase solution to the reaction mixture to initiate the hydrolysis. The final enzyme concentration should be optimized based on its specific activity.

  • Monitoring: At regular intervals, take aliquots from the reaction mixture and quench the reaction (e.g., by adding 2N HClO₄).[3] Analyze the samples by chiral HPLC to determine the concentrations of the remaining L-Alaninamide and the formed L-Alanine, as well as the enantiomeric excess of the unreacted D-Alaninamide.

  • Termination and Work-up: Once the desired conversion (typically close to 50%) is reached, terminate the reaction by acidifying the mixture. The product (L-Alanine) and the unreacted substrate (D-Alaninamide hydrochloride) can then be separated using appropriate chromatographic techniques.

Protocol 2: Dynamic Kinetic Resolution of L-Alaninamide for High Yield

This protocol aims for a theoretical yield of up to 100% of one enantiomer of the product.

  • Enzyme Preparation: Prepare solutions of a stereoselective amidase (e.g., D-aminopeptidase for the production of D-alanine) and α-amino-ε-caprolactam racemase (ACL racemase) in 0.1 M potassium phosphate buffer (pH 7.3).

  • Reaction Setup:

    • In a temperature-controlled vessel, dissolve this compound in the buffer to a final concentration of 50 mM.

    • Add pyridoxal (B1214274) 5'-phosphate (PLP) to a final concentration of 2 µM, as it is a cofactor for the racemase.[3]

    • Adjust the pH of the mixture to 7.3.

    • Equilibrate the vessel to the optimal temperature, between 40-45°C.[3]

  • Initiation of Reaction: Add both the D-aminopeptidase and ACL racemase solutions to the reaction mixture.

  • Monitoring: Monitor the reaction as described in Protocol 1. The goal is to achieve complete conversion of the starting material.

  • Termination and Work-up: Once the reaction is complete (L-Alaninamide is fully consumed), terminate the reaction by acidification. The product (D-Alanine) can then be purified.

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Enzyme_Prep Prepare Enzyme Solution Reaction_Setup Set up Reaction (pH, Temperature) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solution Substrate_Prep->Reaction_Setup Initiate Initiate Reaction Reaction_Setup->Initiate Monitor Monitor Progress (HPLC) Initiate->Monitor Terminate Terminate Reaction Monitor->Terminate Separate Separate Product and Unreacted Substrate Terminate->Separate Analyze Analyze Purity and e.e. Separate->Analyze

Caption: A general workflow for enzymatic resolution experiments.

References

Technical Support Center: Overcoming Solubility Challenges with L-Alaninamide Hydrochloride Peptide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with peptide intermediates derived from L-Alaninamide hydrochloride.

Troubleshooting Guide

This guide is designed to provide a systematic approach to resolving common solubility problems.

Issue 1: My L-Alaninamide-derived peptide intermediate is insoluble in aqueous buffers (e.g., PBS).

Cause: Peptide intermediates containing L-Alaninamide can often be hydrophobic, especially with the addition of other nonpolar amino acids. At or near its isoelectric point (pI), a peptide's net charge is zero, minimizing its interaction with water and leading to poor solubility.[1][2]

Solution Workflow:

Caption: Troubleshooting workflow for aqueous insolubility.

Issue 2: My peptide intermediate precipitates when diluting a stock solution (e.g., from DMSO into buffer).

Cause: This occurs when the concentration of the peptide exceeds its solubility limit in the final aqueous buffer, even if it was soluble in the concentrated organic stock. This is a common issue for highly hydrophobic peptides.[3]

Solution:

  • Lower the Final Concentration: The simplest solution is to prepare a more dilute final solution.

  • Optimize Dilution Method: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This can prevent localized high concentrations that initiate precipitation.

  • Increase Organic Co-solvent in Final Solution: If the assay allows, increase the percentage of the organic solvent (e.g., DMSO) in the final solution. Most cell-based assays can tolerate up to 1% DMSO.[4]

  • Use a Different Co-Solvent: Solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) can be alternatives to DMSO.[3] Hexafluoro-2-propanol (HFIP) has a very high solubilizing potential and can be used to prepare stock solutions, followed by careful dilution.[5][6][7][8]

Issue 3: The peptide intermediate is difficult to dissolve in any solvent, suggesting aggregation.

Cause: Aggregation occurs when peptide chains self-associate through intermolecular hydrogen bonds, often forming stable β-sheet structures.[9] This is common in longer peptides and those with a high content of hydrophobic amino acids.[1][9]

Solution:

  • Disrupt Hydrogen Bonds: Use strong organic solvents like DMSO or DMF. Sonication can also help break up aggregates.[4]

  • Chaotropic Agents: As a last resort for non-biological assays, chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to solubilize the peptide by disrupting its secondary structure.

  • Temperature: Gently warming the solution to less than 40°C may increase solubility.[3][10]

  • Sequence Modification: If aggregation is a persistent issue during synthesis, consider incorporating "difficult sequence" disruption strategies, such as inserting a pseudoproline dipeptide.[9]

Frequently Asked Questions (FAQs)

Q1: What factors primarily influence the solubility of peptide intermediates derived from this compound?

A1: The primary factors are:

  • Amino Acid Composition: The overall hydrophobicity of the peptide sequence is a major determinant. A high proportion of non-polar amino acids will decrease aqueous solubility.[1]

  • Peptide Length: Longer peptides are generally less soluble than shorter ones due to increased potential for hydrophobic interactions and aggregation.[1]

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI increases the net charge and enhances solubility.[1][2]

  • Secondary Structure: The tendency to form secondary structures, particularly β-sheets, can lead to aggregation and insolubility.[1][5]

Q2: Which organic solvents are recommended for dissolving hydrophobic L-Alaninamide-derived intermediates?

A2: The choice of solvent depends on the peptide's properties and the requirements of the subsequent experiment.

SolventRecommended ForConsiderations
DMSO Highly hydrophobic peptidesLow toxicity, generally suitable for cell-based assays up to 1% (v/v).[4] Avoid for peptides containing Cys or Met due to oxidation risk.[11][12]
DMF / NMP Highly hydrophobic peptidesGood alternatives to DMSO.
Acetonitrile (ACN) Hydrophobic peptidesVolatile, which can make concentration determination tricky. Often used in mass spectrometry.[3]
Isopropanol / Ethanol Peptides with moderate hydrophobicityLess effective than DMSO/DMF for very hydrophobic peptides.
HFIP Extremely insoluble peptidesExcellent solubilizing power but must be removed before most biological assays.[7]

Q3: How do I determine the net charge of my peptide intermediate to select an appropriate pH for dissolution?

A3: To estimate the net charge at a neutral pH (around 7):

  • Assign a value of +1 to each basic residue (Lysine, Arginine) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.

  • Histidine is typically neutral at pH 7 but can be considered +1 at a pH below 6.

  • Sum the values. A positive sum indicates a basic peptide (soluble in acidic conditions), a negative sum indicates an acidic peptide (soluble in basic conditions), and a sum of zero indicates a neutral peptide.[13]

Q4: Can I use sonication to help dissolve my peptide intermediate?

A4: Yes, sonication is a recommended technique. It helps to break apart solid particles and agitate the solution, which can significantly improve the rate and extent of dissolution.[4][14] It is often used in conjunction with other methods, such as the use of co-solvents.

Q5: What should I do if my peptide forms a gel in aqueous solution?

A5: Gel formation is a sign of extensive intermolecular hydrogen bonding.[3] Treat this as an aggregation issue. The recommended approach is to dissolve the peptide in a strong organic solvent like DMSO first, and then slowly dilute this stock solution into your aqueous buffer.[3]

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol allows for the systematic determination of an optimal solvent for your peptide intermediate.

Objective: To identify a suitable solvent system for a new L-Alaninamide-derived peptide intermediate.

Materials:

  • Lyophilized peptide intermediate

  • Microcentrifuge tubes

  • Vortex mixer and sonicator

  • Solvents: Deionized water, 10% Acetic Acid, 0.1M Ammonium Bicarbonate, DMSO, DMF.

Workflow Diagram:

G cluster_prep Preparation cluster_testing Solvent Testing cluster_analysis Analysis & Action cluster_outcome Outcome start Start: Aliquot small, equal amounts of lyophilized peptide into 5 tubes s1 Tube 1: Add Deionized Water s2 Tube 2: Add 10% Acetic Acid s3 Tube 3: Add 0.1M NH4HCO3 s4 Tube 4: Add DMSO s5 Tube 5: Add DMF observe Vortex/Sonicate all tubes. Observe for dissolution. s1->observe s2->observe s3->observe s4->observe s5->observe decision Is peptide fully dissolved in any solvent? observe->decision success End: Use the identified solvent system. decision->success  Yes fail If insoluble in all, consider stronger solvents (e.g., HFIP) or sequence modification. decision->fail  No

Caption: Workflow for systematic solubility testing of a peptide intermediate.

Procedure:

  • Aliquot Peptide: Weigh out 5 small, equal amounts (e.g., 0.5-1 mg) of your lyophilized peptide into separate microcentrifuge tubes. Testing with a small amount first prevents wasting your entire sample.[12]

  • Add Solvents: Add a small volume (e.g., 100 µL) of a different solvent to each tube as outlined in the diagram.

  • Attempt Dissolution: Vortex each tube for 30 seconds. If not dissolved, place the tube in a bath sonicator for 5-10 minutes.[14]

  • Observe: Check for complete dissolution (a clear, particle-free solution).

  • Select Solvent: Choose the simplest solvent system (Water > Acidic/Basic Buffer > Organic Solvent) that provides complete dissolution. If an organic solvent is required, proceed to Protocol 2.

Protocol 2: Preparing a Working Solution from an Organic Stock

Objective: To prepare a final working solution in an aqueous buffer from a peptide stock dissolved in an organic solvent.

Materials:

  • Peptide stock solution in 100% DMSO (or other suitable organic solvent).

  • Target aqueous buffer (e.g., PBS, Tris).

  • Magnetic stirrer and stir bar.

Procedure:

  • Initial Dissolution: Ensure the peptide is fully dissolved in the organic solvent to make a concentrated stock (e.g., 10-20 mM). The solution must be perfectly clear.

  • Prepare Buffer: Place the required volume of the target aqueous buffer in a beaker with a stir bar and begin stirring at a moderate speed.

  • Dilution: Using a pipette, add the required volume of the peptide stock solution drop-by-drop to the vortex of the stirring buffer. This slow, controlled addition is critical to prevent precipitation.

  • Final Check: Once all the stock solution is added, allow the solution to stir for another 5 minutes. Visually inspect the solution for any signs of precipitation or turbidity. If the solution is not clear, the final concentration may be above the peptide's solubility limit in that buffer.

References

Capping strategies for unreacted amines after L-Alaninamide hydrochloride coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on capping strategies for unreacted amines following coupling reactions, with a specific focus on scenarios involving L-Alaninamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a capping step after an this compound coupling reaction?

A1: The primary purpose of capping is to permanently block any unreacted amino groups on the solid-phase resin that failed to couple with the L-Alaninamide.[1][2] This is crucial to prevent the formation of "deletion sequences," which are peptides missing one or more amino acids.[2][3] By acetylating the unreacted N-terminal amines, they become unreactive in subsequent coupling cycles.[2] This simplifies the purification of the final product by ensuring that truncated peptides are chemically distinct from the target peptide.[1]

Q2: Why might there be unreacted amines after the this compound coupling step?

A2: Several factors can lead to incomplete coupling and the presence of unreacted amines:

  • Steric Hindrance: The growing peptide chain or the amino acid itself can create a sterically hindered environment, making it difficult for all amino groups to react.[1][4]

  • Peptide Aggregation: The peptide chains on the resin can aggregate, limiting the accessibility of reactive sites.[4]

  • Suboptimal Activation: The carboxylic acid of the incoming amino acid may not be fully activated.[5]

  • Insufficient Reagents or Reaction Time: Using an insufficient excess of the amino acid and coupling reagents, or not allowing the reaction to proceed for a sufficient duration, can result in incomplete coupling.[3]

  • Resin Swelling Issues: Inadequate swelling of the resin can limit the accessibility of the reactive sites.[4]

Q3: What are the most common capping agents and their typical reaction conditions?

A3: The most universally accepted and widely used capping agent is acetic anhydride (B1165640).[2] It is typically used in a capping mixture with a non-nucleophilic base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[1][2]

Q4: How can I verify that the capping reaction is complete?

A4: The completion of the capping reaction can be verified by performing a qualitative test to detect the presence of free primary amines. The most common method is the Kaiser (ninhydrin) test.[3][6] A negative Kaiser test, indicated by a colorless or yellowish result, suggests that all free amines have been successfully capped.[3] For secondary amines, other tests like the Chloranil test can be used.[1]

Q5: What should I do if the Kaiser test is still positive after the capping procedure?

A5: A positive Kaiser test after capping indicates that the capping reaction was incomplete.[6] In this case, you should consider the following:

  • Repeat the Capping Step: The most straightforward solution is to repeat the capping procedure.[7][8]

  • Check Reagent Quality: Ensure that the capping reagents, especially acetic anhydride, are fresh, as they can degrade over time.[6]

  • Extend Reaction Time: Increasing the duration of the capping reaction can help drive it to completion.[6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the capping of unreacted amines.

Issue Possible Cause(s) Recommended Action(s)
Positive Kaiser test after coupling Incomplete coupling reaction.Perform a second coupling (double coupling). If the test is still positive, proceed to the capping step.[5][6]
Positive Kaiser test after capping Ineffective capping reaction.Repeat the capping procedure. Ensure capping solution is freshly prepared.[6][7] Increase the capping reaction time to 30 minutes with agitation.[1][6]
Low final peptide purity with deletion sequences Capping step was omitted or inefficient.Always include a capping step after couplings, especially for difficult sequences. Verify capping completion with a Kaiser test.
Side reactions during capping Use of inappropriate capping agents or conditions.Use the standard and validated method of acetic anhydride with a non-nucleophilic base. Avoid non-standard capping agents.[2]

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This protocol describes the most common method for capping unreacted primary amines on a solid-phase resin.

Materials:

  • Peptide-resin with unreacted amines

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride

  • Pyridine

  • Reaction vessel with a filter

  • Shaker or agitator

Procedure:

  • Post-Coupling Wash: After the this compound coupling step, filter the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove residual reagents.[1]

  • Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, a 3:2 ratio of acetic anhydride to pyridine can be used.[9]

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution.

  • Agitation: Gently shake or agitate the reaction vessel at room temperature for 30 minutes.[1][9]

  • Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.[1]

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.[7]

Protocol 2: Kaiser Test for Detection of Primary Amines

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Reagent A: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.[3]

  • Reagent B: 40 g of phenol (B47542) in 20 mL of n-butanol.[3]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[3]

Procedure:

  • Sample Preparation: Place a small sample of resin beads (10-15 beads) in a small glass test tube.[3]

  • Reagent Addition: Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.[3]

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Blue Beads): Indicates the presence of unreacted primary amines.[5]

    • Negative Result (Colorless/Yellow Beads): Suggests that the capping reaction is complete.[5]

Visualizations

Coupling_and_Capping_Workflow start Start: Resin with free amines coupling This compound Coupling Reaction start->coupling wash1 Wash with DMF coupling->wash1 kaiser1 Kaiser Test wash1->kaiser1 capping Capping with Acetic Anhydride kaiser1->capping Positive next_cycle Proceed to Next Coupling Cycle kaiser1->next_cycle Negative wash2 Wash with DMF capping->wash2 kaiser2 Kaiser Test wash2->kaiser2 kaiser2->next_cycle Negative recouple Recouple kaiser2->recouple Positive recouple->capping

Caption: Workflow for this compound coupling and subsequent capping.

Troubleshooting_Incomplete_Capping start Positive Kaiser Test after Capping check_reagents Are capping reagents (e.g., acetic anhydride) fresh? start->check_reagents prepare_fresh Prepare fresh capping solution check_reagents->prepare_fresh No repeat_capping Repeat Capping Procedure check_reagents->repeat_capping Yes prepare_fresh->repeat_capping extend_time Extend reaction time to 30 minutes repeat_capping->extend_time kaiser_test Perform Kaiser Test extend_time->kaiser_test problem_solved Problem Solved: Proceed to next step kaiser_test->problem_solved Negative contact_support If still positive, consult senior personnel or technical support kaiser_test->contact_support Positive

Caption: Decision-making workflow for troubleshooting incomplete capping.

References

Validation & Comparative

A Head-to-Head Comparison: L-Alaninamide Hydrochloride vs. H-Ala-NH2 for C-Terminal Amidation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with a C-terminal amide is a critical process, as this modification often enhances biological activity and stability. The choice of the C-terminal amino acid amide building block is a key consideration. This guide provides an objective comparison of two common reagents for introducing a C-terminal alaninamide: L-Alaninamide hydrochloride and its free base form, H-Ala-NH2.

This comparison delves into the practical aspects of using each reagent in solid-phase peptide synthesis (SPPS), supported by established chemical principles and data from analogous reactions in the field. While direct, side-by-side comparative studies with quantitative yield and purity data for these specific two reagents are not extensively available in the reviewed literature, this guide extrapolates from well-understood peptide chemistry to offer a comprehensive overview for informed decision-making.

Executive Summary

This compound is a stable, crystalline salt that is readily available and easy to handle. Its primary drawback is the necessity of a neutralization step prior to its use in peptide coupling reactions to liberate the free amine required for amide bond formation. This additional step can add time to the synthesis workflow and introduce variability if not performed optimally.

H-Ala-NH2, the free base form, offers the advantage of being ready to use directly in coupling reactions, streamlining the synthesis process. However, as a free amine, it can be less stable and more prone to degradation or side reactions upon prolonged storage compared to its hydrochloride salt. The choice between the two often comes down to a trade-off between the convenience of the free base and the stability and handling advantages of the hydrochloride salt.

Physicochemical Properties

A clear understanding of the physical and chemical properties of each reagent is fundamental to their effective application in peptide synthesis.

PropertyThis compoundH-Ala-NH2 (L-Alaninamide)
Synonyms L-Ala-NH2·HClL-Alaninamide
CAS Number 33208-99-03185-99-7
Molecular Formula C₃H₈N₂O·HClC₃H₈N₂O
Molecular Weight 124.57 g/mol 88.11 g/mol
Appearance White crystalline powderOff-white to white powder
Solubility Soluble in water and polar organic solvents like DMF.Soluble in water and polar organic solvents.
Stability Highly stable as a crystalline solid.Less stable than the hydrochloride salt; susceptible to degradation.

Performance in C-Terminal Amidation

The performance of these reagents in C-terminal amidation is assessed based on their reactivity, the required reaction conditions, and the potential for side reactions.

Performance MetricThis compoundH-Ala-NH2 (L-Alaninamide)
Ease of Use Requires a neutralization step prior to coupling.Can be used directly in the coupling reaction.
Reaction Time Overall synthesis time may be longer due to the additional neutralization step.Potentially shorter overall synthesis time.
Coupling Efficiency High coupling efficiency can be achieved after proper neutralization.High coupling efficiency is expected.
Potential for Side Reactions Incomplete neutralization can lead to lower yields.As a free base, it may be more susceptible to side reactions if not handled and stored properly.
Expected Yield High yields are achievable with optimized neutralization and coupling protocols.High yields are expected under standard coupling conditions.
Purity of Final Peptide High purity is attainable with proper workup to remove excess base and salts from the neutralization step.High purity is expected, with potentially simpler purification due to fewer reagents in the initial coupling step.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in peptide synthesis. Below are representative protocols for the use of both this compound and H-Ala-NH2 in solid-phase peptide synthesis for C-terminal amidation.

Protocol 1: C-Terminal Amidation using this compound with Pre-neutralization

This protocol describes the manual solid-phase synthesis of a peptide with a C-terminal alaninamide using a Rink Amide resin and this compound.

1. Resin Preparation:

  • Swell Rink Amide resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

2. This compound Neutralization and Coupling:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add N,N-diisopropylethylamine (DIEA) (3 equivalents) to the solution to neutralize the hydrochloride salt. Agitate for 5-10 minutes.

  • In another vial, prepare the coupling solution by dissolving a coupling reagent such as HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF.

  • Add the coupling solution to the neutralized L-Alaninamide solution and agitate for 2-5 minutes to pre-activate.

  • Add the activated L-Alaninamide solution to the deprotected Rink Amide resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling or perform a second coupling.

3. Peptide Chain Elongation:

  • Wash the resin with DMF.

  • Proceed with standard Fmoc-SPPS cycles for the subsequent amino acids in the peptide sequence. This involves Fmoc deprotection with 20% piperidine in DMF and coupling of the next Fmoc-protected amino acid using a suitable coupling reagent.

4. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: C-Terminal Amidation using H-Ala-NH2

This protocol outlines a more direct approach using the free base, H-Ala-NH2.

1. Resin Preparation:

  • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

2. H-Ala-NH2 Coupling:

  • In a reaction vial, dissolve H-Ala-NH2 (3 equivalents) and a coupling reagent like HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture.

  • Agitate for 2-5 minutes for pre-activation.

  • Add the activated H-Ala-NH2 solution to the deprotected Rink Amide resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction with a Kaiser test.

3. Peptide Chain Elongation, Cleavage, and Deprotection:

  • Follow steps 3 and 4 from Protocol 1 for the subsequent synthesis, cleavage, and purification of the C-terminally amidated peptide.

Workflow and Signaling Pathway Visualizations

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and a relevant biological context for C-terminally amidated peptides.

G cluster_0 This compound Workflow cluster_1 H-Ala-NH2 Workflow A1 Swell Rink Amide Resin B1 Fmoc Deprotection (20% Piperidine/DMF) A1->B1 E1 Couple to Resin B1->E1 C1 Neutralize L-Alaninamide HCl with DIEA D1 Activate with HATU/HOAt C1->D1 D1->E1 F1 Fmoc-SPPS Cycles E1->F1 G1 Cleavage & Deprotection (TFA Cocktail) F1->G1 H1 Purification G1->H1 A2 Swell Rink Amide Resin B2 Fmoc Deprotection (20% Piperidine/DMF) A2->B2 C2 Activate H-Ala-NH2 with HATU/HOAt B2->C2 D2 Couple to Resin C2->D2 E2 Fmoc-SPPS Cycles D2->E2 F2 Cleavage & Deprotection (TFA Cocktail) E2->F2 G2 Purification F2->G2

Caption: Comparative experimental workflows for C-terminal amidation.

Many biologically active peptides with C-terminal amides, such as Glucagon-Like Peptide-1 (GLP-1), exert their effects through G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GLP-1 receptor signaling pathway.

Ligand GLP-1 (C-terminally Amidated) Receptor GLP-1 Receptor (GPCR) Ligand->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Insulin Vesicle PKA->Vesicle Phosphorylates Insulin Insulin Secretion Vesicle->Insulin Promotes

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

The choice between this compound and H-Ala-NH2 for C-terminal amidation in peptide synthesis is nuanced. This compound offers superior stability, making it a robust and reliable reagent for storage and handling. However, its use necessitates an additional neutralization step, which can impact workflow efficiency. Conversely, H-Ala-NH2 provides the convenience of direct use in coupling reactions, potentially shortening synthesis time. Researchers should weigh the importance of reagent stability against workflow simplicity for their specific synthetic needs. For large-scale or automated synthesis where reagent stability over time is paramount, the hydrochloride salt may be preferred, provided the neutralization step is well-optimized. For smaller-scale, manual syntheses where speed and convenience are priorities, the free base is an attractive option. Ultimately, both reagents can lead to high-quality C-terminally amidated peptides when used with appropriate protocols and purification methods.

A Comparative Guide to Chiral Resolving Agents: Evaluating Alternatives to L-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed chiral resolving agents. While L-Alaninamide hydrochloride is a valuable chiral building block in pharmaceutical synthesis, extensive research indicates that it is not utilized as a chiral resolving agent for the separation of enantiomers. Its primary applications lie in peptide synthesis and as a precursor for more complex molecules.[1][2][3][4] This guide, therefore, focuses on well-established and widely-used chiral resolving agents, presenting their performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal agent for their specific needs.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a crucial technique for separating racemic mixtures into their individual enantiomers.[5] A widely used method is the formation of diastereomeric salts. This process involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine). The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation through fractional crystallization.[6][7] The resolved enantiomer is then recovered by treating the separated diastereomeric salt with an acid or base to break the salt linkage.[8]

Comparison of Common Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is critical for the successful separation of enantiomers. The efficiency of a resolving agent is typically evaluated based on the yield and the enantiomeric excess (e.e.) of the resolved product. Below is a comparison of several commonly used chiral resolving agents for the resolution of racemic acids.

Data Presentation: Performance of Chiral Resolving Agents

Chiral Resolving AgentRacemic Compound ResolvedYield of Resolved EnantiomerEnantiomeric Excess (e.e.)Reference Compound
(+)-Tartaric Acid (±)-1-phenylethylamine->95%(S)-(-)-1-phenylethylamine
(-)-O,O'-Di-p-toluoyl-R,R-tartaric acid (±)-Methamphetamine--(S)-(+)-Methamphetamine
(R)-(+)-α-Methylbenzylamine (±)-Mandelic AcidHighHigh(S)-Mandelic Acid
(1S)-(+)-10-Camphorsulfonic Acid (±)-2,3-Diphenylpiperazine25%98%(R,R)-(+)-2,3-Diphenylpiperazine
Brucine Racemic AcidsVariableVariableGeneral Resolving Agent
(R)-(+)-Benzyl-1-phenylethylamine (±)-4-Chloromandelic AcidHighHigh(S)-4-Chloromandelic Acid

Note: The yield and e.e. are highly dependent on the specific substrate and experimental conditions.

Experimental Protocols and Workflows

Detailed methodologies are essential for reproducible results in chiral resolution. The following sections provide representative protocols for commonly used resolving agents.

Resolution of a Racemic Amine with (+)-Tartaric Acid

This protocol describes the resolution of racemic α-methylbenzylamine using (+)-tartaric acid.[9]

Experimental Protocol:

  • Salt Formation: Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol (B129727) in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.

  • Addition of Racemic Amine: Cautiously add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution over approximately one minute. An exothermic reaction will occur.

  • Crystallization: Stopper the flask and allow the solution to stand undisturbed at room temperature until the next laboratory period to allow for the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by suction filtration and wash them with a small amount of ice-cold methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Partially dissolve the collected salt in 20 mL of water in a beaker.

    • Slowly add 3-4 mL of 50% (by mass) sodium hydroxide (B78521) solution until the salt is completely dissolved and the solution is basic.

    • Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether.

    • Dry the ether extract over anhydrous sodium sulfate, and then remove the solvent to obtain the resolved amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using polarimetry or chiral chromatography.

Experimental Workflow Diagram:

G cluster_start Start racemic_amine Racemic α-Methylbenzylamine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation tartaric_acid (+)-Tartaric Acid in Methanol tartaric_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Amine (add NaOH) filtration->liberation Less Soluble Salt mother_liquor Mother Liquor containing (R)-(+)-Amine Salt filtration->mother_liquor Filtrate extraction Extraction with Ether liberation->extraction resolved_amine Resolved (S)-(-)-Amine extraction->resolved_amine

Caption: Workflow for the chiral resolution of a racemic amine using (+)-tartaric acid.

Resolution of a Racemic Carboxylic Acid with a Chiral Amine

This general protocol outlines the resolution of a racemic carboxylic acid, such as mandelic acid, using a chiral amine like (R)-(+)-α-methylbenzylamine.[10]

Experimental Protocol:

  • Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine (0.5-1.0 equivalent), in the same solvent. Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Recovery of the Enantiomer: Suspend the collected crystals in water and acidify the suspension with 1 M HCl to a pH of 1-2. Extract the liberated carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent: The aqueous layer from the previous step can be made basic to recover the chiral resolving agent for potential recycling.

  • Purity Analysis: Determine the enantiomeric excess of the recovered carboxylic acid using chiral HPLC or by measuring its optical rotation.

Logical Relationship Diagram:

G cluster_reaction Reaction cluster_separation Separation cluster_recovery Recovery racemic_acid Racemic Carboxylic Acid (R-COOH & S-COOH) diastereomeric_salts Mixture of Diastereomeric Salts (R-COO- +H3N-R' & S-COO- +H3N-R') racemic_acid->diastereomeric_salts chiral_amine Chiral Amine (R'-NH2) chiral_amine->diastereomeric_salts less_soluble Less Soluble Diastereomeric Salt (e.g., S-COO- +H3N-R') diastereomeric_salts->less_soluble Crystallization more_soluble More Soluble Diastereomeric Salt (e.g., R-COO- +H3N-R') diastereomeric_salts->more_soluble in Solution resolved_enantiomer Resolved Enantiomer (S-COOH) less_soluble->resolved_enantiomer Acidification recovered_agent Recovered Chiral Amine (R'-NH2) less_soluble->recovered_agent Basification

Caption: Logical flow of diastereomeric salt formation and resolution.

Conclusion

The choice of a chiral resolving agent is a critical, and often empirical, step in the development of enantiomerically pure compounds. While this compound serves as a valuable chiral synthon, established resolving agents such as tartaric acid, mandelic acid, and their derivatives are the workhorses for the practical separation of enantiomers via diastereomeric salt formation. The provided data and protocols offer a starting point for researchers to select and optimize a chiral resolution strategy tailored to their specific target molecules.

References

A Comparative Guide to the Validation of Peptide Purity: L-Alaninamide Hydrochloride Synthesis vs. Standard Solid-Phase Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical prerequisite for reliable and reproducible experimental results. The choice of synthetic strategy and the modification of the peptide's C-terminus can significantly influence the final purity of the product. This guide provides an objective comparison of peptide purity synthesized using L-Alaninamide hydrochloride, typically in a solution-phase approach, against peptides with a standard C-terminal carboxylic acid synthesized via solid-phase peptide synthesis (SPPS). The comparison is supported by a detailed examination of the experimental workflows and the validation of purity by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Performance Comparison: C-Terminal Amide vs. Carboxylic Acid

The purity of a synthesized peptide is a critical quality attribute, with even minor impurities potentially altering biological activity and affecting experimental outcomes. The method of synthesis and the nature of the C-terminal group play a significant role in the impurity profile of the final peptide.

Solution-phase peptide synthesis (LPPS), where this compound is often employed to introduce a C-terminal amide, can offer advantages for the synthesis of short peptides.[1] In LPPS, purification of intermediates is possible after each coupling step, which can lead to a higher purity of the final product.[2][3] In contrast, solid-phase peptide synthesis (SPPS), the more common method for peptide production, involves the stepwise addition of amino acids to a solid support, with purification typically performed only after the entire peptide has been assembled.[4] While highly efficient and automatable, SPPS can sometimes result in the accumulation of deletion or truncated sequences, particularly for longer or more complex peptides.[1][5]

The C-terminal modification itself also impacts the peptide's characteristics. A C-terminal amide, introduced by reagents like this compound, neutralizes the negative charge of the carboxylic acid, which can increase the peptide's stability against enzymatic degradation and alter its receptor binding properties and overall biological activity.[6][7]

The following table provides a comparative summary of the expected purity and characteristics of peptides synthesized with a C-terminal L-Alaninamide versus a standard C-terminal carboxylic acid.

FeaturePeptide with C-Terminal L-Alaninamide (via LPPS)Peptide with C-Terminal Carboxylic Acid (via SPPS)
Synthesis Method Typically Solution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
Intermediate Purification Possible after each coupling stepNot typically performed
Crude Purity (Short Peptides) Can be higher due to intermediate purificationGenerally high, but may contain more deletion/truncated sequences
Final Purity (Post-Purification) Can achieve high purity (≥95-98%)Can achieve high purity (≥95-98%)
Key Impurities By-products from coupling reagents, incompletely removed protecting groupsDeletion sequences, truncated sequences, side-chain modified peptides
C-Terminal Charge (Physiological pH) NeutralNegative
Biological Stability Generally enhanced due to resistance to carboxypeptidasesSusceptible to carboxypeptidase degradation

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are the protocols for the synthesis of a model peptide with a C-terminal amide using this compound in a solution-phase approach and the synthesis of the same peptide with a C-terminal carboxylic acid via SPPS, followed by the HPLC-MS validation protocol.

Protocol 1: Solution-Phase Synthesis of a Peptide with C-Terminal L-Alaninamide

This protocol outlines the stepwise synthesis of a dipeptide (e.g., Ala-Ala-NH₂) in solution.

Materials:

  • Boc-L-Alanine

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Reagents for Boc-deprotection (e.g., TFA)

  • Reagents for work-up and purification (e.g., ethyl acetate (B1210297), sodium bicarbonate solution, brine)

Procedure:

  • Coupling:

    • Dissolve Boc-L-Alanine (1 equivalent) and the coupling reagent (1.1 equivalents) in DMF.

    • In a separate flask, dissolve this compound (1 equivalent) and the base (2.2 equivalents) in DMF.

    • Add the activated Boc-L-Alanine solution to the this compound solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction completion by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Boc-Ala-Ala-NH₂.

    • Purify the crude product by silica (B1680970) gel column chromatography.

  • Boc-Deprotection:

    • Dissolve the purified Boc-Ala-Ala-NH₂ in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Evaporate the solvent to obtain the final peptide, Ala-Ala-NH₂ as a TFA salt.

  • Final Purification:

    • Purify the final peptide by preparative HPLC.

Protocol 2: Solid-Phase Synthesis of a Peptide with C-Terminal Carboxylic Acid

This protocol describes the synthesis of a dipeptide (e.g., Ala-Ala) on a pre-loaded Wang resin.

Materials:

  • Fmoc-L-Ala-Wang resin

  • Fmoc-L-Alanine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Reagents for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc-Deprotection:

    • Drain the DMF and add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Dissolve Fmoc-L-Alanine (3 equivalents), coupling reagent (2.9 equivalents), and base (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Final Fmoc-Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Final Purification:

    • Purify the crude peptide by preparative HPLC.

Protocol 3: HPLC-MS Validation of Peptide Purity

This protocol is applicable for the analysis of peptides from both synthesis methods.

Materials:

  • Purified peptide sample

  • HPLC-grade water with 0.1% TFA (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)

  • C18 reversed-phase HPLC column

  • HPLC system coupled with a mass spectrometer (MS)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Injection Volume: 10-20 µL.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the peptide (e.g., m/z 200-2000).

  • Data Analysis:

    • Purity Calculation: Integrate the peak areas in the HPLC chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.

    • Mass Verification: Compare the observed mass-to-charge ratio (m/z) from the MS data with the calculated theoretical mass of the peptide to confirm its identity.

Mandatory Visualizations

To further clarify the experimental workflows and the logical relationships in peptide synthesis and analysis, the following diagrams are provided.

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_lpps Solution-Phase (L-Alaninamide) cluster_spps Solid-Phase (Carboxylic Acid) cluster_analysis Purity Validation lpps_start Boc-AA + L-Alaninamide HCl lpps_coupling Coupling lpps_start->lpps_coupling lpps_workup Work-up & Purification lpps_coupling->lpps_workup lpps_deprotection Boc-Deprotection lpps_workup->lpps_deprotection lpps_peptide Crude C-Terminal Amide Peptide lpps_deprotection->lpps_peptide purification Preparative HPLC lpps_peptide->purification spps_start Fmoc-AA-Resin spps_deprotection Fmoc-Deprotection spps_start->spps_deprotection spps_coupling Coupling spps_deprotection->spps_coupling spps_coupling->spps_deprotection spps_cycle Repeat Cycles spps_coupling->spps_cycle spps_cleavage Cleavage from Resin spps_cycle->spps_cleavage spps_peptide Crude C-Terminal Acid Peptide spps_cleavage->spps_peptide spps_peptide->purification hplc_ms Analytical HPLC-MS purification->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis final_product High-Purity Peptide data_analysis->final_product HPLC_MS_Validation_Logic cluster_hplc HPLC Analysis cluster_ms MS Analysis cluster_data Data Interpretation sample_injection Inject Peptide Sample separation Separation on C18 Column sample_injection->separation uv_detection UV Detection (214/280 nm) separation->uv_detection ionization Electrospray Ionization (ESI) separation->ionization chromatogram Generate Chromatogram uv_detection->chromatogram purity_calc Calculate % Purity (Peak Area) chromatogram->purity_calc mass_analyzer Mass Analyzer ionization->mass_analyzer mass_spectrum Generate Mass Spectrum mass_analyzer->mass_spectrum mass_verify Verify Molecular Weight mass_spectrum->mass_verify final_assessment Purity & Identity Confirmed purity_calc->final_assessment mass_verify->final_assessment

References

Alternative reagents to L-Alaninamide hydrochloride in enzymatic resolution of amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the enzymatic kinetic resolution of chiral amines, this guide provides a comparative analysis of alternative reagents to the commonly used L-Alaninamide hydrochloride. This document outlines the performance of various acyl donors for lipase-catalyzed reactions and amine donors for transaminase-catalyzed resolutions, supported by experimental data and detailed protocols.

The enzymatic kinetic resolution of racemic amines is a cornerstone of modern pharmaceutical and fine chemical synthesis, enabling the production of enantiomerically pure amines that are crucial building blocks for a vast array of bioactive molecules. While this compound has been utilized in this field, a range of alternative reagents offer distinct advantages in terms of efficiency, substrate scope, and process sustainability. This guide explores these alternatives, providing a framework for selecting the optimal reagent for specific applications.

Performance Comparison of Alternative Reagents

The selection of a suitable reagent is contingent on the choice of enzyme—lipase (B570770) or transaminase—which in turn is dictated by the substrate and desired enantiomer. The following tables summarize the performance of various alternative reagents in comparison to scenarios where traditional reagents might be used.

Lipase-Catalyzed Acyl Donors

Lipases are versatile enzymes that catalyze the acylation of one amine enantiomer, leaving the other unreacted. The choice of acyl donor is critical for achieving high enantioselectivity and conversion.

Acyl Donor AlternativeEnzymeRacemic Amine ExampleConversion (%)Enantiomeric Excess (e.e.) of Unreacted Amine (%)Reaction Time (h)Key Advantages
Lauric Acid CAL-B2-Amino-4-phenylbutane~50>99.53High enantioselectivity, faster reaction rates compared to corresponding esters.[1]
Diethyl Malonate CAL-B1-Phenylethylamine50974.5"Green" reagent, efficient at high substrate concentrations.
Diisopropyl Malonate CAL-B1-Phenylethylamine52.199.9 (amide)4High enantioselectivity and good conversion rates.
Chiral Organic Carbonates Novozym 435 (CAL-B)1-Phenylethylamine45 (of carbamate)>99 (of carbamate)Not SpecifiedHigh enantioselectivity, applicable in double kinetic resolutions.[2][3]
Transaminase-Catalyzed Amine Donors/Acceptors

Transaminases catalyze the transfer of an amino group from a donor to an acceptor. The choice of amine donor can significantly influence the reaction equilibrium and overall efficiency.

Amine Donor/System AlternativeEnzymeRacemic Amine ExampleConversion (%)Enantiomeric Excess (e.e.) of Product (%)Reaction Time (h)Key Advantages
L-Lysine Various Transaminasesβ-Branched ArylalaninesHighHighNot Specified"Smart" donor, drives equilibrium forward, well-tolerated by various transaminases.[4][5][6]
L-Threonine ω-Transaminase (ω-TA) & Threonine Deaminase (TD)Chiral AminesNot SpecifiedNot SpecifiedNot SpecifiedEliminates the need for an expensive keto acid as an amino acceptor.[1]
Transaminase & Amino Acid Oxidase Transaminase (ATA-117) & D-Amino Acid Oxidaseα-Methylbenzylamine~5099 (unreacted amine)Not SpecifiedEnables the use of catalytic amounts of the amine acceptor (pyruvate).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these enzymatic resolutions. Below are representative protocols for key alternative reagents.

Protocol 1: Lipase-Catalyzed Resolution with Diisopropyl Malonate

This protocol is adapted for the kinetic resolution of a racemic amine using Candida antarctica lipase B (CAL-B).

Materials:

  • Racemic amine (e.g., (±)-1-phenylethylamine)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Diisopropyl malonate

  • Methyl tert-butyl ether (MTBE)

  • Screw-cap vials

  • Shaker incubator

Procedure:

  • To a 4 mL screw-cap vial, add 20 mg of immobilized CAL-B.

  • Add 200 µL of MTBE to the vial.

  • Add 0.5 mmol of the racemic amine.

  • Add 0.5 mmol of diisopropyl malonate.

  • Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the enzyme.

  • The unreacted amine and the formed amide can be separated by standard chromatographic techniques.

Protocol 2: Transaminase-Catalyzed Resolution with L-Lysine

This protocol describes a general procedure for the dynamic kinetic resolution of a β-branched noncanonical α-keto acid using a transaminase with L-lysine as the amine donor.

Materials:

  • Racemic α-keto acid substrate

  • Transaminase enzyme

  • L-Lysine

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 8.0)

  • DMSO (co-solvent)

Procedure:

  • In a reaction vessel, dissolve the α-keto acid substrate in a mixture of buffer and DMSO.

  • Add L-Lysine (typically 1.5-2.0 equivalents).

  • Add the PLP cofactor to the final concentration required for the specific enzyme.

  • Initiate the reaction by adding the transaminase enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37-45°C) with gentle agitation.

  • Monitor the reaction for conversion and enantiomeric excess of the resulting amino acid product by HPLC or GC analysis.

  • Upon completion, the product can be isolated and purified using standard techniques such as ion-exchange chromatography.

Workflow Visualizations

The following diagrams illustrate the general workflows for the enzymatic resolution of amines using lipases and transaminases.

Lipase_Resolution racemic_amine Racemic Amine (R-Amine + S-Amine) lipase Lipase (e.g., CAL-B) racemic_amine->lipase acyl_donor Acyl Donor (e.g., Diethyl Malonate) acyl_donor->lipase acylated_amine Acylated Amine (e.g., R-Amide) lipase->acylated_amine unreacted_amine Unreacted Amine (S-Amine) lipase->unreacted_amine separation Separation acylated_amine->separation unreacted_amine->separation enantiopure_amine Enantiopure Amine separation->enantiopure_amine enantiopure_amide Enantiopure Amide separation->enantiopure_amide

Caption: Lipase-catalyzed kinetic resolution of a racemic amine.

Transaminase_Resolution cluster_products Reaction Products racemic_amine Racemic Amine (R-Amine + S-Amine) transaminase Transaminase (PLP cofactor) racemic_amine->transaminase amine_donor Amine Donor (e.g., L-Lysine) amine_donor->transaminase ketone_product Ketone Product transaminase->ketone_product One enantiomer converted unreacted_amine Unreacted Amine (e.g., R-Amine) transaminase->unreacted_amine Other enantiomer remains donor_ketone Donor Byproduct transaminase->donor_ketone separation Separation unreacted_amine->separation enantiopure_amine Enantiopure Amine separation->enantiopure_amine

Caption: Transaminase-catalyzed kinetic resolution of a racemic amine.

References

A Comparative Guide to Chiral HPLC Analysis of L-Alaninamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks like L-Alaninamide is of paramount importance. Undesired enantiomers can lead to altered pharmacological activity or toxicity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for quantifying enantiomeric purity. This guide provides an objective comparison of two common approaches for the chiral HPLC analysis of reaction products from L-Alaninamide hydrochloride, supported by experimental data and detailed protocols.

Comparison of Chiral HPLC Methodologies

The two primary methods for the direct chiral separation of small, polar molecules like alaninamide involve the use of macrocyclic glycopeptide and polysaccharide-based chiral stationary phases. Each offers distinct advantages in terms of selectivity, mobile phase compatibility, and overall performance.

ParameterMethod 1: Macrocyclic Glycopeptide CSPMethod 2: Polysaccharide-Based CSP
Chiral Stationary Phase Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H)
Mobile Phase Reversed-Phase: Water/Methanol/Formic AcidNormal-Phase: Hexane/Isopropanol/Diethylamine
Typical Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Elution Order L-enantiomer followed by D-enantiomerTypically L-enantiomer followed by D-enantiomer
Anticipated Retention Time (L-Alaninamide) ~ 5 - 7 minutes~ 8 - 10 minutes
Anticipated Resolution (Rs) > 2.0> 1.5
Advantages Excellent for underivatized amino acids and their derivatives, compatible with mass spectrometry.Broad enantioselectivity for a wide range of compounds.
Considerations Retention can be sensitive to mobile phase pH and organic modifier concentration.Requires non-polar, flammable mobile phases; may require basic additives for amine-containing analytes.

Experimental Workflows

The general workflow for chiral HPLC analysis is depicted below. The key decision point is the selection of the appropriate chiral stationary phase and corresponding mobile phase system.

Caption: A generalized workflow for the chiral HPLC analysis of this compound reaction products.

Detailed Experimental Protocols

Method 1: Macrocyclic Glycopeptide-Based Chiral Stationary Phase

This method is adapted from a protocol for the analysis of underivatized amino acids and is expected to provide excellent resolution for alaninamide enantiomers.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size

Chromatographic Conditions:

  • Mobile Phase: Water : Methanol : Formic Acid (e.g., 60:40:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reaction product.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Polysaccharide-Based Chiral Stationary Phase

This method utilizes a widely applicable polysaccharide-based CSP and is suitable for the separation of a broad range of chiral compounds, including those with primary amine groups.

Instrumentation:

  • HPLC system with a UV detector

  • Column: CHIRALPAK® AD-H, 25 cm x 4.6 mm, 5 µm particle size

Chromatographic Conditions:

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (e.g., 80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reaction product.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Logical Decision-Making for Method Selection

The choice between these two methods depends on several factors, including the available instrumentation, the nature of potential impurities in the reaction mixture, and the desired analytical outcome.

G start Start: Select Chiral HPLC Method for L-Alaninamide ms_compat Is Mass Spectrometry Detection Required? start->ms_compat impurity_polarity Are Impurities Highly Non-Polar? ms_compat->impurity_polarity No method1 Method 1: Macrocyclic Glycopeptide CSP (Reversed-Phase) ms_compat->method1 Yes impurity_polarity->method1 No method2 Method 2: Polysaccharide-Based CSP (Normal-Phase) impurity_polarity->method2 Yes

Caption: A decision tree to guide the selection of an appropriate chiral HPLC method for L-Alaninamide analysis.

Confirming Peptide Sequences with C-terminal Alaninamide: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately determining the primary sequence and post-translational modifications of peptides is critical. This guide provides a comparative analysis of mass spectrometry techniques for confirming peptide sequences, with a specific focus on those containing a C-terminal alaninamide modification. We present experimental data and detailed protocols to aid in the confident characterization of these molecules.

Distinguishing C-terminal Alaninamide from its Carboxylic Acid Analogue

The primary challenge in confirming a C-terminal alaninamide lies in distinguishing it from its corresponding free carboxylic acid counterpart. While the mass difference is small, tandem mass spectrometry (MS/MS) provides distinct fragmentation patterns that allow for unambiguous identification.

Key Mass Spectrometry Signatures

Collision-Induced Dissociation (CID) is a commonly employed fragmentation technique that reveals characteristic differences between C-terminally amidated and carboxylated peptides.[1][2] A notable signature for C-terminal amides is the neutral loss of an ammonia (B1221849) molecule (NH₃), resulting in a mass shift of approximately 17 Da.[1][2] While amino acids with amide-containing side chains, such as asparagine and glutamine, can also exhibit ammonia loss, the C-terminal amide is generally more labile under CID conditions.[1]

In contrast, peptides with a free C-terminal carboxyl group do not typically show a neutral loss of ammonia from the C-terminus. Their fragmentation is dominated by the formation of b- and y-type ions, which reveal the amino acid sequence.

Another approach involves chemical derivatization to accentuate the mass difference between the two forms. By converting the free carboxyl group into a methylamide (-CONHCH₃), the mass of the carboxylated peptide is increased by 13 Da, while the already amidated peptide remains unchanged.[3][4] This allows for clear differentiation in the mass spectrum.

FeaturePeptide with C-terminal AlaninamidePeptide with C-terminal Alanine (B10760859) (Free Acid)
Parent Ion Mass MM + 0.984 Da
CID Fragmentation Predominant b- and y-ion series. Potential for neutral loss of ammonia (-17.027 Da) from the parent ion.Predominant b- and y-ion series. No characteristic neutral loss from the C-terminus.
y-ion Series Mass Mass of C-terminal alaninamide fragment and subsequent residues.Mass of C-terminal alanine fragment and subsequent residues.
Chemical Derivatization No mass shift with carboxyl-specific derivatizing agents.Mass shift of +13 Da upon conversion of -COOH to -CONHCH₃.[3]

Advanced Fragmentation Techniques for Unambiguous Identification

Beyond CID, other fragmentation methods can provide complementary information for confident sequence confirmation.

  • Electron Transfer Dissociation (ETD): This technique is particularly useful for preserving labile post-translational modifications.[5][6] ETD produces c- and z-type fragment ions, offering an alternative fragmentation pathway that can help to confirm the sequence and locate the C-terminal modification.[6][7]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that often results in a broader range of fragment ions, including immonium ions and other diagnostic ions that can aid in amino acid identification.[5][6]

The choice of fragmentation method can be critical, especially for complex peptides or those with multiple modifications. A multi-faceted approach, potentially employing alternating CID and ETD scans, can provide the most comprehensive data for sequence validation.[5]

Experimental Protocol: LC-MS/MS for Peptide Sequence Confirmation

This protocol outlines a general workflow for the analysis of a purified peptide sample to confirm its sequence, including a C-terminal alaninamide.

Sample Preparation
  • Peptide Solubilization: Dissolve the purified peptide in a solvent compatible with mass spectrometry analysis, typically 0.1% formic acid in water/acetonitrile. The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).

  • Standard Preparation: Prepare a sample of the corresponding peptide with a C-terminal carboxylic acid if available, to serve as a direct comparison.

Liquid Chromatography (LC)
  • Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 75 µm i.d. x 15 cm length, packed with 1.9 µm particles).

  • Mobile Phases:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to ensure good separation of the peptide of interest from any impurities. A typical gradient might be 2-40% Solvent B over 30 minutes.

  • Flow Rate: For nano-LC, a flow rate of 300 nL/min is common.

Mass Spectrometry (MS and MS/MS)
  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide.

  • MS/MS Scan:

    • Select the parent ion of the peptide of interest for fragmentation.

    • Perform fragmentation using CID, ETD, or HCD.

    • Acquire the MS/MS spectrum to detect the fragment ions.

  • Data Acquisition: Utilize a data-dependent acquisition (DDA) method to automatically select the most abundant precursor ions for fragmentation.

Data Analysis
  • Sequence Confirmation: Use protein sequencing software to match the observed fragment ions (b, y, c, z ions) to the theoretical fragmentation pattern of the expected peptide sequence with the C-terminal alaninamide.

  • Manual Inspection: Manually inspect the MS/MS spectra to confirm the presence of the complete y-ion series, which confirms the C-terminal modification. Look for the characteristic neutral loss of ammonia if using CID.

  • Comparative Analysis: Compare the fragmentation pattern and retention time to the free acid analogue if available.

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the resulting data, the following diagrams illustrate the key steps and expected outcomes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide Purified Peptide (C-terminal Alaninamide) solubilization Solubilization (0.1% Formic Acid) peptide->solubilization lc Reversed-Phase LC (C18 Column) solubilization->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Parent Ion m/z) esi->ms1 ms2 MS/MS Fragmentation (CID/ETD/HCD) ms1->ms2 sequencing Automated Sequencing (Software Analysis) ms2->sequencing manual Manual Spectral Interpretation sequencing->manual confirmation Sequence Confirmation manual->confirmation

Caption: Experimental workflow for peptide sequence confirmation.

fragmentation_comparison cluster_amide C-terminal Alaninamide Peptide cluster_acid C-terminal Carboxylic Acid Peptide parent_amide [M+H]+ b_ions_amide b-ions parent_amide->b_ions_amide CID y_ions_amide y-ions parent_amide->y_ions_amide CID nh3_loss [M+H-NH3]+ parent_amide->nh3_loss CID parent_acid [M'+H]+ b_ions_acid b-ions parent_acid->b_ions_acid CID y_ions_acid y-ions parent_acid->y_ions_acid CID

Caption: Comparison of CID fragmentation patterns.

References

A Comparative Guide to Coupling Reagents for L-Alaninamide Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of synthesis success, influencing yield, purity, and speed. This guide provides a comparative analysis of common coupling reagents for the incorporation of L-Alaninamide hydrochloride, a primary amide-containing amino acid derivative. The performance of these reagents is evaluated based on coupling efficiency and the potential for racemization, supported by experimental data from studies on similar small or sterically unhindered amino acids.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent in SPPS is primarily assessed by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following table summarizes the performance of several widely used coupling reagents. While direct comparative data for this compound is not extensively available, the data presented is illustrative of performance with simple amino acid couplings.

Coupling ReagentReagent TypeTypical Coupling TimeCoupling EfficiencyRacemization PotentialKey Advantages & Disadvantages
HATU Aminium Salt5-60 minutesVery HighVery LowAdvantages: High reactivity, fast kinetics, low racemization.[1][2] Disadvantages: Higher cost, potential for side reactions if used in excess.[1]
HBTU Aminium Salt10-60 minutesHighLow to ModerateAdvantages: Widely used, cost-effective, efficient for most standard couplings.[1][2] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[1]
HCTU Aminium Salt5-60 minutesVery HighLowAdvantages: Similar or higher reactivity than HBTU, often with less racemization.[1] Disadvantages: Higher cost than HBTU.
PyBOP Phosphonium Salt10-60 minutesHighLow to ModerateAdvantages: Avoids the guanidinylation side reaction associated with aminium salts.[3] Disadvantages: Produces a carcinogenic byproduct (HMPA) in its predecessor, BOP, leading to the development of the safer PyBOP.[3][4]
DIC/HOBt Carbodiimide/ AdditiveSeveral hoursGood to HighLow (with HOBt)Advantages: Cost-effective and widely used.[5] Disadvantages: Slower reaction times, formation of insoluble DCU byproduct with DCC (DIC is preferred in SPPS to avoid this).[5]

Note: Coupling efficiency and racemization are highly sequence and condition-dependent. The information in this table is based on general performance and data from model peptide syntheses.

A study on a challenging glycosylated amino acid coupling provided the following epimerization data, which can serve as a proxy for racemization potential[4]:

  • PyBOP: 3.8%

  • HBTU: 1.7%

  • HATU: 1.3%

Experimental Protocols

A standardized experimental protocol is crucial for the objective comparison of coupling reagent performance. The following section details a general methodology for the solid-phase peptide synthesis of a peptide incorporating L-Alaninamide.

General Protocol for Coupling this compound in SPPS

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.

1. Resin Preparation:

  • Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Remove the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of the First Amino Acid (e.g., Fmoc-L-Ala-OH):

  • This step is for building a peptide chain before adding L-Alaninamide. If L-Alaninamide is the first residue, this step is skipped.

  • Dissolve the Fmoc-protected amino acid (3 eq.), the coupling reagent (e.g., HBTU, 3 eq.), and an additive like HOBt (3 eq.) in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the reaction completion using a qualitative test like the Kaiser test.

  • Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times).

4. Coupling of this compound:

  • Neutralization: Dissolve this compound (3 eq.) in DMF and add DIPEA (3.5 eq.) to neutralize the hydrochloride salt. Stir for 10-15 minutes.

  • Activation: In a separate vessel, dissolve the desired N-Fmoc protected amino acid (3 eq.), the chosen coupling reagent (e.g., HATU, 2.9 eq.), and an additive if required (e.g., HOAt with HATU is intrinsic) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized L-Alaninamide solution and then add this mixture to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours, depending on the coupling reagent.

  • Monitor the reaction completion with a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Wash the resin with DMF (5-7 times) and DCM (3-5 times).

5. Final Cleavage and Deprotection:

  • Wash the peptidyl-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Final Peptide Precipitation Precipitation & Purification Cleavage->Precipitation

General workflow for a single coupling cycle in Fmoc-SPPS.

Reagent_Comparison cluster_aminium Aminium Reagents cluster_phosphonium Phosphonium Reagents cluster_carbodiimide Carbodiimide HATU HATU Coupling_Efficiency High Coupling Efficiency HATU->Coupling_Efficiency Very High Low_Racemization Low Racemization HATU->Low_Racemization Very Low HBTU HBTU HBTU->Coupling_Efficiency High HBTU->Low_Racemization Low-Mod Cost_Effective Cost-Effective HBTU->Cost_Effective HCTU HCTU HCTU->Coupling_Efficiency Very High HCTU->Low_Racemization Low PyBOP PyBOP PyBOP->Coupling_Efficiency High PyBOP->Low_Racemization Low-Mod DIC_HOBt DIC/HOBt DIC_HOBt->Coupling_Efficiency Good DIC_HOBt->Low_Racemization Low DIC_HOBt->Cost_Effective

Comparison of key performance indicators for coupling reagents.

References

Preserving Chirality: A Comparative Guide to Assessing the Enantiomeric Purity of Peptides Synthesized with L-Alaninamide Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is of paramount importance. The introduction of even minute levels of the undesired D-enantiomer can significantly impact a peptide's biological activity, efficacy, and safety profile. This guide provides a comprehensive comparison of methods for assessing the enantiomeric purity of peptides, with a particular focus on those synthesized using L-Alaninamide hydrochloride as a building block for C-terminal amide peptides. We present a comparative analysis with common alternative solid-phase peptide synthesis (SPPS) strategies, supported by experimental data on racemization, detailed analytical protocols, and visual workflows to aid in the selection of optimal synthetic and analytical methods.

Performance Comparison of Synthetic Strategies

The choice of synthetic strategy and coupling reagents plays a critical role in maintaining the enantiomeric purity of the final peptide. While this compound is a valuable building block for peptides with a C-terminal alaninamide, its use typically involves solution-phase synthesis. This contrasts with the more common solid-phase peptide synthesis (SPPS) approaches that utilize protected amino acid derivatives. The following tables provide a comparative overview of the potential for racemization with different coupling reagents, which is a primary source of enantiomeric impurity.

Table 1: Comparison of Common Coupling Reagents in Dipeptide Synthesis

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Typical Yield (%)Racemization Potential
HATU HOAtDIPEADMF30 - 60>95Very Low [1]
HBTU HOBtDIPEADMF30 - 60>90Low[1]
PyBOP -DIPEADCM/DMF60 - 120>90Low to Moderate[2]
EDC HOBtDMAP (cat.)DCM120 - 24090-98Moderate[3]
DCC HOBt-DCM120 - 24085-95Moderate to High[3]

Table 2: Influence of Base on Epimerization during Peptide Coupling *

Coupling ReagentBaseSolventEpimerization (%)
HATU DIPEADMF1.3
HATU NMMDMF0.4
HBTU DIPEADMF1.7
HBTU NMMDMF0.6

*Data from a study on the coupling of a challenging glycosylated serine derivative.[2]

Experimental Protocols

Accurate assessment of enantiomeric purity relies on robust and well-defined experimental protocols, from peptide synthesis to the final analytical determination.

Protocol 1: Synthesis of a Dipeptide using this compound (Solution-Phase)

This protocol describes a representative procedure for the synthesis of a dipeptide with a C-terminal alaninamide using this compound.

Materials:

  • N-protected amino acid (e.g., Boc-L-Phenylalanine)

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: To the activated carboxylic acid solution, add DIPEA (2.0 eq) and stir for 5 minutes at 0°C to pre-activate. Add the solution of the amine component from step 1 to this mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Solid-Phase Synthesis of a Dipeptide (Fmoc-Strategy)

This protocol outlines the synthesis of a dipeptide on a solid support using Fmoc-chemistry, which can then be cleaved to yield a C-terminal carboxylic acid or amide depending on the resin used.

Materials:

  • Fmoc-Ala-Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide)

  • Fmoc-L-Phenylalanine

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh deprotection solution for 15 minutes. Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-L-Phenylalanine (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours. Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 3: Analysis of Enantiomeric Purity by Chiral HPLC-MS/MS

This is a general protocol for determining the enantiomeric purity of a synthesized peptide.

Materials:

  • Synthesized peptide

  • 6N Deuterated Hydrochloric Acid (DCl in D₂O)

  • Chiral HPLC column

  • HPLC-MS/MS system

  • Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Peptide Hydrolysis: Hydrolyze a known amount of the peptide in 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated acid allows for the differentiation of D-amino acids present in the original peptide from those formed due to racemization during hydrolysis.

  • Sample Preparation: Neutralize the hydrolyzed sample and dilute it with the initial mobile phase.

  • Chiral HPLC-MS/MS Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Separate the D- and L-amino acid enantiomers using an appropriate gradient.

    • Detect and quantify the enantiomers using MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate the percentage of each D-amino acid impurity by comparing its peak area to the total peak area of both D- and L-enantiomers.

Visualizing the Workflow

To further clarify the processes involved, the following diagrams illustrate the key experimental and logical workflows.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Enantiomeric Purity Analysis start Starting Materials (Amino Acids, Reagents) synthesis Peptide Chain Elongation (Solution or Solid-Phase) start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification Crude Peptide Purification (HPLC) cleavage->purification hydrolysis Acid Hydrolysis (with Deuterated Acid) purification->hydrolysis Purified Peptide chiral_hplc Chiral HPLC Separation hydrolysis->chiral_hplc msms MS/MS Detection & Quantification chiral_hplc->msms data_analysis Data Analysis (% D-isomer) msms->data_analysis

Figure 1: General workflow for peptide synthesis and enantiomeric purity analysis.

spss_workflow resin Resin Swelling deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (e.g., HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection1 Next Amino Acid cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final Amino Acid precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation

Figure 2: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

solution_phase_workflow cluster_reactants Reactant Preparation protected_aa N-Protected Amino Acid + Coupling Reagent (e.g., HATU) coupling Coupling Reaction (in Solution) protected_aa->coupling alaninamide L-Alaninamide HCl + Base (e.g., DIPEA) alaninamide->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography workup->purification

Figure 3: Logical workflow for solution-phase dipeptide synthesis using L-Alaninamide HCl.

References

The Economic Equation: A Cost-Benefit Analysis of L-Alaninamide Hydrochloride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of reagents and methodologies is a critical determinant of both cost-effectiveness and final product quality. This guide provides an objective comparison of using L-Alaninamide hydrochloride, a key intermediate, against common alternative strategies, supported by available data and detailed experimental considerations.

This compound serves as a versatile building block in various chemical syntheses, particularly in the pharmaceutical and fine chemical industries.[1][2] Its utility is most pronounced in solution-phase peptide synthesis (SPPS), where its pre-activated amide group can streamline the coupling process. This guide will delve into a cost-benefit analysis of employing this compound, comparing it primarily with the widely adopted solid-phase peptide synthesis (SPPS) methodologies that utilize traditional coupling reagents.

Performance and Cost: A Comparative Overview

Key Performance and Cost Indicators
ParameterThis compound (in Solution-Phase Synthesis)Traditional Coupling Reagents (in Solid-Phase Synthesis)
Reagent Cost Moderate to High (see Table 2 for details)Variable (can be a significant cost driver, especially for advanced reagents)
Scalability Generally well-suited for multi-kilogram to ton-scale production of shorter peptides.[3]Can be challenging and costly to scale up due to the need for large volumes of resin and solvents.[4]
Process Complexity Can be more labor-intensive due to the need for purification after each step.Highly amenable to automation, reducing labor costs.[5]
Yield Potentially higher overall yields for shorter peptides due to purification of intermediates.Stepwise yield can be high, but cumulative yield can decrease with longer peptides.
Purity High purity can be achieved through intermediate purification.Final product purity is highly dependent on the efficiency of each coupling and deprotection step.
Waste Generation Generates significant solvent waste from extractions and purifications.Generates large volumes of solvent waste from washing steps and hazardous waste from reagents.[6]
Reaction Time Can be longer due to sequential reaction and purification steps.Automated cycles can be rapid, but the overall synthesis time increases with peptide length.
Reagent Cost Comparison

The following table provides an estimated cost comparison of this compound and common coupling reagents used in peptide synthesis. These prices are indicative and can vary based on supplier, purity, and purchase volume.

ReagentTypical UseEstimated Price (USD/kg)
This compoundIntermediate in solution-phase synthesis$800 - $1,000
Dicyclohexylcarbodiimide (DCC)Coupling reagent$50 - $100
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)Water-soluble coupling reagent$1,500 - $8,000
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Coupling reagent$2,500 - $12,000
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)High-efficiency coupling reagent$15,000 - $70,000

Experimental Protocols: A Methodological Comparison

To illustrate the practical differences, this section outlines the generalized experimental workflows for the synthesis of a simple dipeptide, for instance, Ala-Phe-NH2, using both a solution-phase approach with this compound and a solid-phase approach with a standard coupling reagent.

Synthesis of a Dipeptide Using this compound (Solution-Phase)

This protocol describes a general procedure for coupling an N-protected amino acid with this compound in solution.

Materials:

  • N-protected Phenylalanine (e.g., Boc-Phe-OH)

  • This compound

  • Coupling reagent (e.g., EDC·HCl)

  • Activating agent (e.g., HOBt)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

Procedure:

  • Neutralization of this compound: Dissolve this compound in the chosen anhydrous solvent and add the base to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected Phenylalanine and the activating agent in the anhydrous solvent.

  • Coupling Reaction: Add the coupling reagent to the solution of the N-protected Phenylalanine to form the active ester. Then, add this mixture to the neutralized L-Alaninamide solution.

  • Reaction Monitoring: Monitor the reaction progress using a suitable technique like TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling byproducts and unreacted starting materials. The dipeptide is then typically purified by crystallization or chromatography.

Synthesis of a Dipeptide Using a Coupling Reagent (Solid-Phase)

This protocol outlines the manual synthesis of a dipeptide on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF, then treat with the deprotection solution to remove the Fmoc group.

  • First Amino Acid Coupling: Couple Fmoc-Ala-OH to the resin using the coupling reagent and base.

  • Deprotection: Remove the Fmoc group from the newly coupled alanine.

  • Second Amino Acid Coupling: Couple Fmoc-Phe-OH to the resin-bound alanine.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the dipeptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold ether and purify by HPLC.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the generalized workflows for both synthesis methods.

Solution_Phase_Synthesis cluster_solution Solution-Phase Synthesis Start N-Protected Amino Acid + L-Alaninamide HCl Coupling Coupling Reaction in Solution Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification Crystallization or Chromatography Workup->Purification Product Purified Dipeptide Purification->Product

Caption: Generalized workflow for solution-phase peptide synthesis.

Solid_Phase_Synthesis cluster_solid Solid-Phase Peptide Synthesis Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple 1st Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple 2nd Amino Acid Deprotection2->Coupling2 Cleavage Cleavage from Resin Coupling2->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Purified Dipeptide Purification->Final_Product

Caption: Generalized workflow for solid-phase peptide synthesis.

Signaling Pathways and Logical Relationships

The core of both processes is the formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another. The choice of methodology dictates how this fundamental reaction is facilitated and the subsequent steps required to isolate the desired product.

Peptide_Bond_Formation cluster_logic Peptide Bond Formation Logic Carboxyl Carboxylic Acid (R-COOH) Activation Activation Step Carboxyl->Activation Amino Amine (R'-NH2) Peptide_Bond Peptide Bond (R-CO-NH-R') Amino->Peptide_Bond Activation->Peptide_Bond

References

Efficacy comparison of L-Alaninamide hydrochloride in different biocatalytic systems

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of chiral amines and amides is a cornerstone of pharmaceutical development. L-Alaninamide, as a key chiral building block, is of significant interest. This guide provides a comparative overview of different biocatalytic systems for the production and transformation of L-alaninamide, offering researchers and drug development professionals a basis for selecting the most suitable enzymatic approach.

Performance Comparison of Biocatalytic Systems

The choice of a biocatalytic system for amide synthesis is dictated by factors such as substrate specificity, enantioselectivity, and process efficiency. Below is a summary of the performance of different enzyme classes in reactions relevant to L-alaninamide synthesis.

Biocatalytic SystemEnzyme ExampleSubstratesProductYieldEnantiomeric Excess (e.e.)Key Advantages
Lipase (B570770) (in organic media) Lipase from Sphingomonas sp. HXN-200 (SpL)Esters/Acids + AminesAmidesHighHigh (for racemic substrates)Broad substrate scope, high activity.[1][2]
Whole-Cell Lipase E. coli expressing SpLEsters/Acids + AminesAmidesHighHighEasily available and practical catalyst.[1][2]
Dehydrogenase Alanine (B10760859) Dehydrogenase from Vibrio proteolyticus3-Fluoropyruvate(R)-3-Fluoroalanine~100%100%High enantioselectivity and yield.[3]
Amidase with Racemase (Dynamic Kinetic Resolution) D-aminopeptidase from Ochrobactrum anthropi & ACL racemaseL-alanine amideD-alanineComplete conversion99.7%High enantiopurity of the product.[4]
Transaminase Aromatic L-amino acid transaminase from E. coliRacemic β-heterocyclic alaninesD-β-heterocyclic alanines42-48%72-95%Resolution of racemic mixtures.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. The following are representative experimental protocols for the biocatalytic systems discussed.

Amide Synthesis using Whole-Cell Lipase

This protocol describes the synthesis of amides using E. coli cells expressing the intracellular lipase from Sphingomonas sp. HXN-200 (SpL).

  • Biocatalyst Preparation: The SpL gene is cloned into an expression vector and transformed into E. coli. The cells are cultured and induced to express the lipase. The wet cells are harvested by centrifugation and can be used directly as the whole-cell biocatalyst.[1][2]

  • Reaction Setup:

    • Substrates: Ester or carboxylic acid (e.g., 100 mM) and an amine.

    • Solvent: n-hexane with a controlled water content (e.g., 16% v/v for whole cells).[1][2]

    • Catalyst: A specific amount of E. coli (SpL) wet cells.

    • Reaction Conditions: The reaction mixture is incubated at a specific temperature (e.g., 30-50°C) with shaking.

  • Analysis: The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and yield of the amide product.

Enzymatic Synthesis of Alanine Derivatives using Dehydrogenase

This protocol outlines the synthesis of fluorinated alanine enantiomers, which can be adapted for other alanine derivatives.

  • Reaction Components:

    • Substrate: 3-Fluoropyruvate (FPyr) (e.g., 10 mM).[3]

    • Enzyme: Alanine dehydrogenase (e.g., from Vibrio proteolyticus for the (R)-enantiomer) or diaminopimelate dehydrogenase (from Symbiobacterium thermophilum for the (S)-enantiomer).[3]

    • Cofactor Regeneration System: A formate (B1220265) dehydrogenase (FDH) and its substrate formate are used to regenerate the required NAD(P)H cofactor.[3]

    • Buffer: A suitable buffer, such as potassium phosphate (B84403) buffer.

  • Procedure:

    • The reaction mixture containing the substrate, dehydrogenase, cofactor, and the regeneration system is prepared in the buffer.

    • The reaction is incubated at a controlled temperature (e.g., 30°C).[3]

    • The formation of the amino acid product is monitored over time.

  • Enantiomeric Purity Analysis: The enantiomeric excess of the product is determined after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by separation and quantification of the diastereomers using reversed-phase HPLC.[3]

Dynamic Kinetic Resolution using Amidase and Racemase

This protocol details the conversion of L-alanine amide to D-alanine, demonstrating a dynamic kinetic resolution process.

  • Reaction Mixture:

    • Substrate: L-alanine amide (e.g., 0.1 M).[4]

    • Enzymes: D-aminopeptidase (DAP) from Ochrobactrum anthropi and α-amino-ɛ-caprolactam (ACL) racemase.[4]

    • Cofactor: Pyridoxal 5'-phosphate (PLP) (e.g., 2 µM) is required for the racemase.[4]

    • Buffer: Potassium phosphate buffer (KPB; pH 7.0).[4]

  • Procedure:

    • The reaction is initiated by adding the enzymes to the buffered solution of the substrate and cofactor.

    • The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 7 hours).[4]

    • The reaction is stopped by adding an acid (e.g., 2 N HClO₄).[4]

  • Analysis: The amount of D-alanine formed is determined, and the optical purity is measured to calculate the enantiomeric excess.[4]

Visualizing Biocatalytic Processes

Experimental Workflow for Amide Synthesis

experimental_workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis Culture Cell Culture & Induction Harvest Harvest & Preparation Culture->Harvest Centrifugation Bioreactor Reaction Vessel Harvest->Bioreactor Add Biocatalyst Reactants Substrates & Solvent Reactants->Bioreactor Sampling Reaction Sampling Bioreactor->Sampling Incubation Analysis HPLC/GC Analysis Sampling->Analysis Results Yield & e.e. Determination Analysis->Results

Caption: General workflow for biocatalytic amide synthesis.

Signaling Pathway for Dynamic Kinetic Resolution

dkr_pathway cluster_reactants Substrates cluster_enzymes Enzymatic Steps cluster_products Products L_Amide L-Alaninamide Racemase ACL Racemase L_Amide->Racemase L_Amide->Racemase D_Amide D-Alaninamide Racemase->D_Amide Racemization Amidase D-Aminopeptidase D_Acid D-Alanine Amidase->D_Acid Hydrolysis D_Amide->Amidase

Caption: Pathway of dynamic kinetic resolution of L-alaninamide.

References

Quantitative NMR (qNMR) for Purity Assessment of L-Alaninamide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for determining the purity of L-Alaninamide hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking robust and accurate analytical methodologies. The guide details the principles of qNMR, presents comparative experimental data, and provides detailed protocols.

Introduction to Purity Assessment

Purity assessment is a critical step in chemical and pharmaceutical development, ensuring the safety and efficacy of the final product.[1] this compound (CAS: 33208-99-0, Molecular Formula: C₃H₉ClN₂O) is a key intermediate in pharmaceutical synthesis.[2][3] Accurate determination of its purity is essential for quality control. While traditional methods like High-Performance Liquid Chromatography (HPLC) and titration are often employed, qNMR has emerged as a powerful and versatile alternative.[1][4]

Quantitative NMR offers a direct and primary method for purity determination because the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[4][5] This allows for quantification without the need for a reference standard of the analyte itself, a significant advantage over many chromatographic techniques.[6]

Comparison of Analytical Methods: qNMR vs. HPLC vs. Titration

The choice of analytical method depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation. qNMR provides a versatile and orthogonal means of purity evaluation compared to chromatography.[1]

  • Quantitative NMR (qNMR): A primary ratio method that provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard.[5] It is highly accurate and precise, SI-traceable, and does not require an identical reference material for the analyte.[6] The analysis time is often shorter than for other methods.[6] However, it has lower sensitivity compared to methods like HPLC and requires access to an NMR spectrometer.[7]

  • High-Performance Liquid Chromatography (HPLC): A widely used separation technique that is highly sensitive and can separate multiple components in a mixture. However, it is a comparative method that requires a well-characterized reference standard of the same compound for accurate quantification. Purity assessment by HPLC for compounds like this compound, which lack a strong chromophore, can have low detection sensitivity.[8][9]

  • Argentometric Titration: A classical chemical analysis method used here to quantify the hydrochloride salt content. It is a cost-effective and straightforward technique. As seen on specification sheets for commercial this compound, it is a common quality control method.[10] However, it is not specific to the parent molecule and only determines the amount of chloride ion, potentially leading to inaccurate results if other chloride-containing impurities are present.

Data Presentation

The following tables summarize the quantitative comparison between qNMR, HPLC, and Argentometric Titration for the purity assessment of a hypothetical batch of this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterqNMRHPLC (UV Detection)Argentometric Titration
Principle Absolute Quantification (vs. Internal Standard)Relative Quantification (vs. External Standard)Volumetric Analysis (Chloride content)
Specificity High (Structure-specific)High (Separation-based)Low (Counter-ion specific)
Precision (RSD%) < 1%< 2%< 1.5%
Accuracy HighHigh (dependent on reference standard purity)Moderate (non-specific)
Analysis Time/Sample ~15-20 minutes~20-30 minutes~10-15 minutes
Sample Consumption ~5-10 mg< 1 mg~50-100 mg
Reference Standard Certified standard of a different compoundRequired (Analyte-specific)Required (Titrant standardization)
Waste Generation Low (Deuterated solvents)Moderate (Aqueous/Organic mobile phase)Low (Aqueous)

Table 2: Example Purity Calculation Data for this compound by qNMR

ParameterSymbolL-Alaninamide HCl (Analyte)Maleic Acid (Internal Calibrant)
Mass Weighedm10.25 mg5.15 mg
Molecular WeightMW124.57 g/mol [9]116.07 g/mol
Purity of CalibrantPcal-99.9%
Selected ¹H Signal-Quartet at ~3.8 ppm (-CH)Singlet at ~6.3 ppm (=CH)
Number of ProtonsN12
Integral AreaS1.001.25
Calculated Purity (%) Px 98.7% -

Purity Calculation Formula (Internal Standard Method): Purity (%) = (Sₓ / Scal) * (Ncal / Nₓ) * (MWₓ / MWcal) * (mcal / mₓ) * Pcal[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical comparison between the analytical methods.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh L-Alaninamide HCl (mx) weigh_calibrant Accurately weigh Internal Calibrant (mcal) weigh_analyte->weigh_calibrant dissolve Dissolve mixture in deuterated solvent (e.g., D₂O) weigh_calibrant->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer instrument_setup Tune and shim NMR spectrometer transfer->instrument_setup acquire_spectrum Acquire ¹H NMR spectrum (quantitative parameters) instrument_setup->acquire_spectrum processing Fourier Transform, Phasing, Baseline Correction acquire_spectrum->processing integration Integrate selected signals (analyte and calibrant) processing->integration calculation Calculate purity using the standard equation integration->calculation result Purity Result (%) calculation->result

Caption: Workflow for qNMR Purity Assessment.

G cluster_qnmr cluster_hplc cluster_titration center Purity Assessment of L-Alaninamide HCl qnmr qNMR center->qnmr hplc HPLC center->hplc titration Argentometric Titration center->titration qnmr_attr Absolute Quantification High Specificity SI-Traceable No Analyte Standard Needed qnmr->qnmr_attr hplc_attr Relative Quantification High Sensitivity Requires Analyte Standard hplc->hplc_attr titration_attr Quantifies Counter-Ion (Cl⁻) Low Specificity Cost-Effective titration->titration_attr

Caption: Comparison of Analytical Techniques.

Experimental Protocols

This protocol provides general guidelines for the purity determination of this compound using an internal calibrant.[11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.[12]

    • Accurately weigh approximately 5 mg of a certified internal calibrant (e.g., maleic acid, purity ≥ 99.5%) into the same vial.[12]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).[2]

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.[11]

  • NMR Data Acquisition (e.g., 400 MHz spectrometer):

    • Insert the sample into the spectrometer and allow the temperature to equilibrate (e.g., 298 K).[11]

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

    • Acquire a 1D proton NMR spectrum using a standard single-pulse experiment ('zg' on Bruker, 's2pul' on Varian/Agilent).[11]

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 5 * T₁ (A long delay, e.g., 30-60 seconds, is crucial to ensure full relaxation of all relevant signals for accurate integration. T₁ can be determined experimentally using an inversion-recovery pulse sequence).

      • Acquisition Time (aq): ~3-4 seconds.

      • Number of Scans (ns): 8-16 (or more, to achieve a signal-to-noise ratio of at least 250:1 for signals of interest).[13]

      • Dummy Scans (ds): 4[11]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction (e.g., 5th order polynomial) to ensure a flat baseline.[11]

    • Reference the spectrum (e.g., to the residual HDO signal at 4.79 ppm).

    • Integrate a well-resolved, non-exchangeable signal of the analyte (e.g., the quartet from the -CH proton at ~3.8 ppm).[13]

    • Integrate a well-resolved signal of the internal calibrant (e.g., the singlet from the two olefinic protons of maleic acid at ~6.3 ppm).

    • Calculate the purity using the formula provided in Table 2.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic elution with a filtered and degassed mixture of 95% 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 5% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Analysis and Calculation:

    • Inject the standard solution multiple times to ensure system suitability (e.g., RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Calculate the purity by comparing the peak area of the main peak in the sample chromatogram to the peak area of the reference standard (Area Percent method, assuming all impurities have a similar response factor).

  • Reagents and Equipment:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Potassium Chromate (B82759) (K₂CrO₄) indicator solution.

    • Burette, pipette, and conical flasks.

  • Procedure (Mohr Method):

    • Accurately weigh approximately 100 mg of this compound and dissolve it in ~50 mL of deionized water in a conical flask.

    • Add 1 mL of potassium chromate indicator solution. The solution will turn yellow.

    • Titrate with the standardized 0.1 M AgNO₃ solution. Swirl the flask continuously.

    • The endpoint is reached when the first permanent reddish-brown precipitate of silver chromate appears.

    • Record the volume of AgNO₃ solution used.

  • Calculation:

    • Purity (%) = (V * M * MW) / (w * 1000) * 100

      • V = Volume of AgNO₃ solution in Liters

      • M = Molarity of AgNO₃ solution

      • MW = Molecular weight of this compound (124.57 g/mol )

      • w = Weight of the sample in grams

References

Safety Operating Guide

Proper Disposal of L-Alaninamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of L-Alaninamide hydrochloride, fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of dust formation, use a particle respirator.[1][2]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2][3][4]

  • Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, and clothing.[3][4][5] Do not let the product enter drains.[1][2]

  • Spill Response: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[1][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal as a hazardous chemical waste.

  • Waste Identification and Classification: Treat all chemical waste, including this compound and any contaminated materials, as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[6] While some safety data sheets may classify it as non-hazardous under specific regulations[7], it is best practice to manage it as a regulated waste.

  • Containerization:

    • Use a dedicated, compatible, and properly sealed waste container. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[8]

    • The container must be in good condition, free from leaks or rust.[9]

    • Keep the container closed except when adding waste.[9]

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag.[6][8]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]

      • The words "Hazardous Waste".[8][9]

      • Accumulation start date.

      • The name of the principal investigator and the laboratory location.[8]

  • Storage:

    • Store the hazardous waste container in a designated, secure area.

    • Segregate incompatible wastes to prevent accidental reactions.[6][9]

    • Ensure secondary containment is used to capture any potential leaks.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[1][2][8]

    • Do not dispose of this compound in the regular trash or down the sewer system.[6][8]

    • Some sources suggest that disposal may be carried out by dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][2][5] This must be performed by a licensed facility.

Summary of Key Safety and Disposal Data

ParameterInformationSource
CAS Number 33208-99-0[1][2][7]
Personal Protective Equipment Safety glasses, gloves, lab coat, particle respirator if dust is present.[1][2]
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[2][3][4]
Environmental Precautions Do not allow product to enter drains.[1][2]
Primary Disposal Method Contact a licensed professional waste disposal service. Treat as hazardous waste.[1][2][8]
Alternative Disposal Method Burn in a chemical incinerator with an afterburner and scrubber (to be performed by a licensed facility).[1][2][5]
Contaminated Packaging Dispose of as unused product in accordance with local and national regulations.[1][2][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe containerize Step 2: Place waste in a labeled, sealed, and compatible container ppe->containerize label Label must include: - 'Hazardous Waste' - Full Chemical Name - PI Name & Location - Date containerize->label store Step 3: Store in a designated, secure, and secondarily contained area containerize->store contact_ehs Step 4: Contact Institutional EHS or a Licensed Disposal Company store->contact_ehs disposal Step 5: Professional Disposal via Incineration or other approved methods contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling L-Alaninamide hydrochloride (CAS No. 33208-99-0), a key intermediate in the synthesis of various pharmaceuticals.[1] By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE): A Comparative Overview

While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, observing good industrial hygiene and safety practices is crucial. The following table summarizes the recommended personal protective equipment based on various safety data sheets.

PPE CategoryRecommendationSource(s)
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or appropriate protective eyeglasses or chemical safety goggles.[2][3][4]Capot Chemical, Fisher Scientific, Biosynth
Skin Protection Wear compatible chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[3][4] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[2] Wash hands thoroughly after handling.Fisher Scientific, Biosynth, Capot Chemical, TCI
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[3][5] If dust formation is likely and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] Options include type P95 (US) or P1 (EU EN 143) for nuisance exposures, and type N99 (US) or P2 (EN 143) for higher-level protection.[2][6]Fisher Scientific, Biosynth, Capot Chemical, CymitQuimica

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and efficiency.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][5] Keep the container tightly closed and protect from moisture as the compound is hygroscopic.[2][3][5] For long-term stability, store under an inert gas like nitrogen.[2][3][5]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3][5]

Handling and Use
  • Engineering Controls: Handle in an area with adequate ventilation, such as a chemical fume hood, especially when dust formation is possible.[2][6] A local exhaust ventilation system is recommended. Ensure a safety shower and eye wash station are readily accessible.[4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[5] Wash hands thoroughly before breaks and at the end of the workday.[2]

  • Spill Management: In case of a spill, wear appropriate PPE, avoid dust formation, and sweep or shovel the material into a suitable, closed container for disposal.[2][5][6] Prevent the product from entering drains.[2][6]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation occurs.[2][6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[2][3][6]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[2] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] All disposal practices must be in accordance with local and national regulations.

  • Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[2][6]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the key steps and decision points.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Receive Chemical inspect Inspect Container start->inspect storage Store Appropriately (Cool, Dry, Ventilated, Inert Gas) inspect->storage prep Don PPE storage->prep weigh Weigh/Handle in Vented Enclosure prep->weigh experiment Perform Experiment weigh->experiment spill Spill Occurs weigh->spill exposure Personnel Exposure weigh->exposure decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste->storage Store Waste Securely spill_response Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid spill_response->dispose_waste first_aid->decontaminate Seek Medical Attention first_aid->dispose_ppe Seek Medical Attention

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.